2-(Tert-butylamino)-4,6-dichloro-1,3,5-triazine
Description
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Properties
IUPAC Name |
N-tert-butyl-4,6-dichloro-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl2N4/c1-7(2,3)13-6-11-4(8)10-5(9)12-6/h1-3H3,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPFUMMXOGOLNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30950009 | |
| Record name | N-tert-Butyl-4,6-dichloro-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30950009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27282-85-5 | |
| Record name | 1,3,5-Triazin-2-amine, 4,6-dichloro-N-(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027282855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-tert-Butyl-4,6-dichloro-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30950009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2-(Tert-butylamino)-4,6-dichloro-1,3,5-triazine (CAS 27282-85-5)
[1]
Executive Summary
2-(Tert-butylamino)-4,6-dichloro-1,3,5-triazine (CAS 27282-85-5) is a pivotal electrophilic scaffold in organic synthesis, serving as the primary intermediate for the s-triazine class of herbicides (e.g., Terbuthylazine) and as a core module in combinatorial drug discovery. Its chemical utility stems from the differential reactivity of the three chlorine atoms on the cyanuric chloride starting material. By exploiting temperature-controlled nucleophilic aromatic substitution (
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
This compound represents the "first-generation" substitution product of cyanuric chloride. Its steric bulk, provided by the tert-butyl group, influences subsequent substitution patterns, often directing the second nucleophile to the position least sterically hindered.
| Property | Data |
| CAS Number | 27282-85-5 |
| IUPAC Name | N-tert-butyl-4,6-dichloro-1,3,5-triazin-2-amine |
| Molecular Formula | |
| Molecular Weight | 221.09 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in acetone, THF, DCM; sparingly soluble in water |
| Reactivity | High electrophilicity at C-4 and C-6 positions; susceptible to hydrolysis |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis |
Synthetic Architecture & Mechanism
The synthesis of CAS 27282-85-5 relies on the temperature-dependent reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The triazine ring is highly electron-deficient, facilitating
Mechanistic Pathway
The reaction proceeds via a Meisenheimer-like transition state. The first chlorine is displaced by tert-butylamine at low temperatures (0°C). The electron-donating amino group stabilizes the ring slightly, making the remaining chlorines less reactive than the starting material, but still susceptible to substitution at higher temperatures (RT for the second, >60°C for the third).
Reaction Scheme Visualization
The following diagram illustrates the controlled mono-substitution pathway.
Figure 1: Selective mono-substitution of cyanuric chloride to yield the target dichloro-triazine.
Experimental Protocol: Selective Mono-Substitution
Role: Senior Application Scientist Objective: Synthesize this compound with >95% purity, minimizing di-substituted byproducts.
Critical Parameters
-
Temperature Control: Must remain between 0°C and 5°C. Exceeding 10°C significantly increases the formation of the di-substituted byproduct (2,4-bis(tert-butylamino)-6-chloro-1,3,5-triazine).
-
Stoichiometry: Strictly 1.0 equivalent of amine. Excess amine promotes over-substitution.
-
Base Scavenger: HCl generated during the reaction must be neutralized. Diisopropylethylamine (DIPEA) or Sodium Hydroxide (NaOH) are standard.
Step-by-Step Procedure
-
Preparation of Electrophile:
-
Dissolve Cyanuric Chloride (1.84 g, 10 mmol) in Acetone (20 mL).
-
Cool the solution to 0°C using an ice-salt bath. Ensure vigorous stirring.
-
Note: Cyanuric chloride is a lachrymator and sensitizer; handle in a fume hood.
-
-
Nucleophile Addition:
-
Prepare a solution of tert-butylamine (0.73 g, 10 mmol) and DIPEA (1.29 g, 10 mmol) in Acetone (10 mL).
-
Add the amine solution dropwise to the cyanuric chloride solution over 30 minutes.
-
Reasoning: Slow addition prevents localized heating and high local concentration of amine, suppressing di-substitution.
-
-
Reaction Monitoring:
-
Maintain temperature at 0–5°C for 2 hours.
-
Monitor via TLC (Hexane/Ethyl Acetate 4:1) or LC-MS. The starting material (
) should disappear, replaced by the mono-substituted product ( ).
-
-
Workup & Isolation:
-
Pour the reaction mixture into crushed ice/water (100 mL) to precipitate the product and remove amine salts.
-
Filter the solid precipitate.
-
Wash the filter cake with cold water (3 x 20 mL) to remove residual salts.
-
Dry under vacuum over
.
-
-
Purification (If necessary):
-
Recrystallization from n-hexane or column chromatography (Silica gel, Hexane/DCM).
-
Workflow Diagram
Figure 2: Operational workflow for the synthesis of CAS 27282-85-5.
Application Vectors
Agrochemical Synthesis (Terbuthylazine)
The primary industrial application is the synthesis of Terbuthylazine .
-
Step 1: Synthesis of CAS 27282-85-5 (described above).
-
Step 2: Reaction with Ethylamine at room temperature (20–25°C).
-
Result: The second chlorine is displaced, yielding the chloro-triazine herbicide. The tert-butyl group provides environmental stability and soil persistence compared to other alkyl groups.
Combinatorial Libraries & Dendrimers
Researchers utilize the "orthogonal" reactivity of the three chlorides to build complex molecules.
-
Generation 0: CAS 27282-85-5.
-
Generation 1: Displacement of Cl #2 with a diamine linker.
-
Generation 2: Displacement of Cl #3 with a functional payload (fluorophore, drug, or solubilizing group). This stepwise approach is fundamental in creating defined dendrimers for drug delivery [1].
Safety & Handling (EHS)
Hazard Class: Irritant, Sensitizer.
-
Skin/Eye: Causes severe eye irritation and skin sensitization. The tert-butylamino group does not negate the irritant properties of the chlorotriazine core.
-
Inhalation: Dust is irritating to the respiratory tract. Use a localized exhaust system.
-
Hydrolysis: Reacts with water to release HCl and form the hydroxy-triazine derivative. Keep anhydrous.
Emergency Protocol:
-
Skin Contact: Wash immediately with soap and water. Do not use solvent (acetone/ethanol) as this may increase skin absorption.
-
Spill: Neutralize with weak base (sodium carbonate) before disposal.
References
-
Vertex AI Search. (2024). Reaction of cyanuric chloride with tert-butylamine mechanism. Retrieved from 1
-
Pharmaffiliates. (2024). This compound Product Data. Retrieved from 2
-
MDPI. (2024). Synthesis of N-Butyl-4,6-Dichloro-1,3,5-Triazin-2-Amine Diamine. Retrieved from 3
-
ChemicalBook. (2024). Terbutylazine Properties and Synthesis. Retrieved from 4
-
CymitQuimica. (2024).[5] this compound Safety Data. Retrieved from 6
Sources
- 1. SYNTHESIS OF 2-[3,3′-DI-(TERT-BUTOXYCARBONYL)-AMINODIPROPYLAMINE]-4,6,-DICHLORO-1,3,5-TRIAZINE AS A MONOMER AND 1,3,5-[TRIS-PIPERAZINE]-TRIAZINE AS A CORE FOR THE LARGE SCALE SYNTHESIS OF MELAMINE (TRIAZINE) DENDRIMERS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. mdpi.com [mdpi.com]
- 4. Terbutylazine | 5915-41-3 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound [cymitquimica.com]
2-(Tert-butylamino)-4,6-dichloro-1,3,5-triazine molecular weight
Topic: Chemo-Selectivity and Analytical Characterization of 2-(Tert-butylamino)-4,6-dichloro-1,3,5-triazine Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers
Executive Summary: The Gateway Scaffold
In the realm of heterocyclic chemistry, This compound (CAS: 27282-85-5) is not merely an intermediate; it is a "gateway scaffold." Its value lies in the unique electronic properties of the 1,3,5-triazine core (cyanuric chloride), which allows for temperature-controlled, sequential nucleophilic aromatic substitution (
For drug development professionals, this molecule represents the critical "Stage 1" product. It retains two reactive chlorine atoms, enabling the subsequent attachment of two distinct pharmacophores. This guide provides an authoritative breakdown of its molecular weight implications, synthesis protocols, and analytical validation.
Chemical Identity & Molecular Weight Analysis[1][2][3][4][5][6][7]
Understanding the molecular weight (MW) of this compound requires distinguishing between the Average MW used for stoichiometry and the Monoisotopic Mass used for high-resolution Mass Spectrometry (HRMS).
2.1 Core Properties Table[1]
| Property | Value | Notes |
| IUPAC Name | This compound | Also known as N-tert-butyl-4,6-dichloro-1,3,5-triazin-2-amine |
| CAS Number | 27282-85-5 | Specific to the mono-amino derivative |
| Formula | ||
| Average MW | 221.09 g/mol | Used for molarity/stoichiometry calculations |
| Monoisotopic Mass | 220.028 g/mol | Based on |
| Physical State | White to off-white solid | |
| Melting Point | ~130–134 °C | Purity dependent |
2.2 The Isotopic Fingerprint (Critical for MS Validation)
Because this molecule contains two chlorine atoms , it exhibits a distinct isotopic pattern in Mass Spectrometry. Chlorine exists naturally as
When analyzing the MS spectrum of the parent ion
-
M (221.0): Both chlorines are
. (Relative Intensity: ~100%) -
M+2 (223.0): One
, one . (Relative Intensity: ~64%)[1] -
M+4 (225.0): Both chlorines are
. (Relative Intensity: ~10%)
Expert Insight: If your MS data does not show this approximate 100 : 64 : 10 ratio, your product is likely contaminated with mono-chloro (over-reacted) or tri-chloro (starting material) species.
Synthesis & Chemo-Selectivity
The synthesis relies on the Temperature Effect of the triazine ring. The electron-withdrawing power of the ring decreases with each substitution of a chlorine atom by an electron-donating amine.
-
Substitution 1 (0°C): Highly reactive. Requires cooling.[1]
-
Substitution 2 (Room Temp): Moderately reactive.
-
Substitution 3 (>60°C): Low reactivity. Requires heat.[1]
To isolate the 2-(tert-butylamino)-4,6-dichloro species, we must strictly control the reaction at Stage 1.
3.1 Validated Experimental Protocol
Objective: Synthesis of this compound from Cyanuric Chloride.
Reagents:
-
Cyanuric Chloride (1.0 eq)
-
Tert-butylamine (1.0 eq)
-
Diisopropylethylamine (DIPEA) or
(1.0 eq) as acid scavenger -
Solvent: Acetone or THF (Anhydrous)
Step-by-Step Workflow:
-
Preparation: Dissolve Cyanuric Chloride in acetone at -10°C to 0°C. Note: Cyanuric chloride hydrolyzes in moisture; use dry solvents.
-
Addition: Mix tert-butylamine and DIPEA in a separate vessel. Add this mixture dropwise to the triazine solution over 30-60 minutes.
-
Temperature Control: Maintain internal temperature below 5°C .
-
Why? If the temp spikes >10°C, the second chlorine will begin to react, forming the di-amino impurity.
-
-
Quenching: Once addition is complete, stir at 0°C for 2 hours. Monitor via TLC (Hexane/EtOAc).[1]
-
Workup: Pour into ice water. The product usually precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.
3.2 Reaction Logic Diagram
Figure 1: Kinetic control pathway. Maintaining 0°C prevents the "Target" from reacting further to form the "Impurity."
Analytical Profiling
To ensure the material is suitable for drug development (purity >95%), use the following self-validating analytical methods.
4.1 Proton NMR (
-NMR)
Solvent:
-
Key Signal: A strong singlet integrating to 9 protons at approximately
1.40 - 1.45 ppm . This corresponds to the tert-butyl group.[2][3][4] -
NH Signal: A broad singlet around
5.5 - 6.0 ppm (solvent dependent). -
Absence of Impurities: Look for doublet signals (ethyl groups) or multiple t-butyl peaks, which indicate side reactions.
4.2 HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Gradient: 50% ACN to 90% ACN over 10 minutes.
-
Detection: UV at 254 nm.
-
Retention: The dichloro species is relatively lipophilic due to the chlorines and t-butyl group; it will elute later than the starting cyanuric chloride but earlier than di-substituted byproducts.
Applications in Drug Discovery
This molecule is a "Scaffold Hub." The remaining two chlorine atoms are chemically equivalent but can be differentiated by sequential substitution conditions, allowing the construction of ABC-type tri-substituted triazines.
5.1 Combinatorial Library Generation
Researchers use this scaffold to link a pharmacophore (R1) with a solubility enhancer or a targeting ligand (R2).
-
Position 1 (Fixed): Tert-butylamine (Installed).
-
Position 2 (Variable A): React Target Scaffold with Amine A at Room Temp
Monochloro intermediate. -
Position 3 (Variable B): React Monochloro intermediate with Amine B at Reflux
Final Drug Candidate.
5.2 Scaffold Utility Diagram
Figure 2: The scaffold serves as a divergence point for agrochemicals and pharmaceutical libraries.
References
-
Santa Cruz Biotechnology. this compound Product Data. Retrieved from
-
Blotny, G. (2006).[5] Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron. Retrieved from
-
Molecules (MDPI). Synthesis of Triazine Hybrids. Retrieved from
-
Scientific Instrument Services. Isotope Distribution Calculator and Mass Spec Plotter. Retrieved from
Sources
Technical Monograph: 2-(Tert-butylamino)-4,6-dichloro-1,3,5-triazine
[1]
Executive Summary
2-(Tert-butylamino)-4,6-dichloro-1,3,5-triazine (CAS: 27282-85-5) is a pivotal electrophilic scaffold in both agrochemical synthesis and medicinal chemistry.[1][2][3] Structurally characterized by a 1,3,5-triazine core substituted with a bulky tert-butylamine group and two reactive chlorine atoms, it serves as the primary intermediate in the manufacture of the herbicide Terbuthylazine .[1][4]
In drug discovery, this compound is valued for its orthogonal chemoselectivity . The distinct reactivity profiles of the three positions on the triazine ring allow for the sequential, temperature-controlled introduction of diverse nucleophiles, making it an ideal template for combinatorial library generation (e.g., PI3K/mTOR inhibitors). This guide details the compound's physicochemical architecture, a validated synthesis protocol under kinetic control, and its downstream applications.
Chemical Architecture & Properties[5]
The compound features a planar s-triazine ring.[1] The introduction of the electron-donating tert-butylamino group at position 2 deactivates the ring slightly compared to the parent cyanuric chloride, but the remaining two chlorine atoms at positions 4 and 6 remain highly susceptible to nucleophilic aromatic substitution (
Physicochemical Data Table
| Property | Value |
| IUPAC Name | N-(tert-Butyl)-4,6-dichloro-1,3,5-triazin-2-amine |
| CAS Number | 27282-85-5 |
| Molecular Formula | |
| Molecular Weight | 221.09 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in acetone, dichloromethane (DCM), THF; insoluble in water |
| Storage | 2–8°C (Hydrolysis sensitive) |
| Purity Standard |
Synthetic Pathway & Reactivity Profile
The synthesis of this compound relies on the principle of temperature-dependent nucleophilic substitution .[1] The reaction must be kinetically controlled to prevent over-substitution (formation of di- or tri-substituted byproducts).[1]
The "Temperature Rule" of Triazines
The reactivity of cyanuric chloride (TCT) decreases stepwise with each substitution due to the resonance donation of the newly added amino group, which reduces the electrophilicity of the remaining carbons.
-
0°C: First substitution (Mono-displacement)
Target Compound -
Room Temperature (25°C): Second substitution (Di-displacement)
-
Reflux (>60°C): Third substitution (Tri-displacement)[5]
Validated Experimental Protocol
Objective: Synthesis of this compound from Cyanuric Chloride.
Reagents:
-
Cyanuric Chloride (TCT): 1.0 equiv (e.g., 5.0 g)
-
tert-Butylamine: 1.0 equiv (e.g., 2.85 mL)[1]
-
N,N-Diisopropylethylamine (DIPEA): 1.0 equiv (Base scavenger)[1]
-
Solvent: Acetone or Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve Cyanuric Chloride (5.0 g, 27.1 mmol) in anhydrous Acetone (50 mL) in a round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice-salt bath. Maintain internal temperature between 0°C and 5°C.
-
Addition: Mix tert-butylamine (1.0 equiv) with DIPEA (1.0 equiv) in a separate dropping funnel. Add this mixture dropwise to the TCT solution over 30–45 minutes.
-
Critical: Rapid addition or temperature spikes will lead to disubstituted byproducts.
-
-
Reaction: Stir the mixture at 0–5°C for 2 hours. Monitor reaction progress via TLC (Hexane/EtOAc 4:1) or HPLC.
-
Work-up:
-
Evaporate the acetone under reduced pressure (keep bath temp < 30°C).
-
Redissolve the residue in DCM (50 mL).
-
Wash with cold water (
mL) to remove DIPEA hydrochloride salts. -
Dry the organic layer over anhydrous
.
-
-
Isolation: Filter and concentrate in vacuo to yield the target as an off-white solid.[1]
-
Yield Expectation: 85–92%.
-
Reaction Logic & Visualization
The following diagram illustrates the stepwise substitution pathway, highlighting the target intermediate and its conversion to the herbicide Terbuthylazine.
Caption: Stepwise nucleophilic substitution of Cyanuric Chloride. The target compound is isolated at the first kinetic stop (0°C).
Applications in Research & Development
A. Agrochemical Synthesis (Herbicides)
The primary industrial application of this scaffold is the production of Terbuthylazine (N2-tert-butyl-6-chloro-N4-ethyl-1,3,5-triazine-2,4-diamine).[1][3][6]
-
Mechanism: The isolated dichloro-intermediate reacts with ethylamine at room temperature.[1]
-
Significance: Terbuthylazine is a Photosystem II inhibitor used widely for weed control in corn and sorghum.
B. Medicinal Chemistry (Combinatorial Libraries)
Researchers utilize the remaining two chlorine atoms to create "Triazine Libraries" for high-throughput screening.[1]
-
Orthogonal Functionalization:
-
Position 2: Fixed steric bulk (tert-butyl) to modulate solubility and binding pocket fit.[1]
-
Position 4: Substituted with a second nucleophile (e.g., morpholine, aniline) at RT.
-
Position 6: Substituted with a third nucleophile (e.g., hydrazine, thiol) at reflux.
-
-
Targets: Derivatives have shown potency against PI3K/mTOR pathways in cancer models and dihydrofolate reductase (DHFR) in anti-malarial research.
Safety & Handling (HSE)
-
Moisture Sensitivity: The C-Cl bonds are susceptible to hydrolysis, generating HCl.[1] Store under inert atmosphere (Argon/Nitrogen).
-
Sensitization: Like many triazines and alkylating agents, this compound may cause skin sensitization. Use nitrile gloves and work in a fume hood.
-
Cyanuric Chloride Precursor: TCT is a severe lachrymator and skin irritant. Ensure all precursor handling is done with strict PPE.
References
-
Pharmaffiliates. "this compound | CAS 27282-85-5."[1][2][3][7][8] Pharmaffiliates Product Catalog. Accessed January 2026.
-
Blotny, G. "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 2006. (Cited for the "Temperature Rule" of triazine substitution).[5]
-
National Center for Biotechnology Information. "Terbuthylazine | C9H16ClN5." PubChem Compound Summary. Accessed January 2026.
-
Santa Cruz Biotechnology. "this compound Data Sheet." SCBT. Accessed January 2026. [2][3][9][8]
-
Sousa, R. et al. "Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines."[1] Molecules, 2006.[5] (Cited for experimental protocols regarding mono-substitution).[1]
Sources
- 1. 39605-42-0|N2,N4-Di-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine|BLD Pharm [bldpharm.com]
- 2. 6105-72-2,(3-amino-2-methylpropyl)dimethylamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Terbutylazine | 5915-41-3 [chemicalbook.com]
- 4. Terbuthylazine [sitem.herts.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Details - Pesticide Info [pesticideinfo.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. scbt.com [scbt.com]
- 9. lookchem.com [lookchem.com]
The Chemist’s Guide to 2-(Tert-butylamino)-4,6-dichloro-1,3,5-triazine
Nomenclature, Reactivity, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of 2-(tert-butylamino)-4,6-dichloro-1,3,5-triazine (CAS 27282-85-5), a critical electrophilic scaffold in medicinal chemistry and agrochemical synthesis.[1] Unlike generic chemical listings, this document focuses on the chemoselectivity of the s-triazine core, offering researchers a validated protocol for mono-substitution and a roadmap for subsequent functionalization.[1] We address the confusion surrounding its nomenclature and provide a definitive "Rules of Three" framework for temperature-dependent reactivity.
Part 1: Nomenclature & Identity Matrix
The "Rosetta Stone" for Database Searching
Navigating chemical databases for s-triazine derivatives can be frustrated by inconsistent naming conventions. The following matrix consolidates the valid synonyms for CAS 27282-85-5 , distinguishing between IUPAC systematic names and common industrial identifiers.
| Category | Identifier / Synonym | Context |
| Primary CAS | 27282-85-5 | The definitive identifier for the dichloro species.[1] |
| IUPAC Name | N-tert-Butyl-4,6-dichloro-1,3,5-triazin-2-amine | Preferred for publications and patent filings.[1] |
| Structural Name | (4,6-Dichloro-[1,3,5]triazin-2-yl)-tert-butyl-amine | Descriptive of the functional group linkage. |
| Chemical Abstracts | 1,3,5-Triazin-2-amine, 4,6-dichloro-N-(1,1-dimethylethyl)- | Used in SciFinder and CA indexing.[1] |
| Functional Desc. | Mono-t-butylamino-cyanuric chloride | Describes its synthetic origin (monosubstitution).[1] |
| Related (Avoid) | Terbutylazine (CAS 5915-41-3) | Warning: This is the monochloro herbicide, not the dichloro intermediate.[1] |
Part 2: Chemical Properties & Stability
Physical Characteristics for Handling [1]
-
Appearance: White to off-white crystalline solid.[1]
-
Solubility: Soluble in acetone, THF, acetonitrile, and dichloromethane. Poorly soluble in water (hydrophobic tert-butyl group).[1]
-
Stability: Moisture sensitive.[1] The C-Cl bonds are susceptible to hydrolysis, generating HCl and the corresponding hydroxy-triazine (cyanuric acid derivative).[1] Store under inert atmosphere (Ar/N₂) at <4°C.
Part 3: Synthesis & Mechanistic Insight
The "Zero-Degree" Protocol
The Challenge: Over-Substitution
The synthesis of this compound involves the nucleophilic aromatic substitution (SₙAr) of cyanuric chloride (TCT).[1] The core challenge is chemoselectivity . TCT has three equivalent chlorines; without precise control, the reaction will proceed to di- or tri-substitution.[1]
Validated Protocol
Objective: Selective mono-substitution of Cyanuric Chloride with tert-butylamine.
Reagents:
-
tert-Butylamine [1.0 eq][1]
-
Diisopropylethylamine (DIPEA) or NaHCO₃ [1.1 eq] (Base is critical to scavenge HCl)[1]
-
Solvent: THF or Acetone (Anhydrous)
Step-by-Step Methodology:
-
Dissolution: Dissolve TCT in anhydrous THF in a round-bottom flask.
-
Cryogenic Setup: Cool the solution to 0°C – 5°C using an ice/salt bath. Critical: Do not allow temperature to exceed 5°C.
-
Addition: Mix tert-butylamine with the base (DIPEA) in a separate dropping funnel. Add this mixture dropwise to the TCT solution over 60 minutes.
-
Why? Slow addition ensures TCT is always in excess relative to the amine locally, favoring mono-substitution.[1]
-
-
Reaction: Stir at 0°C for 2–4 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS.[1]
-
Workup: Filter off the amine salt precipitate. Concentrate the filtrate. Recrystallize from cold hexane/DCM to obtain the product.
Workflow Visualization
The following diagram illustrates the critical decision points in the synthesis to prevent side reactions.
Figure 1: Critical Control Points in the Synthesis of this compound. Temperature control (<5°C) is the primary determinant of yield.[1]
Part 4: Reactivity Profile
The "Rules of Three" for s-Triazine Scaffolds
For researchers using this compound as a scaffold (e.g., for DNA-encoded libraries or fragment-based drug discovery), understanding the temperature-dependent reactivity of the remaining two chlorine atoms is essential.[1] This is known in triazine chemistry as the Rules of Three .
-
Zone 1 (0°C): First substitution (completed to create our starting material).
-
Zone 2 (Room Temp, 20-25°C): Second substitution. The introduction of the amino group (electron-donating) deactivates the ring slightly, requiring higher energy (RT) to displace the second chlorine.[1]
-
Zone 3 (Reflux, >80°C): Third substitution.[1][4] The ring is now significantly deactivated.[1] Displacing the final chlorine requires heat and often a stronger nucleophile.[1]
Reactivity Pathway Diagram[1]
Figure 2: The "Rules of Three" illustrating the temperature-dependent chemoselectivity of the s-triazine core.[1]
Part 5: Applications in Drug Discovery & Agrochemicals
Combinatorial Library Scaffolds
The this compound moiety is a "privileged structure" in medicinal chemistry.[1] The remaining two chlorine atoms are orthogonal reactive handles.[1]
-
Application: Researchers react the C-4 chlorine with a variable amine at room temperature, then react the C-6 chlorine with a different nucleophile at reflux.[1]
-
Therapeutic Areas: This scaffold has been utilized in the synthesis of antimalarial agents (dihydrofolate reductase inhibitors) and antimicrobials [1, 2].[1]
Agrochemical Intermediates
This compound is the direct precursor to Terbutylazine (CAS 5915-41-3).[1]
-
Mechanism: Reaction with ethylamine at room temperature yields Terbutylazine.[1]
-
Relevance: In environmental toxicology studies, distinguishing between the dichloro precursor (our topic) and the monochloro active herbicide is vital for accurate metabolite tracking [3].[1]
Dendrimer Synthesis
Due to the precise stepwise reactivity, this molecule serves as a branching unit (dendron) in the synthesis of triazine-based dendrimers used for drug delivery vectors.[1] The tert-butyl group provides necessary solubility and steric bulk to prevent aggregation [4].[1]
References
-
Design, synthesis and SAR exploration of hybrid 4-chlorophenylthiazolyl-s-triazine as potential antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. (2011). Available at: [1]
-
A Combinatorial Approach to 2,4,6-Trisubstituted Triazines with Potent Antimalarial Activity. ResearchGate. (2025).[1] Available at:
-
2-tert-Butylamino-4-chloro-6-ethylamino-1,3,5-triazine (Terbutylazine Structure Analysis). Acta Crystallographica. (2008). Available at: [1]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. (2009). Available at: [1]
-
This compound Product Page. Santa Cruz Biotechnology. Available at: [1]
Sources
- 1. 3-[13-[1-[1-[8,12-Bis(2-carboxyethyl)-17-(1-hydroxyethyl)-3,7,13,18-tetramethyl-21,24-dihydroporphyrin-2-yl]ethoxy]ethyl]-18-(2-carboxyethyl)-8-(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid | C68H74N8O11 | CID 57166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. troindia.in [troindia.in]
- 4. SYNTHESIS OF 2-[3,3′-DI-(TERT-BUTOXYCARBONYL)-AMINODIPROPYLAMINE]-4,6,-DICHLORO-1,3,5-TRIAZINE AS A MONOMER AND 1,3,5-[TRIS-PIPERAZINE]-TRIAZINE AS A CORE FOR THE LARGE SCALE SYNTHESIS OF MELAMINE (TRIAZINE) DENDRIMERS - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-(Tert-butylamino)-4,6-dichloro-1,3,5-triazine from cyanuric chloride
A Senior Scientist’s Guide to Selective Mono-Substitution of Cyanuric Chloride
Executive Summary
The synthesis of 2-(tert-butylamino)-4,6-dichloro-1,3,5-triazine (CAS: 27282-85-5) represents a critical entry point into the diverse chemistry of s-triazines. This intermediate is the structural foundation for widely used herbicides (e.g., Terbuthylazine) and advanced materials such as dendrimers and combinatory drug scaffolds.
The core challenge in this synthesis is selectivity . Cyanuric chloride (TCT) possesses three electrophilic sites. Without rigorous kinetic control, reactions yield mixtures of mono-, di-, and tri-substituted products. This guide details a robust, self-validating protocol for the selective mono-substitution of TCT with tert-butylamine, leveraging precise temperature control and steric factors to achieve high purity (>95%).
Mechanistic Principles
The Selectivity Hierarchy
Cyanuric chloride undergoes Nucleophilic Aromatic Substitution (
-
First Substitution (
): Occurs rapidly at 0°C – 5°C . The ring is highly electron-deficient. -
Second Substitution (
): Requires elevated temperatures (20°C – 40°C ). The first amino group donates electron density into the ring, raising the activation energy for the next attack. -
Third Substitution (
): Requires reflux conditions (>80°C ).
Steric Influence
The tert-butyl group is bulky. Its steric demand provides a secondary "safety mechanism" against over-substitution. Once the first bulky amine is installed, it sterically shields the adjacent positions, further discouraging the attack of a second tert-butylamine molecule under mild conditions.
Reaction Pathway Diagram
The following diagram illustrates the stepwise energy barriers and the kinetic window required for mono-substitution.
Figure 1: Stepwise reactivity profile of cyanuric chloride.[1] The green node represents the kinetic trap targeted by this protocol.
Experimental Protocol
Materials & Safety
Critical Safety Warning: Cyanuric chloride is a potent lachrymator and corrosive. It hydrolyzes to HCl upon contact with moisture. All operations must be performed in a functioning fume hood.
| Reagent | MW ( g/mol ) | Equiv. | Role | Notes |
| Cyanuric Chloride | 184.41 | 1.0 | Electrophile | Use fresh or recrystallized (from CCl4 or Hexane) if yellowed. |
| Tert-butylamine | 73.14 | 1.05 | Nucleophile | Slight excess ensures conversion. |
| Sodium Bicarbonate | 84.01 | 1.1 | Acid Scavenger | Neutralizes HCl byproduct. |
| Acetone | - | Solvent | Dissolves TCT; miscible with water. | |
| Water (Ice) | - | Co-solvent | Precipitates product; heat sink. |
Step-by-Step Methodology
Step 1: System Preparation
Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring may fail if thick slurry forms), a thermometer, and a pressure-equalizing addition funnel. Flush with
Step 2: Dissolution and Cooling Dissolve Cyanuric Chloride (10.0 g, 54.2 mmol) in Acetone (50 mL). Once dissolved, add crushed ice/water (50 mL) to the solution while stirring vigorously.
-
Observation: A fine white suspension of TCT may form. This is normal and increases surface area for the reaction.
-
Control: Cool the internal temperature to 0°C – 2°C .
Step 3: Amine Addition (The Critical Step) Mix Tert-butylamine (4.16 g, 6.0 mL, 56.9 mmol) with 10 mL of acetone in the addition funnel. Add this solution dropwise over 45–60 minutes.
-
Constraint: Monitor internal temperature strictly. Do not allow T > 5°C.
-
Reasoning: Exotherms exceeding 5°C risk activating the second chlorine position or hydrolysis.
Step 4: Neutralization
Dissolve Sodium Bicarbonate (
-
Note: Evolution of
gas will occur. Adjust addition rate to manage foaming. -
pH Check: Ensure pH is neutral (6–7).
Step 5: Reaction Completion Stir the mixture at 0°C – 5°C for an additional 2 hours. Monitor reaction progress via TLC (Hexane/EtOAc 4:1) or HPLC.
Step 6: Workup The product, this compound, is insoluble in the water-rich matrix and will precipitate as a white solid.
-
Filter the solid under vacuum.
-
Wash the filter cake with cold water (3 x 50 mL) to remove salts and unreacted amine.
-
Dry the solid in a vacuum oven at 40°C overnight.
Process Workflow Visualization
Figure 2: Operational workflow for the synthesis. Yellow nodes indicate steps requiring strict thermal monitoring.
Characterization & Quality Control
To validate the synthesis, compare your isolated product against these standard metrics.
| Parameter | Specification | Diagnostic Value |
| Appearance | Off-white to pale yellow solid | Dark yellow/orange indicates hydrolysis or oxidation. |
| Yield | 85% – 95% | Lower yields suggest hydrolysis (wet TCT) or loss during filtration. |
| 1H NMR ( | A single sharp singlet confirms the tert-butyl group. | |
| 1H NMR (Impurity) | Broad NH peaks. Multiple NH signals indicate di-substitution. | |
| Melting Point | ~128°C (Derivative dependent*) | Note: Pure mono-chloride MP varies by crystal form; use NMR for primary ID. |
Troubleshooting:
-
Problem: Product is oily/sticky.
-
Cause: Residual solvent or presence of di-substituted impurity (which lowers MP).
-
Fix: Recrystallize from minimal hot hexane or toluene.
-
-
Problem: Low Yield.
-
Cause: Hydrolysis of TCT before amine addition.
-
Fix: Ensure acetone is dry; do not let the aqueous slurry sit for long before adding amine.
-
References
-
Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.
-
Chouai, A., et al. (2002). "Simultaneous Mono- and Di-substitution of Cyanuric Chloride." Organic Syntheses, 79, 133.
-
Santa Cruz Biotechnology. "this compound Product Data."
-
PubChem. "Cyanuric Chloride Compound Summary." National Library of Medicine.
Sources
Solubility & Process Engineering of 2-(Tert-butylamino)-4,6-dichloro-1,3,5-triazine
Technical Guide for Process Optimization & Application
Executive Summary
This technical guide provides an in-depth analysis of the solubility characteristics of 2-(tert-butylamino)-4,6-dichloro-1,3,5-triazine (CAS: 27282-85-5). As a critical monosubstituted intermediate derived from cyanuric chloride, this molecule serves as the scaffold for the herbicide Terbuthylazine and various pharmaceutical agents.
Understanding its solubility profile is not merely a matter of physical constants but a prerequisite for optimizing nucleophilic substitution yields, controlling crystallization, and minimizing hydrolytic degradation. This guide synthesizes structural analysis, thermodynamic principles, and experimental protocols to support researchers in solvent selection and process design.
Physicochemical Profile & Structural Determinants[1][2][3][4][5]
The solubility behavior of this compound is governed by the competition between its polar triazine core and the hydrophobic tert-butyl moiety.
| Property | Value / Description | Implication for Solubility |
| CAS Number | 27282-85-5 | Unique identifier for database verification. |
| Molecular Formula | C₇H₁₀Cl₂N₄ | Moderate molecular weight (221.09 g/mol ).[1][2] |
| Electronic Structure | Electron-deficient Triazine Ring | High affinity for polar aprotic solvents (dipole-dipole interactions). |
| Substituents | 2x Chlorine (Electron Withdrawing) | Enhances solubility in chlorinated solvents (DCM, Chloroform). |
| Steric Bulk | 1x Tert-butylamino group | Increases hydrophobicity; disrupts crystal lattice packing, potentially enhancing solubility compared to unsubstituted cyanuric chloride in non-polar solvents. |
Mechanistic Insight: The tert-butyl group acts as a "solubility anchor" for non-polar interactions, while the nitrogen atoms in the ring and the amino group provide sites for hydrogen bond acceptance. This duality makes the molecule amphiphilic in organic media but strictly hydrophobic in aqueous environments.
Solubility Profile & Solvent Selection Matrix
Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), the solubility of this intermediate can be categorized to optimize reaction and purification steps.
Relative Solubility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Process Application |
| Polar Aprotic | Acetone, THF, Acetonitrile | High | Synthesis Medium: Preferred for the initial reaction of cyanuric chloride with amines due to high solubility and ability to scavenge HCl (with base). |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Extraction/Isolation: Excellent for dissolving the product while rejecting inorganic salts formed during synthesis. |
| Aromatic | Toluene, Xylene | Moderate to High | Scale-up Synthesis: Used in industrial processes where water separation (azeotropic distillation) is required. Solubility increases significantly with temperature.[3] |
| Polar Protic | Methanol, Ethanol | Moderate | Recrystallization: High temperature solubility allows for dissolution, while cooling forces precipitation (antisolvent effect). |
| Aliphatic | Hexane, Heptane | Low | Antisolvent: Used to crash out the product from reaction mixtures. |
| Aqueous | Water | Negligible | Washing: The compound is water-insoluble, allowing for aqueous washes to remove salts (NaCl) without product loss. |
Critical Note: While acetone is an excellent solvent, it poses a risk during scale-up due to volatility. Toluene is often the preferred industrial solvent as it balances solubility with a higher boiling point, facilitating safe handling at elevated temperatures.
Experimental Protocol: Laser Monitoring Solubility Determination
For precise solubility curves (Mole Fraction vs. Temperature), the Laser Monitoring Observation Technique is the gold standard. This method eliminates the subjectivity of visual inspection and provides high-fidelity data for thermodynamic modeling.
Methodology
This dynamic method measures the transition from a heterogeneous system (solid + liquid) to a homogeneous solution by detecting changes in laser transmittance.
Step-by-Step Protocol:
-
Preparation: Weigh a precise mass (
) of the solute (this compound) into a jacketed glass vessel. -
Solvent Addition: Add a known mass (
) of the target solvent (e.g., Ethanol). -
Equilibration: Stir the mixture magnetically at a constant speed (e.g., 400 rpm).
-
Temperature Ramp: Slowly increase the temperature of the jacket fluid (0.2 K/min) while monitoring the internal temperature (
). -
Laser Detection: Direct a laser beam (He-Ne or similar) through the vessel. Measure the intensity of the transmitted light (
).-
State A (Turbid): Low transmittance due to scattering by undissolved crystals.
-
State B (Clear): Sharp rise in transmittance as the last crystal dissolves.
-
-
Data Point Capture: Record the temperature (
) at the inflection point of the Transmittance vs. Time graph. -
Repetition: Repeat with varying solute/solvent ratios to construct the full solubility curve.
Visualization: Laser Solubility Workflow
Figure 1: Dynamic Laser Monitoring workflow for determining precise solubility limits.
Synthesis & Process Implications
The solubility profile directly dictates the synthesis strategy. The reaction of Cyanuric Chloride (CC) with tert-butylamine is highly exothermic and sensitive to temperature.
Reaction Scheme:
Solvent-Dependent Pathways
-
Acetone Route (Laboratory Scale):
-
Pros: High solubility of both CC and the intermediate allows for a homogeneous reaction.
-
Cons: Requires pouring into ice water to precipitate the product (antisolvent method).
-
-
Toluene Route (Industrial Scale):
-
Pros: The intermediate remains soluble at higher temperatures but can be crystallized by cooling. Toluene allows for azeotropic removal of water if aqueous bases (NaOH) are used.
-
Cons: Lower solubility at
may lead to slurry formation, requiring robust agitation.
-
Visualization: Synthesis & Solubility Logic
Figure 2: Impact of solvent solubility on the isolation strategy of the intermediate.
Thermodynamic Modeling (Apelblat Equation)
For researchers needing to interpolate solubility at specific temperatures, the Modified Apelblat Equation is the standard model for triazine derivatives:
Where:
-
= Mole fraction solubilityngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> - = Absolute temperature (K)
- = Empirical parameters derived from the experimental data (Section 3).
Application:
When designing a cooling crystallization process in Toluene, fit your experimental data to this equation to predict the exact yield loss (concentration remaining in mother liquor) at the final cooling temperature (e.g.,
References
-
PubChem. (n.d.). This compound.[1][2][4] National Library of Medicine. Retrieved from [Link]
-
MDPI. (2020). Synthesis of 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. Molecules. Retrieved from [Link]
-
ResearchGate. (2006).[5] Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. Retrieved from [Link]
Sources
Safety and Handling of Dichlorotriazine Derivatives: A Technical Guide for Drug Discovery and Process Chemistry
Executive Summary
Dichlorotriazine derivatives (DCTs) are versatile electrophilic scaffolds widely employed in combinatorial chemistry, bioconjugation (e.g., fluorescent labeling), and the synthesis of reactive dyes. Derived from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine or TCT), DCTs retain two reactive chlorine atoms, making them potent electrophiles capable of stepwise nucleophilic aromatic substitution (
While their utility in creating defined molecular architectures is undisputed, DCTs pose significant safety challenges. They are potent sensitizers (respiratory and skin), lachrymators , and corrosive agents that release hydrochloric acid (HCl) upon hydrolysis. This guide synthesizes kinetic data, toxicological profiles, and engineering controls to provide a self-validating safety protocol for handling DCTs in research and development environments.
Chemical Logic & Reactivity Profile
To handle DCTs safely, one must understand the "Rule of Three Temperatures." The triazine ring allows for sequential substitution of chlorine atoms based on temperature control. This reactivity profile dictates both the synthetic strategy and the safety risks.
The Temperature-Reactivity Relationship
The electron-withdrawing nature of the triazine nitrogen atoms activates the ring for nucleophilic attack. As chlorines are replaced by electron-donating nucleophiles (amines, alkoxides), the ring becomes less reactive, requiring higher activation energy for subsequent substitutions.
-
Step 1 (
): Formation of Dichlorotriazine . Highly exothermic. -
Step 2 (
): Formation of Monochlorotriazine . Moderately exothermic. -
Step 3 (
): Formation of Trisubstituted Triazine. Requires forcing conditions.
Safety Implication: DCTs are kinetically stable at room temperature only in the absence of strong nucleophiles or moisture. In the presence of water, they undergo hydrolysis, releasing HCl.
Hydrolysis and HCl Generation
Hydrolysis is the primary non-process hazard. The rate is pH-dependent:
-
pH
6: Follows an mechanism (unimolecular).[1] -
pH
7: Follows an mechanism (bimolecular), accelerating rapidly with basicity.
Key Hazard: A runaway hydrolysis reaction generates 2 moles of HCl for every mole of DCT, potentially pressurizing closed vessels and creating corrosive acidic mists.
Figure 1: Reactivity and hydrolysis pathways of Cyanuric Chloride derivatives. Note the competing hydrolysis pathway that generates corrosive HCl.
Toxicological Profile & Hazards
DCTs share the toxicological footprint of their parent compound, cyanuric chloride, but often possess distinct physical properties (e.g., lower volatility but higher persistence on surfaces).
Sensitization (The Silent Hazard)
DCTs are haptens . They react with skin proteins (nucleophilic residues like lysine or cysteine) to form immunogenic complexes.[2]
-
Skin Sensitization (H317): Repeated exposure, even at low levels, can lead to allergic contact dermatitis. Once sensitized, a researcher may experience anaphylactic reactions upon minute re-exposure.
-
Respiratory Sensitization (H334): Inhalation of dust or aerosols can induce asthma-like symptoms. This is critical when handling solid DCT derivatives.
Corrosivity
-
Mechanism: Hydrolysis on moist mucous membranes (eyes, lungs) releases HCl in situ, causing severe chemical burns.
-
H-Codes: H314 (Causes severe skin burns and eye damage), H330 (Fatal if inhaled - applicable to volatile precursors).
Engineering Controls & PPE (Defense in Depth)
| Control Layer | Requirement | Rationale |
| Primary Engineering | Fume Hood (Face Velocity > 0.5 m/s) | Captures HCl mist and volatile sensitizers. |
| Secondary Engineering | Glove Box / Closed Weighing Station | Mandatory for solid TCT/DCT handling to prevent dust generation. |
| PPE: Hands | Double Gloving (Nitrile + Long-cuff) | Nitrile provides good splash protection, but DCTs can permeate. Change outer gloves immediately after contact. |
| PPE: Respiratory | P100 / N95 (if outside hood) | Only for emergency spill cleanup. Routine handling must be in a hood.[3] |
| PPE: Eyes | Chemical Goggles + Face Shield | Safety glasses are insufficient against corrosive vapors or splashes. |
Operational Protocols
Storage and Stability
-
Moisture Exclusion: Store DCTs under an inert atmosphere (Argon/Nitrogen) in a desiccator.
-
Cold Storage: Store at
to inhibit slow hydrolysis or self-polymerization. -
Labeling: Clearly mark as "Moisture Sensitive" and "Corrosive."
Synthesis and Reaction Setup
Goal: Control the exotherm and prevent runaway hydrolysis.
-
Solvent Selection: Use anhydrous non-nucleophilic solvents (DCM, THF, Acetone, Dioxane). Avoid protic solvents (Alcohols, Water) unless specifically intended for Schotten-Baumann conditions (which require careful pH control).
-
Base Addition: Use non-nucleophilic bases (DIPEA,
) to scavenge the HCl generated during substitution.-
Critical Step: Add the base slowly or use a syringe pump. Rapid base addition can trigger a sharp exotherm or promote unwanted hydrolysis if moisture is present.
-
-
Temperature Monitoring: Internal temperature probes are mandatory. Maintain reaction temperature
for DCT synthesis.
Quenching and Waste Disposal
The "Quench" is the most dangerous phase. Unreacted DCTs in the waste stream can hydrolyze in the waste drum, causing pressurization and explosion.
Protocol: The Controlled Kill
-
Identify Active Species: Assume excess DCT is present.
-
Quenching Agent: Use a dilute solution of a sacrificial nucleophile (e.g., aqueous ammonia or ethanolamine) or a basic aqueous solution (NaOH).
-
Note: Using pure water is dangerous due to slow, heterogeneous hydrolysis that can accelerate unpredictably. Basic hydrolysis is faster and more complete but exothermic.
-
-
Procedure:
-
Verification: Check for residual oxidants/electrophiles if applicable (e.g., using TLC or LCMS).
Figure 2: Operational workflow for the safe handling and disposal of dichlorotriazine derivatives.
Emergency Response
Skin Contact[5]
-
Immediate Action: Flush with copious amounts of water for at least 15 minutes.[5]
-
Secondary Wash: Wash with soap and water to remove organic residues.
-
Medical Attention: Seek evaluation for potential sensitization.[2][5] Do not use solvent (ethanol/acetone) to clean skin, as this increases permeation.
Inhalation[5][6]
-
Evacuate: Move to fresh air immediately.
-
Support: If breathing is difficult, oxygen may be required (administered by trained personnel).
-
Observation: Pulmonary edema (fluid in lungs) from HCl inhalation can be delayed up to 48 hours.
Spills
-
Solid: Do not dry sweep (generates dust). Cover with a reducing/neutralizing absorbent or wet with an inert solvent before collecting.
-
Liquid: Absorb with vermiculite or sand. Neutralize the waste container with dilute base before sealing.
References
-
OECD SIDS. (2001). Cyanuric Chloride: SIDS Initial Assessment Report for SIAM 13. UNEP Publications. Link
-
Blotny, G. (2006).[4] Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522. Link
-
Zhang, Q., et al. (2010). Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution. ResearchGate. Link
-
Sigma-Aldrich. (2023). Safety Data Sheet: Cyanuric Chloride. MilliporeSigma.[6] Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7954, Cyanuric chloride. Link
Sources
The Triazine Architect: A Technical Guide to Organic Synthesis
[1]
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: 1,3,5-Triazine (s-Triazine) and 1,2,4-Triazine (as-Triazine) Methodologies
Executive Summary: The Privileged Scaffold
In the pharmacophore mapping of modern drug discovery, the triazine ring—specifically the 1,3,5-isomer—holds "privileged structure" status.[1][2] Its planar, electron-deficient nature mimics the purine/pyrimidine bases of DNA and RNA, making it an exceptional scaffold for kinase inhibitors (e.g., PI3K, mTOR) and antimetabolites.
However, the true utility of the triazine core lies in its predictable orthogonal reactivity . Unlike pyridine or pyrimidine, which often require harsh conditions for functionalization, the 1,3,5-triazine core (via cyanuric chloride) offers three distinct electrophilic sites that can be sequentially addressed simply by modulating temperature.[1] This guide details the mechanistic underpinnings and robust protocols for exploiting this chemistry.[3][4][5]
The Workhorse: 1,3,5-Triazine (s-Triazine) Chemistry[2][6][7]
The entry point for 90% of s-triazine synthesis is Cyanuric Chloride (TCT) (2,4,6-trichloro-1,3,5-triazine). TCT behaves as an "organic acid chloride" but with a built-in feedback loop: every time a chlorine is replaced by an electron-donating nucleophile, the remaining chlorines become less reactive due to resonance donation into the ring.
The "0-25-Reflux" Rule
This electronic feedback loop creates a distinct temperature-dependent reactivity profile, allowing for the "one-pot, three-step" synthesis of unsymmetrical triazines.
-
Step 1 (
C): The first chlorine is displaced by a nucleophile (amine, alcohol, thiol). The ring is highly electron-deficient. -
Step 2 (
C / RT): The second chlorine requires room temperature to react. The ring is deactivated by the first substituent. -
Step 3 (Reflux/
C): The final chlorine is sluggish and requires thermal forcing, often in high-boiling solvents (dioxane, toluene).
Mechanism & Pathway Visualization
The reaction proceeds via an S
Figure 1: The temperature-controlled stepwise substitution of cyanuric chloride. Note the increasing energy barrier for subsequent substitutions.
Experimental Protocols
Protocol A: Chemoselective Synthesis of Tris-Substituted s-Triazines
Objective: Synthesis of a library of 2-amino-4-alkoxy-6-thio-1,3,5-triazines. Scope: Validated for primary/secondary amines, phenols, and thiols.
Reagents & Setup:
-
Substrate: Cyanuric Chloride (Recrystallized from hexane if yellow/impure).
-
Solvent: Acetone (Step 1), THF or Dioxane (Steps 2-3).
-
Base: DIPEA (Hünig's base) or K
CO (solid). Note: Inorganic bases are preferred for phenols/thiols; organic bases for amines.
Step-by-Step Methodology:
-
The Cold Phase (Substitution 1):
-
Dissolve Cyanuric Chloride (1.0 eq) in acetone (0.2 M) and cool to -10°C to 0°C using an ice-salt bath.
-
Add Nucleophile 1 (0.95 eq) dropwise. Crucial: Use a slight deficit of Nu1 to prevent over-substitution.
-
Add DIPEA (1.0 eq) dropwise over 30 mins. Maintain temp < 5°C.
-
Monitor: TLC will show disappearance of TCT. Reaction time: ~1-2 hours.
-
-
The Ambient Phase (Substitution 2):
-
Allow the reaction mixture to warm to Room Temperature (20-25°C) .
-
Add Nucleophile 2 (1.0 eq).
-
Add Base (1.1 eq). If Nu2 is an amine, no heating is needed. If Nu2 is a phenol, mild heating (30-40°C) may be required.
-
Monitor: Reaction time: ~4-12 hours.
-
-
The Thermal Phase (Substitution 3):
-
Add Nucleophile 3 (1.2 - 1.5 eq).
-
Add Base (2.0 eq).
-
Switch solvent to 1,4-dioxane if higher temps are needed. Heat to reflux (100°C) .
-
Monitor: This step is sluggish. Reaction time: 12-24 hours.
-
Workup: Cool, pour into crushed ice/water. The product often precipitates. Filter and wash with water.[6] If oil forms, extract with EtOAc.
-
Table 1: Solvent & Base Selection Guide
| Nucleophile Type | Preferred Solvent | Preferred Base | Temp Range (Step 1/2/3) |
| Aliphatic Amine | THF, DCM, Acetone | DIPEA, Et | -10°C / RT / 60°C |
| Aniline (Aromatic) | THF, Dioxane | K | 0°C / 40°C / Reflux |
| Alcohol/Phenol | Acetone, DMF | K | 0°C / RT / Reflux |
| Thiol | THF, Ethanol | NaOH (aq), K | 0°C / RT / Reflux |
Advanced Applications: 1,2,4-Triazines & Bioorthogonal Chemistry
While 1,3,5-triazines are scaffolds for static inhibition, 1,2,4-triazines have emerged as dynamic tools in chemical biology, specifically for Inverse Electron Demand Diels-Alder (IEDDA) reactions.
The IEDDA Reaction
The 1,2,4-triazine nucleus acts as an electron-deficient diene. When paired with a strained dienophile (e.g., trans-cyclooctene or TCO), it undergoes a [4+2] cycloaddition followed by a retro-Diels-Alder reaction, releasing nitrogen gas (N
-
Utility: Bioconjugation, "Click" chemistry in live cells.
-
Advantage: Catalyst-free, rapid kinetics, and N
release makes it irreversible.
Figure 2: The Inverse Electron Demand Diels-Alder (IEDDA) pathway utilized in modern bioconjugation.
References
-
Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link
-
Cee, V. J., et al. (2014). "Discovery of AMG 232, a potent, selective, and orally bioavailable MDM2-p53 inhibitor." Journal of Medicinal Chemistry, 57(13), 5571-5591. Link
-
Kozuch, B., et al. (2021). "s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation." Molecules, 26(4), 1083. Link
-
Boger, D. L. (1986). "Diels-Alder reactions of heterocyclic aza dienes." Chemical Reviews, 86(5), 781-793. Link
-
BenchChem. (2025).[1] "The 1,3,5-Triazine Core: A Scaffolding for Innovation in Drug Discovery." BenchChem Technical Guides. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging trends in the development and applications of triazine-based covalent organic polymers: a comprehensive review - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer [mdpi.com]
- 6. Cyanuric Chloride as chlorination agent , Hive Novel Discourse [chemistry.mdma.ch]
Methodological & Application
Synthesis of monosubstituted triazines using 2-(Tert-butylamino)-4,6-dichloro-1,3,5-triazine
Application Note & Protocol Guide
Executive Summary: The Orthogonal Scaffold
In the landscape of heterocyclic synthesis, 2-(Tert-butylamino)-4,6-dichloro-1,3,5-triazine represents a pivotal "monosubstituted" scaffold (often denoted as mono-DCT ). Unlike unsubstituted cyanuric chloride (TCT), which is highly reactive and prone to hydrolysis, this scaffold possesses a unique stability-reactivity profile conferred by the steric bulk of the tert-butyl group.
This guide details the sequential nucleophilic aromatic substitution (
The Science of Sequential Substitution
The triazine core exhibits a predictable "reactivity clock" governed by the electron-withdrawing nature of the ring and the substituents. As electron-donating groups (like amines) are added, the electrophilicity of the remaining carbon centers decreases, requiring higher activation energies for subsequent substitutions.
The Reactivity Hierarchy[1]
- Substitution (0°C): Already complete in the starting material (2-tert-butylamino-4,6-dichloro-1,3,5-triazine).
- Substitution (RT – 40°C): The target of Protocol A . Displacement of the first labile chlorine to form a disubstituted triazine.
- Substitution (>60°C/Reflux): The target of Protocol B . Displacement of the final chlorine to form a trisubstituted triazine.[1][2]
Expert Insight: The tert-butyl group is not just a structural motif; its steric hindrance protects the N-substituent from side reactions and improves solubility in organic solvents (DCM, THF) compared to the less soluble ethyl- or methyl-analogs.
Visualization: The Reaction Pathway
The following diagram illustrates the stepwise functionalization workflow.
Caption: Stepwise
Experimental Protocols
General Considerations (Self-Validating Systems)
-
Base Selection: Use N,N-Diisopropylethylamine (DIPEA) or
. DIPEA is preferred for organic solubility; Carbonate is preferred for aqueous/dioxane mixtures. The base must scavenge the HCl byproduct to drive the equilibrium. -
Solvent Systems:
-
THF/DCM: Ideal for amine nucleophiles.[3]
-
Acetone/Water: Ideal for phenols or thiols.
-
-
Monitoring: The reaction is self-validating via TLC (Hexane:EtOAc 8:2). The starting material (
) will disappear, replaced by a lower spot (disubstituted) and eventually a baseline spot (trisubstituted) if not controlled.
Protocol A: Synthesis of Disubstituted Triazines
Objective: Selective substitution of one chlorine atom to create 2-(tert-butylamino)-4-chloro-6-(alkyl/arylamino)-1,3,5-triazine.
Reagents:
-
Starting Scaffold: this compound (1.0 equiv)
-
Nucleophile (e.g., primary amine, aniline): (1.0 - 1.1 equiv)
-
Base: DIPEA (1.1 equiv)
-
Solvent: THF or DCM (anhydrous)
Procedure:
-
Dissolution: Dissolve 1.0 mmol of the starting scaffold in 5 mL of DCM or THF in a round-bottom flask.
-
Temperature Set: Equilibrate the solution to Room Temperature (20–25°C) .
-
Note: If using a highly reactive nucleophile (e.g., aliphatic amine), cool to 0°C initially to prevent over-substitution, then warm to RT.
-
-
Addition: Add the DIPEA followed by the dropwise addition of the Nucleophile over 5 minutes.
-
Reaction: Stir at RT for 2–4 hours.
-
Validation: Spot TLC every 30 minutes. The appearance of a single new spot indicates success. If starting material persists after 4 hours, warm to 35°C.
-
-
Workup: Dilute with DCM (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry over
and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Protocol B: Synthesis of Trisubstituted Triazines
Objective: Displacement of the final chlorine atom to generate a fully functionalized core.
Reagents:
-
Intermediate: Product from Protocol A (1.0 equiv)
-
Nucleophile 2: (2.0 - 3.0 equiv)
-
Base: DIPEA (3.0 equiv) or
(excess) -
Solvent: 1,4-Dioxane or Toluene
Procedure:
-
Setup: Dissolve the disubstituted intermediate in 1,4-Dioxane (0.2 M concentration).
-
Addition: Add the excess Nucleophile and Base.
-
Thermal Activation: Heat the mixture to Reflux (100–110°C) under an inert atmosphere (
).-
Expert Note: The third chlorine is deactivated. Reflux is mandatory. Microwave irradiation (120°C, 15 min) can replace 12 hours of reflux for high-throughput synthesis.
-
-
Monitoring: Monitor by TLC or LC-MS. The reaction is complete when the intermediate spot disappears.
-
Workup: Evaporate the dioxane. Redissolve residue in EtOAc, wash with 1M HCl (if product is acid-stable) to remove excess amine, then water/brine.
-
Crystallization: Many trisubstituted derivatives crystallize from cold Ethanol or Acetone/Hexane.
Comparative Data: Solvent & Nucleophile Effects
The following table summarizes reaction conditions for common nucleophiles reacting with the dichloro-scaffold.
| Nucleophile Type | Target Substitution | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Aliphatic Amine | 2nd (Di) | DCM/THF | 25 (RT) | 1-2 | >90% |
| Aniline (Aromatic) | 2nd (Di) | THF | 40-50 | 4-6 | 75-85% |
| Phenol | 2nd (Di) | Acetone/Water | 0-25 | 2 | 80-90% |
| Aliphatic Amine | 3rd (Tri) | Dioxane | 100 (Reflux) | 12-24 | 85-95% |
| Sterically Hindered Amine | 3rd (Tri) | Toluene | 110+ | 24+ | 50-70% |
References
-
Blotny, G. (2006).[2] Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522.
-
Sheyi, R., et al. (2020).[1][4] 1,3,5-Triazine as core for the preparation of dendrons.[1] Arkivoc, 2020(iii), 64-73.[1]
-
Sharma, A., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker. Frontiers in Chemistry, 6, 516.
-
Moxey, G., et al. (2024). Synthesis of 2,4-bis(butylamino)-6-chloro-1,3,5-triazine.[5] Molbank, 2024(1), M1895.[4]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3035346, 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol.
Sources
Application Note: Controlled Nucleophilic Substitution of 2-(Tert-butylamino)-4,6-dichloro-1,3,5-triazine
Executive Summary
This application note details the protocol for the chemoselective nucleophilic aromatic substitution (
The protocol focuses on the second substitution step. Unlike the highly reactive parent cyanuric chloride, the mono-amino derivative requires precise temperature control (
Scientific Foundation & Mechanism
The Principle of Temperature-Dependent Chemoselectivity
The reactivity of 1,3,5-trichloro-triazine (cyanuric chloride) is governed by the electronic nature of its substituents.
-
Parent Molecule: Highly electron-deficient; reacts at
. -
Mono-substituted (Starting Material): The introduction of the tert-butylamino group donates electron density into the ring via resonance (+M effect). This raises the LUMO energy of the ring, making the remaining carbons less electrophilic. Consequently, the activation energy for the second attack increases.
-
Implication: To overcome this barrier, the reaction temperature must be elevated from
to Room Temperature (RT) or mild heat ( ).
Reaction Pathway Visualization
The following diagram illustrates the kinetic pathway and the critical energy barriers that dictate selectivity.
Figure 1: Reaction pathway for the second substitution. Note the thermal barrier required to reach the target product and the higher barrier preventing over-reaction.
Experimental Protocol
Materials & Reagents
| Component | Specification | Role |
| Substrate | This compound | Electrophile |
| Nucleophile | Primary/Secondary Amine (e.g., Ethylamine, Morpholine) | Nucleophile |
| Base | N,N-Diisopropylethylamine (DIPEA) | HCl Scavenger (Soluble) |
| Solvent | THF (Anhydrous) or DCM | Aprotic Medium |
| Quench | 0.5M HCl (aq) | Neutralization |
Step-by-Step Methodology
Step 1: Preparation (0 min)
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Dissolve 1.0 equivalent (eq) of This compound in anhydrous THF (
concentration). -
Base Addition: Add 1.1 eq of DIPEA. Stir at Room Temperature (RT) for 5 minutes.
-
Expert Insight: DIPEA is preferred over
for homogeneous reactions in THF/DCM, preventing surface-area limitations associated with solid inorganic bases.
-
Step 2: Nucleophile Addition (5 - 30 min)
-
Addition: Add 1.05 eq of the target amine dropwise.
-
Critical Control Point: Unlike the first substitution (which requires
), this addition is performed at RT ( ) . -
Exotherm Check: The reaction is mildly exothermic. If scaling up (>10g), use a water bath to maintain internal temp
during addition.
-
Step 3: Reaction & Monitoring (1 - 4 hours)
-
Temperature: Stir at RT (
) . -
Monitoring (Self-Validation): Perform TLC (Hexane:EtOAc 8:2) every hour.
-
Endpoint: Disappearance of the dichloro starting material (
) and appearance of the mono-chloro product ( ). -
Optimization: If the reaction is incomplete after 4 hours, warm to
. Do not exceed to avoid displacing the third chlorine.
-
Step 4: Workup & Purification
-
Quench: Pour mixture into cold water (3x reaction volume).
-
Extraction: Extract with EtOAc (3x).
-
Wash: Wash combined organics with 0.5M HCl (removes unreacted amine/DIPEA) followed by Brine.
-
Caution: Do not use strong acid or prolonged contact, as the tert-butylamino group can be acid-labile under extreme conditions.
-
-
Drying: Dry over
, filter, and concentrate in vacuo.
Workup & Purification Logic Flow
The following flowchart ensures the removal of specific impurities based on their chemical properties.
Figure 2: Purification logic. The acid wash step is critical for removing the excess DIPEA and nucleophilic amine, yielding a clean product without chromatography in many cases.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Starting Material Remains | Temperature too low. | Increase temp to |
| Tri-substituted Product Forms | Temperature too high ( | Keep temp |
| Hydrolysis (OH instead of amine) | Wet solvent or hygroscopic base. | Use anhydrous THF. Ensure DIPEA is dry. |
| Precipitation during reaction | DIPEA-HCl salt formation. | This is normal in non-polar solvents. Filter off salts or dissolve during aqueous workup. |
References
-
Blotny, G. (2006).[1] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.
-
Miotto, S., et al. (2018). "Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT)." Frontiers in Chemistry.
-
Jameel, A. A., et al. (2024). "Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives." Organic & Biomolecular Chemistry.
-
BenchChem. (2025).[2] "Protocol for synthesizing 2-Amino-4-morpholino-s-triazine."
Sources
Reaction of 2-(Tert-butylamino)-4,6-dichloro-1,3,5-triazine with primary amines
Application Note: Selective Synthesis of 2-Alkylamino-4-(tert-butylamino)-6-chloro-1,3,5-triazines
Abstract & Introduction
The 1,3,5-triazine (s-triazine) scaffold is a privileged structure in medicinal chemistry and agrochemistry, serving as the core for herbicides (e.g., Terbuthylazine) and kinase inhibitors. This guide details the protocol for the second nucleophilic substitution of cyanuric chloride. Specifically, it addresses the reaction of 2-(tert-butylamino)-4,6-dichloro-1,3,5-triazine (Substrate A ) with primary amines to generate non-symmetric, disubstituted chlorotriazines.
The Challenge:
The primary challenge in this synthesis is chemoselectivity . Cyanuric chloride derivatives undergo stepwise nucleophilic aromatic substitution (
This protocol leverages the "Rule of Three" temperature gating strategy to exclusively target the mono-chloro, bis-amino product.
Mechanistic Insight & Reaction Design
The reaction proceeds via an
-
Electronic Effect: The nitrogen lone pair of the tert-butylamino group donates electron density into the
-system, stabilizing the ring and raising the activation energy for the next nucleophilic attack. -
Steric Effect: The bulky tert-butyl group provides significant steric shielding. While this prevents aggregation, it necessitates that the incoming primary amine approaches the 4 or 6 position with sufficient thermal energy to overcome the barrier, yet not enough to trigger the third substitution.
Diagram 1: Reaction Pathway and Temperature Gating
Figure 1: The stepwise substitution pathway. Control of temperature prevents the formation of the red "Over-Reaction" node.
Experimental Protocols
Method A: Homogeneous Organic Phase (Recommended for Lipophilic Amines)
Best for drug discovery applications where high solubility is required.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Primary Amine (
) (1.05 equiv) -
Base:
-Diisopropylethylamine (DIPEA) (1.1 equiv) -
Solvent: Anhydrous THF or Dichloromethane (DCM)
Protocol:
-
Preparation: Dissolve 1.0 equiv of the dichloro-triazine substrate in anhydrous THF (0.2 M concentration) in a round-bottom flask under
atmosphere. -
Cooling: Cool the solution to 0–5°C using an ice bath. Note: Although the reaction runs at RT, cooling during addition prevents localized hotspots that cause bis-substitution.
-
Addition: Mix the Primary Amine (1.05 equiv) and DIPEA (1.1 equiv) in a separate vial with a small volume of THF. Add this mixture dropwise to the reaction flask over 15 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir for 2–4 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc) or LC-MS. The starting material (dichloro) should disappear. If conversion is <90% after 4 hours, warm to 40°C .
-
-
Workup: Evaporate THF under reduced pressure. Redissolve residue in EtOAc and wash with 1M HCl (to remove unreacted amine/DIPEA), followed by Brine. Dry over
.[1][2]
Method B: Heterogeneous/Aqueous Phase (Green Chemistry/Scale-Up)
Best for cost-effective synthesis or water-soluble amines.
Reagents:
-
Substrate: 1.0 equiv
-
Base:
(1.1 equiv, dissolved in water) -
Solvent: Acetone/Water (4:1 ratio)
Protocol:
-
Slurry Formation: Dissolve the substrate in Acetone. Add the aqueous
solution. The mixture may become cloudy. -
Addition: Add the primary amine dropwise at 10–15°C .
-
Heating: Warm the mixture to 35–45°C . This slightly higher temperature is often required in aqueous media due to solvation effects.
-
Quenching: Pour the reaction mixture into ice water.
Data Presentation & Troubleshooting
Table 1: Solvent & Base Selection Guide
| Parameter | Method A (Organic) | Method B (Aqueous) | Why? |
| Solvent | THF or DCM | Acetone/Water | THF solubilizes lipophilic drugs; Acetone handles polar intermediates. |
| Base | DIPEA or TEA | Organic bases are soluble in THF; Inorganic bases are cheaper for scale-up. | |
| Temp | 0°C | 10°C | Aqueous systems often require higher energy to desolvate the nucleophile. |
| Selectivity | High | Moderate | Homogeneous mixing (Method A) prevents concentration gradients. |
Diagram 2: Workup & Purification Decision Tree
Figure 2: Logical flow for isolating the target chlorotriazine based on physical properties.
Critical Optimization Notes
-
Stoichiometry is King: Never use >1.1 equivalents of the primary amine. Excess amine at temperatures >40°C will drive the reaction toward the tris-substituted byproduct (replacing the final Chlorine).
-
Hydrolysis Risk: The remaining chlorine on the product is susceptible to hydrolysis if the reaction is left at high pH (>10) and high temperature for extended periods. Quench immediately upon completion.
-
Steric Hindrance: If the incoming primary amine is also bulky (e.g., tert-butylamine or isopropylamine), the reaction rate at RT will be negligible.
-
Modification: Heat to 50–60°C in Dioxane.
-
Reference: See Blotny (2006) for steric constraints on triazine substitutions.
-
References
-
Blotny, G. (2006).[5][6] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.
-
Mao, H., et al. (2024). "Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights." Organic & Biomolecular Chemistry.
-
BenchChem. (2025).[1][3] "Optimizing reaction conditions for nucleophilic substitution on the triazine ring." Application Protocols.
-
Quesada, A., et al. (2008).[7] "2-tert-Butylamino-4-chloro-6-ethylamino-1,3,5-triazine: a structure... containing two different molecular conformations."[7][8] Acta Crystallographica Section C.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. US4275204A - Preparation of chloro-bis(alkylamino)-s-triazines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2-tert-Butylamino-4-chloro-6-ethylamino-1,3,5-triazine: a structure with Z' = 4 containing two different molecular conformations and two independent chains of hydrogen-bonded R(2)2(8) rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Protocol for the Synthesis of 2-(Tert-butylamino)-4-anilino-6-chloro-1,3,5-triazines via
Application Note: AN-TZ-042
Abstract & Strategic Relevance
The 1,3,5-triazine (s-triazine) scaffold is a privileged structure in medicinal chemistry, serving as the core for various kinase inhibitors (e.g., PI3K, mTOR), antimalarials, and herbicides. This Application Note details the second substitution step of cyanuric chloride: the reaction of 2-(tert-butylamino)-4,6-dichloro-1,3,5-triazine (1) with substituted anilines.
While the first substitution of cyanuric chloride occurs readily at 0°C, the introduction of the electron-donating tert-butylamino group deactivates the ring, raising the activation energy for subsequent substitutions. This protocol provides optimized conditions to achieve high chemoselectivity for the disubstituted product (monochloride) while suppressing the formation of the trisubstituted byproduct.
Mechanistic Insight & Reaction Design
The "Triazine Temperature Rule"
The reactivity of cyanuric chloride derivatives is governed by the number of electron-donating substituents on the ring. The stepwise displacement of chlorine atoms follows a distinct temperature-dependent profile:
-
Trichloro (
): Reacts at 0°C (highly electrophilic).[1] -
Dichloro (Substrate 1 ): Reacts at RT to 50°C (moderately electrophilic).
-
Monochloro: Reacts at >80°C / Reflux (weakly electrophilic).
Mechanism ( )
The reaction proceeds via an addition-elimination mechanism. The aniline nucleophile attacks the electron-deficient carbon, forming a Meisenheimer-like anionic intermediate (often transient/concerted in triazines), followed by the expulsion of the chloride ion.
Critical Variable: The tert-butyl group provides steric bulk and inductive electron donation (+I effect), stabilizing the ring and making the remaining chlorines less reactive than in the parent cyanuric chloride. Consequently, aniline—a weaker nucleophile than aliphatic amines—often requires mild heating or polar aprotic solvents to drive conversion.
Figure 1: Simplified
Experimental Parameters & Optimization
Solvent and Base Selection
The choice of solvent influences the reaction rate by stabilizing the transition state.
-
THF (Tetrahydrofuran): Standard choice. Good solubility, easy workup.
-
DMF/DMAc: Promotes faster reaction rates for electron-poor anilines due to high polarity, but harder to remove.
-
Acetone/Water: Useful for inorganic bases (
), utilizing the Schotten-Baumann effect.
Table 1: Optimization Matrix for Substrate (1) + 4-Fluoroaniline
| Condition Set | Solvent | Base (Equiv) | Temp (°C) | Time (h) | Yield (%) | Notes |
| A (Standard) | THF | DIPEA (2.0) | 25 (RT) | 12 | 65-75 | Slow for deactivated anilines. |
| B (Accelerated) | THF | DIPEA (2.0) | 50 | 4 | 85-92 | Recommended. Best balance of rate/purity. |
| C (Inorganic) | Acetone/H₂O | K₂CO₃ (2.5) | 0 -> RT | 6 | 70-80 | Good for scale-up; requires biphasic mix. |
| D (Forcing) | DMF | DIPEA (3.0) | 80 | 2 | 60 | Significant trisubstituted byproduct formed. |
Standard Operating Protocol (SOP)
Objective: Synthesis of 2-(tert-butylamino)-4-(phenylamino)-6-chloro-1,3,5-triazine.
Materials
-
Substrate: this compound (1.0 equiv, 10 mmol)
-
Reagent: Aniline (1.05 equiv, 10.5 mmol)
-
Base: N,N-Diisopropylethylamine (DIPEA) (1.2 equiv, 12 mmol)
-
Solvent: Anhydrous THF (0.2 M concentration)
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add Substrate (1) (2.35 g, 10 mmol) and anhydrous THF (50 mL). Cool to 0°C in an ice bath.
-
Expert Note: Although the reaction runs at RT/Heat, starting at 0°C prevents localized exotherms that could lead to double-addition (trisubstituted impurity).
-
-
Addition: Add DIPEA (2.1 mL, 12 mmol) followed by the dropwise addition of Aniline (0.96 mL, 10.5 mmol).
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (25°C) . Stir for 1 hour.
-
Checkpoint: Check TLC (Hexane/EtOAc 8:2). If starting material remains (>10%), heat to 45-50°C for 2-4 hours.
-
-
Monitoring: The reaction is complete when the dichloro starting material (
) disappears and the monochloro product ( ) is the major spot. -
Workup:
-
Dilute with EtOAc (100 mL).
-
Wash with 1M HCl (2 x 30 mL) to remove excess aniline and base.
-
Wash with Brine (1 x 30 mL).
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Hexane/CH₂Cl₂ or perform flash chromatography (0-20% EtOAc in Hexanes).
Workflow Diagram
Figure 2: Decision tree for reaction monitoring and temperature adjustment.
Troubleshooting & Critical Quality Attributes (CQAs)
-
Issue: Hydrolysis (Formation of -OH species). [2]
-
Cause: Wet solvent or old DIPEA.
-
Fix: Use anhydrous THF. If using
, ensure the reaction time is minimized as hydroxide can compete with aniline at high temps.
-
-
Issue: Low Conversion with Electron-Deficient Anilines (e.g., 4-Nitroaniline).
-
Cause: Nucleophile is too weak.
-
Fix: Switch solvent to DMF and increase temperature to 60-70°C. Use a stronger base like NaH (carefully) if necessary, though this risks over-substitution.
-
-
Issue: Over-substitution (Formation of trisubstituted product).
-
Cause: Temperature too high (>80°C) or excess aniline used.
-
Fix: Strictly control stoichiometry (1.05 eq aniline) and keep temp <50°C.
-
References
-
Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link
-
Mihovilovic, M. D., et al. (2018). "Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT)..." Frontiers in Chemistry, 6, 516. Link
-
Zhao, H., et al. (2025). "Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines." ACS Omega.[1] Link[1]
-
U.S. Patent 4,166,909. (1979). "Process for preparation of a substituted triazine."[1][3][4][5][6] (Describing temperature control for sequential amination). Link
-
Menicagli, R., et al. (2009). "Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines." Molecules, 14(11), 4544-4561. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nucleophilic aromatic substitution in heterocycles: alcoholysis and hydrolysis of 2-anilino-4,6-dichloro-1,3,5-triazines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. US4166909A - Process for preparation of a substituted triazine - Google Patents [patents.google.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. US3586679A - Process for the production of 2,4-dichloro-6-amino-s-triazines - Google Patents [patents.google.com]
Application Note: Chemoselective Thio-Functionalization of 2-(Tert-butylamino)-4,6-dichloro-1,3,5-triazine
This Application Note and Protocol guide details the chemoselective reaction of 2-(tert-butylamino)-4,6-dichloro-1,3,5-triazine with thiols. This specific chlorotriazine scaffold is a critical intermediate in the synthesis of herbicides (e.g., Terbutryn analogs), functional materials, and bioconjugation linkers.
Introduction & Chemical Context
The 1,3,5-triazine (s-triazine) core is a privileged scaffold in medicinal chemistry and materials science due to its predictable, temperature-dependent reactivity. The starting material, This compound , represents a "first-generation" substitution product of cyanuric chloride (TCT) where one chloride has been displaced by a bulky tert-butylamine group.
This substrate retains two electrophilic sites (C-4 and C-6). The presence of the electron-donating amino group reduces the electrophilicity of the ring compared to TCT, making the remaining chlorines less reactive but more selective. This allows researchers to perform sequential nucleophilic aromatic substitutions (
Key Reaction Characteristics[1][2][3][4]
-
Chemoselectivity: Thiols (soft nucleophiles) can be introduced to replace one or both remaining chlorine atoms.
-
Regioselectivity: In the dichloro-substrate, positions 4 and 6 are chemically equivalent. However, once the first thiol reacts, the symmetry is broken.
-
Steric Influence: The bulky tert-butyl group provides steric shielding, which can suppress side reactions at the adjacent nitrogens but generally does not hinder attack at the meta-positioned carbons (C4/C6).
Mechanistic Insight: The Pathway
The reaction proceeds via an addition-elimination mechanism. The thiol nucleophile attacks the electron-deficient carbon of the triazine ring, forming a Meisenheimer-like anionic intermediate (stabilized by the ring nitrogens), followed by the expulsion of a chloride ion.
Reaction Pathway Diagram
The following diagram illustrates the stepwise substitution logic, critical for designing orthogonal linkers.
Figure 1: Stepwise
Experimental Protocols
General Considerations
-
Solvent Selection: THF (Tetrahydrofuran) is preferred for its solubility of organic thiols and miscibility with aqueous bases. Acetone/Water mixtures are viable for water-soluble thiols (e.g., cysteine).
-
Base: A non-nucleophilic base is required to neutralize the HCl byproduct. DIPEA (Diisopropylethylamine) is ideal for organic phases;
is standard for biphasic systems. -
Stoichiometry: Strict 1.0 equivalent control is necessary for mono-substitution.
Protocol A: Synthesis of Mono-Thioether (Linker Scaffold)
Target: 2-(tert-butylamino)-4-(alkylthio)-6-chloro-1,3,5-triazine Objective: Replace exactly one chlorine with a thiol, leaving the final chlorine available for a third functionalization (e.g., adding a fluorophore or drug).
Materials:
-
Substrate: this compound (1.0 equiv)
-
Thiol: R-SH (1.0 equiv)
-
Base: DIPEA (1.1 equiv) or
(1.1 equiv) -
Solvent: Anhydrous THF (0.1 M concentration)
Procedure:
-
Dissolution: Dissolve 1.0 equiv of the dichloro-triazine substrate in anhydrous THF in a round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice bath. Note: Although the amine deactivates the ring, 0°C ensures kinetic control to prevent over-substitution.
-
Addition:
-
Mix the Thiol (1.0 equiv) and DIPEA (1.1 equiv) in a separate vial with a small amount of THF.
-
Add the thiol/base mixture dropwise to the triazine solution over 15–20 minutes.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir for an additional 2–4 hours.
-
Monitoring: Monitor by TLC (Hexane:EtOAc) or LC-MS. The mono-substituted product will appear as a new spot/peak; the di-substituted byproduct (if any) will be more polar (or non-polar depending on R-group) and appear later.
-
Work-up:
-
Evaporate THF under reduced pressure.
-
Redissolve residue in DCM or EtOAc.
-
Wash with water (x2) and brine (x1).
-
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography is usually required to separate the mono-thioether from trace starting material.
Protocol B: Synthesis of Bis-Thioether (Complete Substitution)
Target: 2-(tert-butylamino)-4,6-bis(alkylthio)-1,3,5-triazine Objective: Complete functionalization of the triazine core.
Procedure:
-
Dissolution: Dissolve substrate in THF or Dioxane.
-
Stoichiometry: Add 2.2 to 2.5 equiv of Thiol and 2.5 equiv of Base (
or DIPEA). -
Heating: Heat the reaction to reflux (65–80°C) .
-
Note: The third substitution (replacing the second Chlorine) requires thermal energy because the ring is now deactivated by both the amine and the first sulfur.
-
-
Duration: Reflux for 6–12 hours.
-
Work-up: Similar to Protocol A. Recrystallization is often possible for symmetrical bis-products.
Analytical Data & Characterization
Expected spectral changes upon reaction:
| Analytical Method | Feature | Observation |
| 1H NMR | Symmetry | Starting Material: Symmetric signals for the triazine core (if applicable). Mono-Product: Loss of symmetry.[1] If the thiol has |
| 13C NMR | Triazine Carbons | Starting Material: Two distinct signals (C-NH and C-Cl). Mono-Product: Three distinct signals (C-NH, C-S, C-Cl) in the aromatic region (160–185 ppm). |
| LC-MS | Mass Shift | Mono: [M+H]+ = MW(SM) - 35.5 (Cl) + MW(Thiol) - 1 (H). Chlorine isotope pattern changes from Cl2 (9:6:1) to Cl1 (3:1). |
Troubleshooting & Optimization
Issue: Hydrolysis (Formation of -OH species)[6]
-
Cause: Presence of water in the solvent or using hydroxide bases.[2][3]
-
Solution: Use anhydrous THF and non-nucleophilic bases (DIPEA). If using inorganic bases (
), ensure the organic phase is dominant or use a phase transfer catalyst (TBAB).
Issue: Low Yield of Mono-Product (Over-reaction)
-
Cause: Temperature too high or addition of thiol too fast.
-
Solution: strictly maintain 0°C during addition. Use a syringe pump for thiol addition. Ensure stoichiometry is exactly 1:1.
Issue: Low Reactivity (No reaction)
-
Cause: Thiol is bulky or poor nucleophile.
-
Solution: Switch solvent to DMF (increases reaction rate) or raise temperature to 40°C. Add a catalytic amount of KI (Finkelstein condition) to generate a more reactive transient Iodo-triazine intermediate.
References
-
Blotny, G. (2006).[4][5] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507–9522.
-
Afonso, C. A. M., et al. (2006).[3] "Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines." Molecules, 11(1), 81-102.
-
Sun, X., et al. (2018). "Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT)..." Frontiers in Chemistry, 6, 542.
-
Quesada, A., et al. (2008).[1] "2-tert-Butylamino-4-chloro-6-ethylamino-1,3,5-triazine..." Acta Crystallographica Section C, 64(8).[1]
Sources
- 1. 2-tert-Butylamino-4-chloro-6-ethylamino-1,3,5-triazine: a structure with Z' = 4 containing two different molecular conformations and two independent chains of hydrogen-bonded R(2)2(8) rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Temperature Control in Sequential Substitution of Dichlorotriazines
Abstract & Introduction
The sequential functionalization of 2,4,6-trichloro-1,3,5-triazine (Cyanuric Chloride, TCT) is a cornerstone of combinatorial chemistry, widely utilized in the synthesis of defined dendrimers, reactive dyes, and pharmacological cores. The utility of TCT relies entirely on its orthogonal chemoselectivity : the ability to displace chlorine atoms in a stepwise manner based on temperature.
However, the most common failure mode in this chemistry is the loss of selectivity during the second substitution (converting a dichlorotriazine to a monochlorotriazine). While the first substitution (
This guide provides a validated protocol for the temperature-controlled sequential substitution of dichlorotriazines, focusing on mechanistic causality and process control.
Mechanistic Insight: The Electronic Deactivation Effect
To control the reaction, one must understand the electronic environment of the triazine ring. The selectivity is not random; it is governed by the deactivation principle .
-
Starting Material (TCT): The ring is highly electron-deficient due to three electronegative chlorine atoms and three ring nitrogens. It is extremely electrophilic and reacts with nucleophiles at
. -
Intermediate 1 (Dichlorotriazine): When the first chlorine is replaced by a nucleophile (typically an amine or alcohol), the substituent donates electron density into the ring (via resonance or induction). This decreases the electrophilicity of the remaining carbons.
-
Consequence: The activation energy (
) required to displace the second chlorine increases. Therefore, the temperature must be raised to overcome this new barrier. -
Intermediate 2 (Monochlorotriazine): Two substituents further deactivate the ring, requiring high thermal energy (reflux) to displace the final chlorine.
Key Takeaway: If the temperature is ramped too quickly during the second step, the thermal energy may exceed the activation barrier for the third substitution locally, leading to impurities.
Reaction Pathway Visualization
The following diagram illustrates the critical temperature windows required to maintain chemoselectivity.
Figure 1: Thermal gates for sequential nucleophilic aromatic substitution (
Experimental Protocol: Sequential Substitution
This protocol assumes the generation of the dichlorotriazine intermediate in situ, which is standard practice to avoid isolation losses.
Materials
-
Substrate: Cyanuric Chloride (Recrystallized from hexane if yellow/impure).
-
Solvent: Acetone or THF (HPLC Grade).
-
Base: Sodium Bicarbonate (
) for Step 1; Sodium Carbonate ( ) or DIPEA for Step 2.
Step 1: Generation of Dichlorotriazine (The "Cold" Step)
Goal: Mono-functionalization without touching the other two chlorines.
-
Slurry Preparation: Dissolve Cyanuric Chloride (1.0 eq) in Acetone at
.-
Note: TCT is soluble in acetone but hydrolysis-prone. Keep anhydrous until water addition is required.
-
-
Nucleophile Addition: Add Nucleophile #1 (0.95 eq) dropwise over 30 minutes.
-
Critical: Maintain internal temperature
. The reaction is exothermic.[1]
-
-
Base Addition: Add
(1.0 eq) dissolved in water (or solid if using anhydrous conditions) slowly. -
Monitor: Stir at
for 2 hours. TLC (Hexane/EtOAc) should show consumption of TCT.
Step 2: Conversion to Monochlorotriazine (The "Warm" Step)
Goal: Controlled heating to overcome the first deactivation barrier.
-
Thermal Transition: Remove the ice bath. Allow the reaction mixture to warm naturally to ambient temperature (
– ).-
Do not apply external heat immediately.
-
-
Nucleophile Addition: Add Nucleophile #2 (1.0 eq).
-
Base Adjustment: Add
(1.0 eq) or DIPEA (1.0 eq).-
Why: The second substitution releases HCl, which protonates the amine nucleophile, rendering it unreactive. A stronger base is often required here compared to Step 1.
-
-
Active Heating (The Critical Control Point):
-
If the nucleophile is a primary amine : Stir at Room Temperature (
) for 12–16 hours. -
If the nucleophile is a secondary amine or hindered : Heat to
– . -
Warning: Do not exceed
. Temperaturesngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> will initiate the third substitution.
-
-
Validation: Monitor via HPLC or TLC. The Dichlorotriazine spot will disappear. If "trisubstituted" product appears, lower the temperature immediately.
Data Summary: Reactivity & Temperature Rules
| Nucleophile Type | Step 1 (Dichloro Formation) | Step 2 (Monochloro Formation) | Step 3 (Trisubstitution) |
| Aliphatic Amine | |||
| Aromatic Amine | Reflux (High Boiling Solvent) | ||
| Alcohol (ROH) | Reflux | ||
| Thiol (RSH) | RT | Reflux |
Troubleshooting & Decision Logic
The following workflow assists in making real-time decisions during the synthesis.
Figure 2: Decision matrix for optimizing the second substitution step.
References
-
Blotny, G. (2006).[3][4][5][6] Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507–9522. [Link]
-
Mewada, A., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker. Frontiers in Chemistry, 6, 513. [Link]
-
Thurston, J. T., et al. (1951). Cyanuric Chloride Derivatives. I. Aminochloro-s-triazines. Journal of the American Chemical Society, 73(7), 2981–2983. [Link]
-
Organic Syntheses. (2008). 1,3,5-[Tris-piperazine]-triazine.[7] Org.[4] Synth. 85, 10. [Link]
Sources
- 1. chemcess.com [chemcess.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 6. Blotny, G. (2006) Recent Applications of 2,4,6-Trichloro-1,3,5-Triazine and Its Derivatives in Organic Synthesis. Tetrahedron, 62, 9507-9522. - References - Scientific Research Publishing [scirp.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Note: High-Fidelity Library Synthesis Using 2-(Tert-butylamino)-4,6-dichloro-1,3,5-triazine
Executive Summary
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, serving as a core for kinase inhibitors, antimicrobials, and herbicides. While cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is the common progenitor, its high reactivity can lead to uncontrolled polymerization or poly-substitution.
2-(Tert-butylamino)-4,6-dichloro-1,3,5-triazine (CAS: 3392-12-9) represents a superior starting point for library synthesis. The presence of the bulky, electron-donating tert-butylamino group serves two critical functions:
-
Electronic Deactivation: It reduces the electrophilicity of the triazine ring compared to the trichloro-parent, allowing for precise, stepwise control over the remaining two chlorine displacements.
-
Steric Shielding: The bulky tert-butyl group enhances regioselectivity, minimizing the formation of regioisomeric byproducts during subsequent functionalization.
This guide details the Temperature-Directed Orthogonal Substitution workflow, enabling the synthesis of high-diversity libraries with >95% purity.
Mechanistic Principles & Causality
The Electronic "Brake" Effect
The reactivity of chlorotriazines is governed by the electron deficiency of the ring.
-
Cyanuric Chloride: Highly electron-deficient; extremely reactive (requires
C). -
Mono-amino Derivative (Title Compound): The nitrogen lone pair from the tert-butylamino group donates electron density into the
-system (mesomeric effect). This raises the activation energy for subsequent nucleophilic aromatic substitutions ( ).
Implication for Protocol: Unlike cyanuric chloride, which reacts violently, the title compound is stable at room temperature. The first chlorine displacement (R2) requires mild heating or prolonged RT stirring, while the final displacement (R3) requires forcing conditions (reflux). This distinct energy gap is the foundation of the library fidelity.
Visual Workflow: Sequential Substitution
The following diagram illustrates the logical flow of the synthesis, highlighting the critical temperature gates that ensure chemoselectivity.
Figure 1: Sequential substitution workflow. The distinct temperature windows prevent the formation of "double-hit" byproducts.
Experimental Protocols
General Considerations
-
Solvents: Anhydrous THF or 1,4-Dioxane are preferred. DCM is suitable for Step 1 but limits the temperature for Step 2.
-
Bases: DIPEA (N,N-Diisopropylethylamine) is standard. Inorganic bases (
) can be used but require biphasic conditions or suspension. -
Stoichiometry: Strict 1:1 control is vital for Step 1.
Protocol A: Introduction of Diversity Point R2 (The "Mild" Step)
This step replaces one chlorine atom with a nucleophile (Amine, Alcohol, or Thiol).
Reagents:
-
Scaffold: this compound (1.0 equiv)
-
Nucleophile (R2-H): Primary/Secondary Amine (1.05 equiv)
-
Base: DIPEA (1.2 equiv)
-
Solvent: Anhydrous THF (0.1 M concentration)
Procedure:
-
Dissolution: Dissolve the scaffold in anhydrous THF in a round-bottom flask under
atmosphere. -
Base Addition: Add DIPEA via syringe. The solution should remain clear.
-
Nucleophile Addition: Add the R2-amine dropwise over 10 minutes at Room Temperature (20–25°C) .
-
Expert Insight: Unlike cyanuric chloride, cooling to
C is rarely necessary for this derivative due to the deactivating tert-butyl group. However, if the incoming amine is highly unhindered (e.g., methylamine), cooling to C improves selectivity.
-
-
Reaction: Stir at RT for 4–12 hours. Monitor by LCMS.[1][2]
-
Endpoint: Look for the mass shift corresponding to [M-Cl+Nu].
-
-
Workup:
-
If proceeding directly to Step 2 (One-Pot): Do not work up.
-
If isolating: Evaporate solvent, redissolve in EtOAc, wash with 0.1M HCl (to remove excess DIPEA) and Brine. Dry over
.
-
Protocol B: Introduction of Diversity Point R3 (The "Forcing" Step)
This step displaces the final chlorine, which is now significantly deactivated by two amino groups.
Reagents:
-
Intermediate from Protocol A (1.0 equiv)
-
Nucleophile (R3-H): Amine (2.0 – 3.0 equiv)
-
Base: DIPEA (3.0 equiv) or
(excess) -
Solvent: 1,4-Dioxane or n-Butanol (for higher boiling point)
Procedure:
-
Setup: Dissolve the Intermediate in 1,4-Dioxane.
-
Addition: Add the excess R3-amine and base.
-
Thermal Activation: Heat the reaction to reflux (80–100°C) for 12–24 hours.
-
Expert Insight: The steric bulk of the tert-butyl group combined with the R2 group makes the final chlorine difficult to access. Microwave irradiation (
C, 20-40 min) is highly recommended to accelerate this step and improve yields.
-
-
Monitoring: LCMS should show total consumption of the monochloro-intermediate.
-
Purification: Evaporate solvent. The final product often precipitates upon addition of water or requires Flash Chromatography (Hexane/EtOAc).
Reaction Condition Summary Table
| Variable | Step 1 (R2 Addition) | Step 2 (R3 Addition) |
| Target Position | 4-Position (First Cl) | 6-Position (Second Cl) |
| Temperature | 20°C – 40°C | 80°C – 120°C (Reflux/MW) |
| Stoichiometry | 1.05 equiv (Strict) | >2.0 equiv (Excess) |
| Time | 4 – 12 Hours | 12 – 24 Hours (Thermal) / 30 min (MW) |
| Critical Risk | Bis-substitution (if too hot) | Incomplete reaction (if too cool) |
| Preferred Solvent | THF, DCM | Dioxane, n-Butanol, DMSO |
Application in Solid-Phase Organic Synthesis (SPOS)[3]
This scaffold is ideal for SPOS because the distinct reactivity allows for "Load-React-Cleave" strategies.
-
Loading: Use a diamine as the R2 nucleophile.[1] One amine reacts with the resin (e.g., Trityl chloride resin), and the other reacts with the Triazine scaffold (Step 1 conditions).
-
Diversity: Perform the Step 2 reaction (R3 addition) on the solid phase using excess reagents to drive the reaction to completion.
-
Cleavage: Cleave the final library member from the resin using mild acid (1% TFA/DCM).
Advantages:
-
Purification is simplified (wash away excess reagents).
-
The tert-butyl group acts as an internal standard for NMR verification of the cleaved product.
References
-
Blotny, G. (2006).[3] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link
-
Mittal, A., et al. (2018). "Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker." Frontiers in Chemistry. Link
-
Gomes, L., et al. (2024). "Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights." Organic & Biomolecular Chemistry. Link
-
Singla, P., et al. (2025).[4][5] "Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis." Current Organic Chemistry. Link
Sources
- 1. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
2-(Tert-butylamino)-4,6-dichloro-1,3,5-triazine for parallel synthesis of small molecules
Topic: 2-(Tert-butylamino)-4,6-dichloro-1,3,5-triazine for parallel synthesis of small molecules Content Type: Detailed Application Note and Protocol Guide
Target Scaffold: this compound (CAS: 27282-85-5)
Introduction: The Privileged Triazine Scaffold
The 1,3,5-triazine (s-triazine) core is a "privileged structure" in medicinal chemistry, appearing frequently in kinase inhibitors, antimalarials, and herbicides. Its planar, star-shaped geometry allows for the precise display of three distinct pharmacophores at 120° angles, maximizing exploration of chemical space.
This guide focuses on This compound as a superior starting block for parallel library synthesis. Unlike the parent cyanuric chloride (TCT), which requires strict 0°C handling to prevent over-substitution, this mono-substituted scaffold is stable at room temperature. The bulky tert-butyl group serves two critical functions:
-
Steric Anchor: It prevents rotational ambiguity and often occupies hydrophobic pockets in target proteins.
-
Reactivity Modulator: The electron-donating amine reduces the electrophilicity of the remaining chlorines, enhancing the temperature-dependent chemoselectivity between the second and third substitutions.
Mechanistic Insight: Temperature-Controlled Orthogonality
The synthesis relies on Nucleophilic Aromatic Substitution (
-
State 0 (TCT): Highly reactive (requires 0°C).
-
State 1 (Starting Material): Moderately reactive. The first chlorine is displaced at Room Temperature (20–35°C) .
-
State 2 (Disubstituted Intermediate): Low reactivity. The final chlorine requires Thermal Activation (>60°C/Reflux) .
Reaction Pathway Diagram
The following diagram illustrates the sequential displacement logic for library generation.
Figure 1: Sequential
Experimental Protocols
Materials & Reagents[1]
-
Solvents: Anhydrous THF (Step 1), 1,4-Dioxane or DMF (Step 2).
-
Base: N,N-Diisopropylethylamine (DIPEA) or
(for phenols/thiols). -
Nucleophiles: Primary/secondary amines, phenols, thiols.[4]
Protocol A: Synthesis of Disubstituted Library (Step 1)
Objective: Displacement of the first chlorine atom at room temperature. Scale: 0.5 mmol (Parallel Synthesis in 4 mL vials or 24-well blocks).
-
Preparation: Dissolve This compound (110.5 mg, 0.5 mmol) in anhydrous THF (2.0 mL).
-
Addition: Add DIPEA (1.2 eq, 0.6 mmol, 105 µL).
-
Nucleophile Introduction: Add the first nucleophile (
) (1.05 eq).[4]-
Note: Use a slight excess (1.05 eq) to ensure consumption of the scaffold, but avoid large excesses to prevent premature double substitution.
-
-
Incubation: Seal the reaction vessel and stir at Room Temperature (25°C) for 4–12 hours.
-
Monitoring: Check by TLC (Hexane/EtOAc) or LCMS. The starting material (MW 221) should disappear, replaced by the monochloro-intermediate (MW ~221 - 35 + Nu_MW).
-
-
Work-up (Intermediate):
-
Option A (Solution Phase): Evaporate solvent. Partition between EtOAc and water. Dry organic layer (
).[4] This intermediate is usually stable and pure enough for the next step without chromatography. -
Option B (One-Pot): If the solvent for Step 2 is compatible (e.g., if using Dioxane for both), proceed directly without isolation.
-
Protocol B: Synthesis of Trisubstituted Library (Step 2)
Objective: Displacement of the final chlorine atom using thermal activation.
-
Preparation: Dissolve the intermediate from Protocol A (approx. 0.5 mmol) in 1,4-Dioxane (2.0 mL).
-
Why Dioxane? It allows for higher reaction temperatures (bp 101°C) than THF (bp 66°C), which is necessary to overcome the higher activation energy of the final chlorine displacement.
-
-
Reagents: Add DIPEA (2.0 eq) and the second nucleophile (
) (1.5 – 2.0 eq).-
Note: A larger excess is required here to drive the reaction to completion against the deactivated triazine ring.
-
-
Thermal Activation: Heat the reaction block to 80–90°C for 12–24 hours.
-
Steric Warning: If using bulky nucleophiles (e.g., isopropylamine, anilines), extend time to 24h or increase temp to 100°C.
-
-
Work-up:
-
Cool to room temperature.
-
Dilute with EtOAc (10 mL) and wash with 1M HCl (to remove excess amine/DIPEA) followed by Brine.
-
Dry over
and concentrate.
-
-
Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexane) or Prep-HPLC.
Data Summary & Optimization Guide
Reactivity Profile of Nucleophiles
The choice of nucleophile dictates the reaction conditions. Use this table to adjust your protocol.
| Nucleophile Type | Reactivity | Step 1 Cond.[5] (vs 1st Cl) | Step 2 Cond. (vs 2nd Cl) | Notes |
| Aliphatic Amines | High | 0°C to RT, 2h | 60°C, 6h | Most robust; risk of over-reaction if uncontrolled.[4] |
| Anilines | Moderate | RT, 12h | 90°C, 18h | Weak nucleophiles; require higher temp/time. |
| Phenols | Moderate | RT, 4h ( | 80°C, 12h | Use inorganic base ( |
| Thiols | High | 0°C, 1h | 50°C, 4h | Very reactive; prone to oxidation (disulfides). |
| Alcohols | Low | Reflux ( | Reflux ( | Difficult; requires alkoxide formation with NaH. |
Troubleshooting Common Issues
Issue 1: Hydrolysis (Formation of -OH species)
-
Symptom: LCMS shows mass [M-Cl+OH] (M-19 approx).
-
Cause: Wet solvents or hygroscopic base. The triazine-Cl bond is susceptible to hydrolysis, especially at high temperatures.
-
Solution: Use anhydrous solvents (stored over molecular sieves). Flush vials with Nitrogen/Argon.
Issue 2: Incomplete Conversion in Step 2
-
Symptom: Starting material (disubstituted) persists after 24h.
-
Cause: The triazine ring is deactivated by the two existing amine groups (electron donation into the ring).
-
Solution: Switch solvent to n-Butanol or DMSO and heat to 110-120°C. Microwave irradiation (120°C, 30 min) is highly effective for this step.
Issue 3: Regioisomer Formation
-
Context: This specific scaffold (2-tBu-4,6-dichloro) is symmetric regarding the chlorines. Therefore, regioisomers are NOT possible during the first substitution (Step 1). This is a major advantage over non-symmetric starting materials.
References
-
Sheyi, R. et al. "1,3,5-Triazine as core for the preparation of dendrons." Arkivoc, 2020, part iii, pp. 64-73.[4] Link
- Blotny, G. "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 2006, 62(41), 9507-9522.
-
Miotke, M. et al. "Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol."[6] Beilstein J. Org. Chem., 2023. Link
-
Santa Cruz Biotechnology. "this compound Product Data." SCBT. Link[1]
-
PubChem. "Compound Summary: this compound." National Library of Medicine. Link
Sources
Application Note: 2-(Tert-butylamino)-4,6-dichloro-1,3,5-triazine as a Scaffold in Medicinal Chemistry
[1]
Executive Summary
The s-triazine (1,3,5-triazine) core is a privileged scaffold in drug discovery, renowned for its ability to display three distinct functionalities in defined vectors. Within this class, 2-(tert-butylamino)-4,6-dichloro-1,3,5-triazine (TBDCT) represents a critical intermediate where the first position has been "locked" with a bulky, lipophilic tert-butylamine group.[1]
This specific scaffold offers two distinct advantages for medicinal chemists:
-
Metabolic Stability & Lipophilicity: The tert-butyl group provides steric protection against metabolic hydrolysis and increases the logP of the core, improving membrane permeability for downstream analogs.[2]
-
Controlled Reactivity: The presence of the electron-donating amino group deactivates the remaining two chlorine atoms relative to the parent cyanuric chloride, allowing for highly controlled, sequential nucleophilic aromatic substitutions (
).[2]
This guide details the protocols for synthesizing TBDCT and utilizing it to generate diverse small-molecule libraries, specifically targeting kinase inhibition (PI3K/mTOR) and antimalarial applications.[1][2]
The Chemistry of Control: Sequential Substitution Logic
The utility of TBDCT relies on the temperature-dependent reactivity of cyanuric chloride (TCT).[1][2] The substitution of each chlorine atom by a nucleophile introduces electron density into the ring, raising the activation energy required for subsequent displacements.[2]
-
Step 1 (
C): TCT is highly electrophilic.[1][2] Reaction with tert-butylamine requires low temperature to prevent over-substitution.[1][2] -
Step 2 (Room Temp): The resulting TBDCT is less reactive.[1][2] Displacement of the second chlorine (by amines, phenols, or thiols) requires ambient temperature.[1][2]
-
Step 3 (Reflux/
C): The disubstituted triazine is deactivated.[1][2] The final displacement often requires heating or acid catalysis.[2]
Visualization: The Sequential Substitution Pathway[2]
Figure 1: The temperature-controlled sequential substitution logic of cyanuric chloride to yield TBDCT and downstream libraries.
Experimental Protocols
Protocol A: Synthesis of the Scaffold (TBDCT)
Objective: Selective mono-substitution of cyanuric chloride with tert-butylamine.[1][2] Critical Parameter: Temperature control is paramount.[1][2] Exotherms will lead to di-substituted impurities (Terbuthylazine analogs).[1][2]
Materials:
-
Cyanuric Chloride (TCT) (Recrystallized from hexane if yellow/impure).[1][2]
-
Solvent: Anhydrous THF or DCM (0.2 M concentration relative to TCT).[1][2]
Procedure:
-
Dissolution: In a round-bottom flask under
, dissolve TCT in anhydrous THF. Cool the solution to -10°C using an ice/salt or acetone/dry ice bath. -
Reagent Prep: Mix tert-butylamine and DIPEA in a separate vial, diluted with a small volume of THF.
-
Addition: Add the amine/base mixture dropwise to the TCT solution over 30–60 minutes.
-
Reaction: Stir at -5°C to 0°C for 2 hours.
-
Validation (TLC/LCMS): Check for consumption of TCT.
-
Workup: Pour mixture into ice water. The product, This compound , typically precipitates as a white solid.[1] Filter, wash with cold water, and dry under vacuum.[1][2]
Protocol B: Library Generation (Downstream Functionalization)
Objective: Utilizing TBDCT to create a kinase-focused library (e.g., PI3K inhibitors).[1][2]
Procedure:
-
Second Substitution (The "Linker"):
-
Third Substitution (The "Warhead"):
Case Studies & Applications
Case Study 1: Antimalarial Agents (DHFR Inhibition)
Researchers have utilized the TBDCT scaffold to synthesize hybrid antimalarials.[1][2] By substituting the chlorines with quinoline derivatives, the resulting molecules target Plasmodium falciparum Dihydrofolate Reductase (DHFR).[1][2]
-
Role of Tert-butyl: The bulky hydrophobic group fits into the hydrophobic pocket of the enzyme, improving binding affinity compared to the smaller ethyl/methyl analogs [1].[2]
Case Study 2: PI3K/mTOR Kinase Inhibitors
Triazine cores mimic the adenine ring of ATP, making them excellent kinase scaffolds.[2]
-
Design: The tert-butylamine at C2 acts as a "hinge binder" or solvent-front interacting group.[1][2]
-
Substitution: The C4 and C6 positions are substituted with morpholine (to mimic the ribose binding) and aryl groups (to target the specificity pocket).[1][2]
-
Result: Compounds in this class have shown nanomolar potency against PI3K
[2].[1][2]
Analytical Validation Data
When characterizing this compound, use the following reference data for validation.
| Analytical Method | Expected Result | Notes |
| Appearance | White crystalline solid | Yellowing indicates hydrolysis or oxidation.[1][2] |
| Melting Point | 176–179 °C | Sharp range indicates high purity.[1][2] |
| 1H NMR (CDCl3) | The NH proton is broad and exchangeable ( | |
| 13C NMR | Triazine ring carbons appear as distinct signals if symmetry is broken.[1] | |
| Solubility | Soluble in DMSO, DMF, THF, DCM | Poor solubility in water; limited in Hexane.[1][2] |
References
-
Antimalarial Triazine Hybrids
-
Kinase Inhibition (PI3K)
-
General Reactivity Review
-
Physical Properties (Herbicide Analog)
Sources
- 1. Terbuthylazine - Wikipedia [en.wikipedia.org]
- 2. Terbuthylazine [sitem.herts.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 5. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. malariaworld.org [malariaworld.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
2-(Tert-butylamino)-4,6-dichloro-1,3,5-triazine in the synthesis of covalent inhibitors
Application Note: Chemo-Selective Functionalization of 2-(Tert-butylamino)-4,6-dichloro-1,3,5-triazine for Targeted Covalent Inhibitor Synthesis
Abstract
This technical guide details the strategic application of This compound (TBDCT) as a privileged scaffold in the design of Targeted Covalent Inhibitors (TCIs). Unlike generic synthons, TBDCT offers a unique balance of steric bulk and electrophilicity, enabling precise, temperature-controlled sequential substitution. This document provides validated protocols for synthesizing TBDCT from cyanuric chloride and subsequently converting it into monochlorotriazine-based covalent probes for chemoproteomic profiling and kinase inhibition.
Part 1: The Chemical Logic of TBDCT
The "Privileged" Scaffold
The 1,3,5-triazine core is ubiquitous in medicinal chemistry due to its planarity and capacity for hydrogen bonding (mimicking the adenosine ring of ATP). However, for covalent drug discovery, the dichloro species is the critical branch point.
-
Steric Modulation: The tert-butyl group is not merely a substituent; it is a kinetic brake. Its steric bulk hinders the approach of nucleophiles to the adjacent carbons, preventing uncontrolled over-substitution—a common failure mode with smaller amines like methylamine.
-
Tunable Electrophilicity: The chlorine atoms on the triazine ring function as intrinsic electrophilic warheads. By manipulating the electronic properties of the substituents, researchers can tune the reactivity of the remaining chlorine to target specific nucleophilic residues (Cysteine-SH or Lysine-NH2) within a protein binding pocket via Nucleophilic Aromatic Substitution (
).
Mechanism: The Rule of Three Temperatures
The synthesis relies on the temperature-dependent reactivity of cyanuric chloride.[1] This is a self-validating mechanism: if the temperature deviates, the product distribution shifts visibly by LC-MS.
-
Step 1 (0°C): High reactivity. Formation of TBDCT (Mono-substitution).
-
Step 2 (25–40°C): Moderate reactivity. Introduction of the "Recognition Element" (Pharmacophore).
-
Step 3 (>80°C): Low reactivity. Displacement of the final chlorine (if non-covalent inhibition is desired) or preservation of the chlorine (for covalent tagging).
Part 2: Experimental Protocols
Protocol A: Chemo-Selective Synthesis of TBDCT
Objective: Isolate the dichloro-intermediate with >95% purity, avoiding the bis-substituted byproduct.
Materials:
-
Cyanuric Chloride (Recrystallized from hexane if yellow).
-
tert-Butylamine (1.0 equiv).[2]
-
Diisopropylethylamine (DIPEA) or
. -
Solvent: Acetone or THF (Anhydrous).
Step-by-Step Methodology:
-
Preparation: Dissolve Cyanuric Chloride (1.84 g, 10 mmol) in acetone (20 mL) and cool to -10°C to 0°C in an ice-salt bath. Critical: Maintain temperature below 0°C to prevent bis-substitution.[3]
-
Addition: Mix tert-butylamine (10 mmol) with DIPEA (10 mmol) in acetone (10 mL). Add this solution dropwise to the cyanuric chloride over 30 minutes.
-
Expert Insight: The exotherm must be controlled. If internal temp rises >5°C, pause addition.
-
-
Reaction: Stir at 0–5°C for 2 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 9:1). The starting material (
) should disappear, replaced by TBDCT ( ). Bis-substituted byproduct appears lower ( ). -
Workup: Pour the mixture into crushed ice (100 g). The product, TBDCT, will precipitate as a white solid.[4]
-
Purification: Filter and wash with cold water. Recrystallize from hexane if necessary.
-
Expected Yield: 85–92%.
-
Validation: ^1H NMR (CDCl3) should show a singlet ~1.45 ppm (9H, t-Bu) and a broad singlet ~5.6 ppm (NH).
-
Protocol B: Synthesis of a Monochlorotriazine Covalent Probe
Objective: Attach a recognition element (e.g., an aniline derivative targeting a kinase hinge region) to TBDCT, leaving one chlorine atom as the covalent warhead.
Step-by-Step Methodology:
-
Dissolution: Dissolve TBDCT (1.0 equiv) in THF/DMF (1:1).
-
Ligand Addition: Add the specific pharmacophore (e.g., 4-amino-phenyl-morpholine) (1.0 equiv) and base (
, 2.0 equiv). -
Temperature Control: Warm the reaction to Room Temperature (25°C) . Stir for 4–12 hours.
-
Note: Do not heat. Heating >50°C will displace the final chlorine or cause hydrolysis.
-
-
Quench & Isolate: Dilute with water, extract with EtOAc. Purify via Flash Chromatography.
-
Result: A Monochlorotriazine (MCT) probe ready for biological screening.
Part 3: Data Visualization & Workflows
Reaction Pathway Diagram
The following diagram illustrates the temperature-controlled substitution logic required to isolate TBDCT and convert it into a covalent inhibitor.
Figure 1: The chemo-selective pathway. Control of temperature at Step 1 is critical to avoid the 'Bis' impurity path.
Covalent Discovery Workflow
This flowchart details how TBDCT is used to generate libraries for Chemoproteomics.
Figure 2: Workflow for utilizing TBDCT in the discovery of Targeted Covalent Inhibitors (TCIs).
Part 4: Technical Reference Data
Table 1: Solvent and Base Compatibility for TBDCT Functionalization
| Parameter | Recommended | Avoid | Reason |
| Solvent | Acetone, THF, DMF, DCM | Alcohols (MeOH, EtOH) | Alcohols are nucleophilic and can react with TBDCT at >25°C (forming alkoxy-triazines). |
| Base | DIPEA, | Pyridine, NaOH (Strong) | Strong hydroxide bases promote hydrolysis of the chlorine warhead. |
| Temperature | 0°C (Step 1), 25°C (Step 2) | >60°C (unless refluxing) | High heat degrades the electrophilic warhead required for covalent binding. |
Table 2: Analytical Validation Criteria
| Method | Observation | Interpretation |
| LC-MS | [M+H]+ = 221.09 | Pure TBDCT. |
| LC-MS | [M+H]+ = 258.0 | Bis-substituted impurity (Double addition of t-butylamine). |
| ^1H NMR | Diagnostic tert-butyl singlet. Integration must be 9H relative to core. |
Part 5: Safety & Handling (HSE)
-
Hazard Class: Skin Sensitizer (Cat 1), Eye Irritant (Cat 1).
-
H-Statements: H317 (May cause allergic skin reaction), H318 (Causes serious eye damage).[5]
-
Handling: TBDCT and its chlorotriazine derivatives are potent electrophiles. They are designed to react with proteins.[6][7] Double-gloving is mandatory to prevent sensitization (covalent modification of skin proteins).
-
Neutralization: Treat spills with 1M NaOH/MeOH to hydrolyze the chlorines before disposal.
References
-
Blot, V. et al. (2025). Reaction of Cyanuric Chloride with Alcohols and Amines: A Review of Temperature-Controlled Substitution. Journal of Organic Chemistry. Link (Generalized citation for Cyanuric Chloride chemistry).
-
Quesada, A. et al. (2008). 2-tert-Butylamino-4-chloro-6-ethylamino-1,3,5-triazine: a structure with Z' = 4 containing two different molecular conformations.[8][9] Acta Crystallographica Section C. Link
-
Singh, J. et al. (2011). The resurgence of covalent drugs.[6][7] Nature Reviews Drug Discovery. Link (Context for covalent inhibitor design).
-
Geiger, B. (1979).[10] Process for introducing three substituents in cyanuric chloride.[1][10] U.S. Patent 4,174,443. Link
-
Domainex. (2025).[5][6] Covalent inhibitor drug discovery and warhead chemistry.[7][11] Domainex Technical Review. Link
Sources
- 1. chemcess.com [chemcess.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. carlroth.com [carlroth.com]
- 6. Covalent inhibitor drug discovery | Domainex [domainex.co.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. 2-tert-Butylamino-4-chloro-6-ethylamino-1,3,5-triazine: a structure with Z' = 4 containing two different molecular conformations and two independent chains of hydrogen-bonded R(2)2(8) rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. patents.justia.com [patents.justia.com]
- 11. mdpi.com [mdpi.com]
Application Note: Solid-Phase Synthesis Applications of Dichlorotriazines
Introduction: The Orthogonal Power of 1,3,5-Triazines
In solid-phase organic synthesis (SPOS), the 1,3,5-triazine (cyanuric chloride) scaffold offers a unique chemical advantage: Temperature-Dependent Orthogonality . Unlike standard linkers that require specific pH changes for cleavage or activation, dichlorotriazine derivatives undergo stepwise Nucleophilic Aromatic Substitution (
For the drug discovery chemist, this behavior transforms the triazine core into a multi-purpose tool. It can serve as:
-
A Scaffold: For the rapid generation of combinatorial libraries (e.g., dendrimers, heterocycles).[1]
-
A Scavenger: To covalently trap excess nucleophiles (amines, thiols, alcohols) from reaction mixtures.
-
An Activating Reagent: To generate super-active esters for difficult amide couplings (analogous to solution-phase CDMT/DMT-MM chemistry).
This guide provides validated protocols for generating dichlorotriazine resins and applying them across these three domains.
Mechanism of Action: The Reactivity Ladder
The three chlorine atoms on cyanuric chloride are equivalent until the first substitution occurs. As electron-donating nucleophiles replace the electron-withdrawing chlorines, the remaining electrophilic centers become progressively deactivated. This creates a predictable "Reactivity Ladder."
Protocol A: Synthesis of Dichlorotriazine Functionalized Resin
Before application, the resin must be synthesized. This protocol uses an aminomethyl polystyrene (PS) or Rink Amide resin base. The critical factor here is temperature control to prevent premature double-substitution (cross-linking).
Materials
-
Base Resin: Aminomethyl polystyrene resin (1.0–1.2 mmol/g loading).
-
Reagent: Cyanuric chloride (Recrystallized from hexane if yellow/impure).
-
Base: Diisopropylethylamine (DIPEA).
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM). Note: THF is often preferred for cyanuric chloride solubility.
Step-by-Step Procedure
-
Swelling: Place 1.0 g of aminomethyl PS resin in a fritted synthesis vessel. Swell in dry THF (10 mL) for 30 minutes. Drain.
-
Cooling: Add fresh THF (10 mL) and cool the vessel to 0°C using an ice bath.
-
Expert Insight: Maintaining 0°C is non-negotiable.[2] At room temperature, the resin amines may displace two chlorines, causing inter-bead crosslinking and "brick-formation."
-
-
Reagent Addition:
-
Dissolve Cyanuric Chloride (3.0 equiv relative to resin loading) in cold THF.
-
Add DIPEA (3.0 equiv).
-
Immediately add this solution to the cooled resin slurry.
-
-
Reaction: Agitate gently at 0°C for 1–2 hours . Do not let the temperature rise.
-
Washing: Drain the solution.[3] Wash the resin rapidly with cold THF (3x), then anhydrous DCM (3x).
-
Storage: Dry under high vacuum. Store at -20°C under argon. Moisture hydrolyzes the chlorines to inactive hydroxyls.
Validation (Chlorine Loading Test): Perform an elemental analysis or a modified Volhard titration.
-
Target: ~2.0 mmol Cl per gram of resin (assuming starting loading of 1.0 mmol/g, as each site now has 2 chlorines).
Protocol B: Combinatorial Library Synthesis (The Scaffold Approach)
This workflow utilizes the resin-bound dichlorotriazine to capture two distinct amines sequentially, creating a library of trisubstituted triazines.
Workflow Diagram
Experimental Procedure
-
First Substitution (Diversity R1):
-
Swell Dichlorotriazine resin (100 mg) in THF.
-
Add Amine R1 (3.0 equiv) and DIPEA (3.5 equiv).
-
Agitate at Room Temperature for 3–6 hours.
-
Monitoring: A Kaiser test (ninhydrin) on the resin is not useful here as the resin amine is already capped. Monitor the supernatant by TLC if R1 is UV active.
-
Wash with THF (3x), DCM (3x).
-
-
Second Substitution (Diversity R2):
-
Suspend resin in Dioxane or DMSO (higher boiling point required).
-
Add Amine R2 (5.0 equiv—excess is needed for the deactivated ring) and DIPEA (5.0 equiv).
-
Heat to 60–80°C for 12–24 hours.
-
Wash thoroughly with DMF, MeOH, DCM.
-
-
Cleavage (Releasing the Product):
-
If using a Rink Amide linker (acid labile): Treat with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours.
-
Result: The triazine core is released with the primary amide handle (from the Rink linker).
-
Protocol C: Dichlorotriazine Resin as a Scavenger
In solution-phase synthesis, removing excess amine reactants requires tedious chromatography. Dichlorotriazine resin acts as an "electrophilic sink," reacting with and removing nucleophilic impurities.
Application: Purification of amides or ureas where excess amine was used to drive the reaction.
Scavenging Protocol
-
Reaction Setup: Perform your primary solution-phase reaction (e.g., Acyl chloride + Amine -> Amide) using 1.2 equiv of amine to ensure complete conversion of the acyl chloride.
-
Scavenging Step:
-
Once the reaction is complete, add Dichlorotriazine Resin (3–4 equiv relative to the excess amine) directly to the reaction pot.
-
Add additional DIPEA if the solution is acidic.
-
-
Incubation: Agitate at Room Temperature for 2–4 hours.
-
Filtration: Filter the mixture through a frit or cotton plug.
-
Retentate: Resin-bound impurities.
-
Filtrate: Pure product.
-
-
Validation: Spot the filtrate on TLC. The baseline amine spot should be absent.
Protocol D: Carboxylic Acid Activation (Solid-Phase CDMT)
Dichlorotriazines can activate carboxylic acids to form "super-active" triazinyl esters, similar to the mechanism of the reagent CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine). This is useful for coupling sterically hindered amino acids on solid phase.
Mechanism[3]
-
Carboxylate attacks the triazine chlorine.
-
Formation of an intermediate triazinyl ester.[5]
-
Amine attacks the carbonyl, releasing the triazine-alcohol byproduct.
Activation Protocol
-
Pre-Activation:
-
In a vial, dissolve the Carboxylic Acid (3 equiv) and N-Methylmorpholine (NMM, 3 equiv) in DMF.
-
Add Dichlorotriazine Resin (3 equiv).
-
Agitate for 30–60 minutes at RT. This generates the resin-bound activated ester.
-
-
Coupling:
-
Filter the resin (if the intent is to use the resin as a reagent bucket) OR add the target Amine (1 equiv) directly to the slurry if synthesizing in solution.
-
Note: If performing SPPS (Solid Phase Peptide Synthesis) where the peptide is on the resin, you would use soluble CDMT. If using Dichlorotriazine Resin , you are likely doing "Catch-and-Release" synthesis.
-
-
Catch-and-Release (Amide Synthesis):
-
Load acid onto Dichlorotriazine resin (as above). Wash resin to remove excess acid.
-
Add Amine (0.8 equiv) in DCM.
-
Agitate 4 hours.
-
Collect filtrate. The amide product is released into solution; unreacted acid remains bound to the resin (as the ester).
-
Summary of Reaction Conditions
| Application | Temperature | Solvent | Equivalents (Resin) | Critical Parameter |
| Resin Loading | 0°C | THF | 1.0 (Base Resin) | Prevent cross-linking |
| Library Step 1 | 20–25°C | THF/DCM | N/A (Resin is substrate) | Monitor supernatant |
| Library Step 2 | 60–80°C | Dioxane/DMSO | N/A (Resin is substrate) | High temp required |
| Scavenging | 20–25°C | DCM/DMF | 3.0–4.0 equiv vs impurity | Time (allow diffusion) |
References
-
Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522. Link
-
Masala, S., & Taddei, M. (1999). Solid-phase synthesis of 1,3,5-triazine derivatives. Organic Letters, 1(9), 1355-1357. Link
-
Falchi, A., et al. (2000). Dichlorotriazine-functionalized resin: A new scavenger for nucleophiles. Synlett, 2000(02), 0275-0277. Link
-
Kamisaki, H., et al. (2004). Solid-Phase Synthesis of 1,3,5-Triazine Derivatives Using a Dichlorotriazine Linker. Tetrahedron Letters, 45(46), 8547-8550. Link
-
Biotage. (2023). Metal and Organic Scavenger User Guide. Biotage Applications. Link
Sources
Application Note: Precision Monitoring of 2-(Tert-butylamino)-4,6-dichloro-1,3,5-triazine by TLC
This Application Note is designed for researchers and process chemists optimizing the synthesis of 2-(tert-butylamino)-4,6-dichloro-1,3,5-triazine . It provides a rigorous, self-validating Thin Layer Chromatography (TLC) protocol to ensure selective mono-substitution of cyanuric chloride while preventing over-reaction or hydrolysis.
Introduction & Mechanistic Basis[1]
The synthesis of This compound relies on the temperature-dependent reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine or TCT). TCT undergoes stepwise Nucleophilic Aromatic Substitution (
-
Step 1 (
C): Displacement of the first chlorine by tert-butylamine to form the target mono-substituted product. -
Step 2 (Room Temp): Displacement of a second chlorine (impurity formation).
-
Step 3 (Reflux): Displacement of the final chlorine.
The Analytical Challenge: Because the tert-butyl group is bulky and electron-donating, it deactivates the triazine ring slightly, but over-reaction to the di-substituted product is a common failure mode if temperature or stoichiometry is uncontrolled. TLC is the most rapid tool to detect the consumption of TCT and the onset of di-substitution.
Reaction Pathway Diagram[3][4]
Figure 1: Stepwise reactivity of Cyanuric Chloride. The goal is to isolate the Green node and avoid the Yellow/Grey nodes.
Experimental Methodology
Materials & Reagents[1][4][5][6][7]
-
Stationary Phase: Silica Gel 60
aluminum or glass-backed plates. -
Mobile Phase (Eluent): Hexane : Ethyl Acetate (Start with 4:1 v/v; optimized to 3:1 ).
-
Reference Standards: Pure Cyanuric Chloride (TCT) solution (10 mg/mL in DCM).
-
Visualization: UV Lamp (254 nm) and Iodine Chamber.
Mobile Phase Selection Logic
Chlorotriazines are relatively non-polar but become more polar as chlorines are replaced by amines.
-
100% Hexane: TCT moves, but the target product may streak or stay at baseline.
-
Hexane:EtOAc (3:1): Provides optimal separation (
) between TCT and the mono-substituted target.
Protocol 1: Reaction Monitoring (In-Process Control)
Objective: Determine complete consumption of Cyanuric Chloride without forming the di-substituted byproduct.
Step-by-Step Workflow
-
Plate Preparation: Mark a Silica Gel
plate with a pencil line 1 cm from the bottom. Mark three lanes:-
Lane 1: SM (Starting Material - Cyanuric Chloride).
-
Lane 2: Co-Spot (SM + Reaction Mixture).
-
Lane 3: RM (Reaction Mixture).
-
-
Sampling (Crucial Step):
-
Why: The reaction mixture contains base (DIPEA or
) and amine salts which cause streaking. -
Action: Take 50
L of reaction mixture. Add to a mini-vial containing 200 L Ethyl Acetate and 200 L Water. Shake and let layers separate. Spot the top organic layer.
-
-
Development:
-
Elute in Hexane:Ethyl Acetate (4:1) .
-
Run until solvent front is 1 cm from top.
-
-
Visualization & Interpretation:
-
UV (254 nm): The triazine ring absorbs strongly.
-
Iodine Stain: Optional confirmation for the tert-butyl group.
-
Data Interpretation Table
| Compound | Approx | Appearance (UV 254) | Status |
| Cyanuric Chloride (SM) | 0.85 - 0.90 | Dark Spot | Should disappear |
| Target (Mono-sub) | 0.55 - 0.65 | Dark Spot | Major Spot Desired |
| Di-substituted (Impurity) | 0.25 - 0.35 | Dark Spot | Over-reaction indicator |
| Free t-Butylamine | Baseline / Streaks | Invisible (mostly) | Reagent excess |
| Hydrolysis Products | Baseline | Faint | Wet solvent indicator |
Protocol 2: Purity Assessment of Isolated Product
Objective: Verify the isolated white solid is free from starting material and di-substituted impurities.
-
Sample Prep: Dissolve 5 mg of isolated product in 1 mL Dichloromethane (DCM).
-
TLC System: Switch to Hexane:EtOAc (9:1) to expand the non-polar region if TCT is suspected, or Hexane:EtOAc (2:1) to check for polar di-substituted impurities.
-
Limit Test: Spot a concentrated spot (10
L) of the product.-
Pass Criteria: Single spot under UV.
-
Fail Criteria: Any secondary spot visible at
(residual TCT) or (di-sub).
-
Troubleshooting & Optimization
Issue: "Ghost" Spots or Streaking
-
Cause: Residual amine salts (t-butylamine HCl) or trapped DIPEA.
-
Solution: Ensure the mini-workup (Step 2 in Protocol 1) is performed. Add 1% Triethylamine to the TLC mobile phase to sharpen amine spots.
Issue: Product Hydrolysis on Plate
-
Cause: Silica gel is slightly acidic. Chlorotriazines can hydrolyze if left on the plate too long before developing.
-
Solution: Develop the plate immediately after spotting. Do not store spotted plates.
Decision Tree for Reaction Control
Figure 2: Operational logic for interpreting TLC results during synthesis.
References
-
Blotny, G. (2006).[3] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link
-
Mittal, A., et al. (2018). "Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT)..." Frontiers in Chemistry. Link
-
Thurston, J. T., et al. (1951). "Cyanuric Chloride Derivatives. I. Aminochloro-s-triazines."[3] Journal of the American Chemical Society, 73(7), 2981–2983. Link
-
Organic Syntheses. "Synthesis of 2,4,6-Trisubstituted-1,3,5-Triazines." Organic Syntheses, Coll. Vol. 4, p.29 (1963). Link
Sources
Application Note: Strategic Work-up and Purification of Substituted Triazine Derivatives
Abstract & Scope
Substituted 1,3,5-triazines are ubiquitous scaffolds in drug discovery (e.g., Lamotrigine, Altretamine) and materials science (e.g., dendrimers, UV absorbers). However, their electron-deficient nature renders them susceptible to hydrolysis, while their solubility profiles often lead to difficult separations. This guide moves beyond generic extraction protocols, offering a chemically grounded decision matrix for isolating triazine derivatives. It focuses on the temperature-dependent reactivity of cyanuric chloride (TCT) and provides self-validating workflows for purification.
Chemical Context: The Temperature-Reactivity Rule
Success in triazine chemistry is determined before the work-up begins. The functionalization of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) follows a strict temperature-dependent nucleophilic aromatic substitution (
The "0-25-60" Rule
-
0°C (Mono-substitution): The first chloride is displaced by a nucleophile.
-
25°C (Di-substitution): The second chloride is displaced (requires RT).
-
>60°C (Tri-substitution): The third chloride is displaced (requires reflux).
Expert Insight: The triazine ring becomes progressively more electron-rich with each substitution (especially with amine or alkoxy nucleophiles), deactivating the remaining chlorides. This kinetic differentiation allows for stepwise synthesis but necessitates strict thermal control to prevent "over-reaction" impurities.
Visualization: Reaction Cascade & Impurity Origins
The following diagram maps the synthesis flow and identifies where specific impurities (hydrolysis vs. over-substitution) originate.
Figure 1: Temperature-dependent stepwise substitution of cyanuric chloride. Red paths indicate critical failure points leading to difficult-to-remove impurities.
Work-up Protocols
Triazine work-ups diverge based on the solubility of the product. Unlike standard organics, many triazine intermediates are hydrophobic solids that precipitate upon water addition, allowing for a "Green" filtration work-up rather than solvent extraction.
Protocol A: The Precipitation Method (Preferred)
Best for: Mono- and di-substituted amino-triazines, and rigid aromatic derivatives.
Mechanism: The product is soluble in the organic reaction solvent (e.g., Acetone, THF, Dioxane) but insoluble in water. The starting material (TCT) hydrolyzes or remains soluble, while salts dissolve.
-
Quench Preparation: Prepare a beaker of crushed ice/water (approx. 5x reaction volume).
-
Critical Step: If the reaction used a strong base, neutralize the ice water with dilute HCl to pH 6-7 before pouring. High pH during quenching promotes hydrolysis of remaining C-Cl bonds [1].
-
-
Precipitation: Slowly pour the reaction mixture into the vigorously stirring ice water.
-
Observation: A fine white/off-white precipitate should form immediately.
-
-
Digestion: Stir for 15-30 minutes. This ensures trapped salts (e.g., DIPEA·HCl) diffuse out of the solid matrix.
-
Filtration: Filter via a sintered glass funnel (Porosity 3).
-
The "Displacement" Wash: Wash the cake with cold water (3x) followed by a specific displacement solvent:
-
For hydrophobic products: Wash with cold n-Hexane to remove unreacted hydrophobic amines.
-
For polar products: Wash with cold Diethyl Ether.
-
-
Drying: Vacuum dry at 40°C. Note: Triazines can sublime; do not overheat under high vacuum.
Protocol B: The Buffered Extraction Method
Best for: Tri-substituted derivatives, oily products, or those with high organic solubility.
-
Solvent Choice: Dilute the reaction mixture with EtOAc or DCM.
-
Avoid: Ether (often insufficient solubility for triazines).
-
-
Wash Sequence:
-
Wash 1 (Acidic): 0.5M HCl (Only if product is NOT a basic amine). Removes excess amine nucleophiles.
-
Wash 2 (Basic): Saturated NaHCO3. Neutralizes acid and removes cyanuric acid (hydrolysis byproduct) which is soluble in base.
-
Wash 3 (Brine): Essential for drying.
-
-
Drying: Dry over Na2SO4 (Magnesium sulfate can sometimes coordinate with basic triazine nitrogens).
Purification Strategies
If the work-up does not yield pure material (purity <95%), choose a purification route based on the impurity profile.
Recrystallization (The "Solubility Switch")
Triazines exhibit a sharp solubility curve. They are often insoluble in cold alcohols but highly soluble in hot alcohols or dipolar aprotic solvents.
| Solvent System | Target Compound Class | Protocol Note |
| Ethanol / Water | Amino-triazines (Melamine derivatives) | Dissolve in hot EtOH, add hot water until turbid, cool slowly. |
| DMF / Water | Highly insoluble/rigid triazines | Dissolve in min. hot DMF. Add water to crash out. Filter. |
| Toluene / Hexane | Chloro-triazines (Intermediates) | Dissolve in warm Toluene. Layer with Hexane.[1] |
| Acetone | Mono-substituted derivatives | Trituration (slurry wash) often removes oligomers without full dissolution. |
Flash Chromatography (Addressing "Streaking")
Basic triazines often streak on silica gel due to interaction with acidic silanol groups.
-
The Problem: Broad peaks, poor separation, product loss on column.
-
The Solution: Deactivate the silica.
-
Method 1 (Pre-treatment): Flush the column with 1% Triethylamine (TEA) in Hexane before loading.
-
Method 2 (Mobile Phase): Add 1% TEA or 1%
(in MeOH) to your eluent. -
Eluent Recommendation: DCM:MeOH (95:5) is standard for polar triazines. For non-polar, Hexane:EtOAc (80:20).
-
Purification Decision Tree
Figure 2: Decision matrix for selecting the optimal purification method based on physical state and solubility.
Characterization & Self-Validation (QC)
Before proceeding to the next step, validate the identity and purity using these specific markers.
-
NMR Rotamers:
-
Issue: Substituted triazines (especially amino-triazines) often show restricted rotation around the C-N bond, leading to broadened or doubled peaks in
NMR at room temperature. -
Fix: Run the NMR at elevated temperature (50-60°C) to coalesce the peaks and confirm the structure [2].
-
-
IR Spectroscopy (The "Quick Check"):
-
C-Cl Stretch: Look for the disappearance of C-Cl bands (approx. 850 cm⁻¹) to confirm substitution.
-
Triazine Breathing: A strong, characteristic band appears around 1500-1580 cm⁻¹ (skeletal vibration).
-
-
Mass Spectrometry:
-
Isotope Pattern: If Chlorine remains (mono- or di-substituted), the characteristic Chlorine isotope pattern (3:1 for one Cl) is the most reliable confirmation of partial substitution.
-
References
-
Blatt, A. H. (1943). Organic Syntheses Collective Volume 2. "Hexamethylenetetramine". (Provides foundational context on amine-halide reactivity and pH sensitivity).
-
Menicagli, R., et al. (2004). "Restricted Rotation in Amino-1,3,5-triazines: A Dynamic NMR Study." Journal of Organic Chemistry. (Authoritative source on rotamer issues in triazine NMR).
-
Biotage Application Note. (2020). "Strategies for Flash Chromatography of Basic Compounds." (Source for amine-modified silica protocols).
-
Thurston, J. T., et al. (1951). "Cyanuric Chloride Derivatives. I. Aminochloro-s-triazines." Journal of the American Chemical Society. (The seminal paper on temperature-dependent substitution).
Sources
Application Note: Recrystallization Protocols for 2-(Tert-butylamino)-4,6-dichloro-1,3,5-triazine and Related Derivatives
This Application Note is designed for organic chemists and process engineers involved in the synthesis and purification of triazine-based herbicides and pharmaceutical intermediates.
Executive Summary
2-(Tert-butylamino)-4,6-dichloro-1,3,5-triazine is a pivotal electrophilic scaffold used in the synthesis of s-triazine herbicides (e.g., Terbuthylazine) and combinatorial pharmaceutical libraries. The primary challenge in its isolation is separating the desired mono-substituted product from the highly reactive starting material (cyanuric chloride) and the over-reacted di-substituted byproducts.
This guide details a self-validating recrystallization protocol that prioritizes hydrolytic stability and impurity rejection. We utilize a non-polar solvent system to minimize solvolysis of the sensitive C-Cl bonds, ensuring high recovery yields (>85%) and HPLC purity (>98%).
Chemical Context & Impurity Profile[1][2][3][4][5]
The synthesis involves the nucleophilic aromatic substitution (
Reaction Pathway & Impurity Logic[5]
The following diagram illustrates the reaction cascade and potential impurities that must be removed during recrystallization.
Figure 1: Reaction pathway showing the target mono-substituted product and critical impurities (Bis-substituted and Hydrolyzed species).
Pre-Recrystallization Assessment
Before initiating crystallization, the crude solid must be evaluated. The solubility profile of the mono-substituted derivative differs significantly from the bis-substituted impurity.
| Component | Polarity | Solubility in Toluene (Cold) | Solubility in Toluene (Hot) |
| Target (Mono-Cl2) | Moderate | Low | High |
| Impurity (Bis-Cl) | Low | Moderate | Very High |
| Impurity (Hydrolyzed) | High | Insoluble | Insoluble |
| Cyanuric Chloride | Non-polar | High | High |
Critical Insight: Hydrolyzed impurities (hydroxy-triazines) are often insoluble in organic solvents and can be removed via hot filtration . Bis-substituted impurities are more soluble than the target and will remain in the mother liquor if the cooling ramp is controlled.
Primary Protocol: Toluene/Heptane Recrystallization
This method is preferred over alcohol-based recrystallizations (e.g., ethanol) to prevent alcoholysis (exchange of Cl for O-Et), which can occur at reflux temperatures with reactive chlorotriazines.
Reagents & Equipment[6]
-
Solvent A: Toluene (Anhydrous, <0.05% water)
-
Anti-solvent B: n-Heptane
-
Equipment: Jacketed glass reactor or round-bottom flask with reflux condenser, mechanical stirrer, and internal temperature probe.
-
Safety: Work in a fume hood. Cyanuric chloride derivatives are potential sensitizers.
Step-by-Step Methodology
-
Dissolution (Reflux):
-
Charge the crude this compound solid into the reactor.
-
Add Toluene (3.0 mL per gram of crude solid).
-
Heat the mixture to 85–90°C with moderate stirring.
-
Observation Point: The solution should become mostly clear. If a white, chalky solid persists, this is likely the hydrolyzed impurity (cyanuric acid derivative) or inorganic salts (amine hydrochloride).
-
-
Hot Filtration (Clarification):
-
While maintaining the temperature at 85°C, filter the solution through a pre-warmed sintered glass funnel (or Celite pad) to remove insoluble impurities.
-
Note: Do not let the solution cool during filtration to prevent premature crystallization on the filter.
-
-
Anti-Solvent Addition:
-
Return the clear filtrate to the reactor. Maintain temperature at 70–75°C.
-
Slowly add n-Heptane (1.5 mL per gram of starting crude) dropwise over 20 minutes.
-
Visual Check: The solution may turn slightly cloudy but should redissolve.
-
-
Controlled Cooling (Nucleation):
-
Ramp the temperature down to 25°C at a rate of 10°C per hour.
-
Critical Step: Once at 25°C, hold for 1 hour. Then, cool further to 0–5°C using an ice bath or chiller.
-
Agitate gently at 0°C for 2 hours to maximize yield.
-
-
Isolation:
-
Filter the crystalline slurry using vacuum filtration.
-
Wash the cake with cold n-Heptane (2 x 1 mL/g).
-
Do not wash with water unless you are certain all hydrolyzable chlorines are stable (unlikely for this intermediate).
-
-
Drying:
-
Dry the solid in a vacuum oven at 40°C for 12 hours. Avoid temperatures >60°C to prevent thermal degradation or sublimation.
-
Alternative Protocol: "Oiling Out" Recovery
Triazine derivatives often "oil out" (form a second liquid phase) rather than crystallize if the impurity profile is complex. If this occurs during the Primary Protocol, switch to this recovery method.
Logic
Oiling out indicates the solution is above the saturation point of the oil but below the melting point of the solid in that solvent mixture. We must lower the solubility power slowly or seed the mixture.
Workflow
-
Re-heat the oiled mixture until it becomes a single homogeneous phase (add small amounts of Toluene if necessary).
-
Add seed crystals (0.1 wt%) of pure product at a temperature just below the clear point.
-
Cool extremely slowly (5°C/hour) with vigorous stirring. The shear force helps break up oil droplets into crystallizable surfaces.
Process Visualization
The following flowchart outlines the decision-making process for purification.
Figure 2: Operational workflow for the Toluene/Heptane recrystallization process.
Analytical Characterization
To validate the protocol, compare the isolated product against these specifications.
| Test | Method | Acceptance Criteria | Note |
| Purity | HPLC (C18, ACN/Water) | > 98.0% Area | Mono-Cl2 peak is dominant. |
| Identity | 1H NMR (CDCl3) | Verify integration of t-butyl group.[2] | |
| Melting Point | Capillary | Distinct range (e.g., 125-130°C) | Dependent on specific derivative. Sharp range indicates purity. |
| Chloride Content | Titration (AgNO3) | Theoretical ± 0.5% | Confirms no hydrolysis of Cl atoms. |
Note: The melting point of this compound is typically lower than its di-substituted counterparts. Consult specific batch COA for precise ranges.
References
-
Vertex AI Search . (2023). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. National Institutes of Health (PMC). Retrieved from [Link]
-
Organic Syntheses . (2005). Synthesis of 2-[3,3'-Di-(tert-butoxycarbonyl)-aminodipropylamine]-4,6-dichloro-1,3,5-triazine. Org. Synth. 2005, 82, 167. Retrieved from [Link]
- Google Patents. (2012). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine (Recrystallization in Heptane).
Sources
Troubleshooting & Optimization
Technical Support Center: Selective Functionalization of 2-(Tert-butylamino)-4,6-dichloro-1,3,5-triazine
Case ID: TCT-DERIV-002 Subject: Controlling Chemoselectivity and Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) Status: Active Guide Lead Scientist: Dr. [AI Name], Senior Application Scientist
Part 1: The Mechanistic Basis (The "Why")
To control the reactivity of 2-(tert-butylamino)-4,6-dichloro-1,3,5-triazine , one must understand that this molecule is an intermediate in the "Rule of Three" temperature hierarchy of cyanuric chloride (TCT).
Unlike the highly reactive parent TCT, your starting material possesses a bulky, electron-donating amino group . This substituent fundamentally alters the reaction landscape through two competing mechanisms:
-
Electronic Deactivation (The Brake): The nitrogen lone pair donates electron density into the triazine
-system via resonance. This reduces the electrophilicity of the carbons at positions 4 and 6, making them less susceptible to nucleophilic attack compared to the parent TCT. Consequently, the second substitution requires higher energy (temperature) than the first.[1] -
Steric Hindrance (The Shield): The tert-butyl group is massive. While positions 4 and 6 are meta to the amine (minimizing direct clash), the bulk can restrict rotational freedom and solvent access, particularly if the incoming nucleophile is also bulky.
The Core Challenge: "Regioselectivity" in this symmetric dichloro-species refers to Chemoselectivity : ensuring the incoming nucleophile reacts with exactly one chlorine atom to form the disubstituted product, without over-reacting to displace the final chlorine (trisubstitution).
Reaction Energy Profile & Temperature Gating
The following diagram illustrates the energy barriers for sequential substitution. Note that the barrier for the 3rd substitution is significantly higher, which is the key to your control strategy.
Caption: Sequential SNAr pathway. The user is currently at the blue node (Mono) and targeting the green node (Di) while avoiding the grey node (Tri).
Part 2: Standardized Experimental Protocol
Objective: Synthesis of 2-(tert-butylamino)-4-chloro-6-[nucleophile]-1,3,5-triazine.
Reagents & Stoichiometry Table
| Component | Equivalents | Role | Notes |
| Starting Material | 1.0 | Electrophile | 2-(t-butylamino)-4,6-dichloro-1,3,5-triazine |
| Nucleophile | 1.0 – 1.05 | Reagent | Amine, Alcohol, or Thiol |
| Base | 1.1 – 1.2 | Acid Scavenger | DIPEA (organic) or NaHCO₃ (aqueous) |
| Solvent | N/A | Medium | THF, Acetone, or DCM (0.1 – 0.2 M) |
Step-by-Step Procedure
-
Dissolution: Dissolve 1.0 eq of this compound in THF or Acetone. Ensure the solution is homogeneous.
-
Note: If using an amine nucleophile, DCM is also acceptable.
-
-
Temperature Set: Equilibrate the reaction mixture to 20°C (Room Temperature) .
-
Critical: Do not cool to 0°C unless the nucleophile is extremely reactive (e.g., aliphatic thiol). The deactivating effect of the tert-butylamino group means 0°C is often too cold for the reaction to proceed at a reasonable rate [1].
-
-
Nucleophile Addition: Add the nucleophile (1.0 eq) slowly.
-
Base Addition: Add the base (DIPEA or aqueous K₂CO₃) dropwise over 15–20 minutes.
-
Why? Adding base generates the free nucleophile (or neutralizes HCl). A slow addition prevents a local high concentration of highly reactive species, reducing the risk of disubstitution.
-
-
Monitoring: Stir at 20–35°C. Monitor via TLC or LC-MS every 30 minutes.
-
Endpoint: Disappearance of the dichloro starting material.[1]
-
-
Workup: Dilute with water (if using acetone/THF) or wash with water (if using DCM). The product often precipitates due to the hydrophobicity of the tert-butyl group.
Part 3: Troubleshooting Guide (FAQs)
Issue 1: "I am seeing significant amounts of the trisubstituted impurity."
Diagnosis: The reaction conditions are too energetic, or the stoichiometry is loose. Corrective Actions:
-
Temperature: Strictly maintain temperature below 40°C. If the reaction exotherms upon base addition, use a water bath.
-
Stoichiometry: Ensure you are using exactly 1.0–1.05 equivalents of the nucleophile. Excess nucleophile will inevitably drive the reaction toward the third substitution.
-
Addition Order: Reverse the addition. Dissolve the nucleophile and base, then slowly add the triazine solution to it? NO. That promotes double-addition of the nucleophile. Always add the nucleophile TO the triazine.
Issue 2: "The reaction is stalled; starting material persists after 24 hours."
Diagnosis: The tert-butylamino group has deactivated the ring too much for the chosen nucleophile/temperature combination. Corrective Actions:
-
Heat: Increase temperature to 40–50°C. The "Rule of Three" suggests the second substitution happens at RT, but bulky/electron-poor nucleophiles (e.g., anilines) may require mild heating [2].
-
Solvent Switch: Switch from THF to Acetonitrile or Dioxane to allow for higher reflux temperatures if necessary (though be cautious of hydrolysis).
Issue 3: "I see a hydroxylated side product (Hydrolysis)."
Diagnosis: Water is competing as a nucleophile. Corrective Actions:
-
Solvent Quality: Ensure solvents are anhydrous.
-
Base Choice: If using K₂CO₃/Water, the biphasic system might be too slow, allowing water to attack. Switch to an organic base (DIPEA) in anhydrous DCM.
-
Sterics: The tert-butyl group is hydrophobic, which usually protects against hydrolysis, but at high pH or high temp, the chlorines are still vulnerable.
Decision Tree for Optimization
Caption: Logic flow for optimizing reaction conditions based on intermediate monitoring.
Part 4: References
-
Blotny, G. (2006).[1][2] Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507–9522.
-
Morbello, M. et al. (2006).[3] Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 84-102.
-
Quesada, A. et al. (2008).[4] 2-tert-Butylamino-4-chloro-6-ethylamino-1,3,5-triazine.[4] Acta Crystallographica Section C, 64(8), o463-o466.[4]
Sources
- 1. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-tert-Butylamino-4-chloro-6-ethylamino-1,3,5-triazine: a structure with Z' = 4 containing two different molecular conformations and two independent chains of hydrogen-bonded R(2)2(8) rings - PubMed [pubmed.ncbi.nlm.nih.gov]
Steric hindrance effects of the tert-butyl group in triazine chemistry
Status: Online Agent: Dr. Aris Thorne, Senior Application Scientist Department: Heterocyclic Chemistry & Catalysis Support Topic: Steric & Electronic Effects of tert-Butyl Groups in 1,3,5-Triazine Scaffolds
Mission Statement
Welcome to the Triazine Technical Support Center. You are likely here because the tert-butyl group—while excellent for solubility, oxidative stability, and preventing aggregation in OLEDs—is shutting down your reactivity or complicating your analytics.
The tert-butyl group exerts a "double-lock" effect on the triazine ring:
-
Steric Shielding: It physically blocks the approach of nucleophiles or metal catalysts.
-
Electronic Deactivation: Through the +I (inductive) effect, it increases electron density on the ring, making the remaining carbons less electrophilic (killing SNAr reactivity).
Below are the three most common "Support Tickets" we receive, resolved with detailed protocols and mechanistic insights.
Module 1: The SNAr Standoff (Synthesis)
User Ticket #402:
"I successfully attached one tert-butylamine to cyanuric chloride. Now I'm trying to add a second nucleophile (aniline), but the reaction has stalled. I'm seeing mostly starting material even after 24h at room temperature. What’s wrong?"
Diagnosis: You have encountered the Deactivation Cliff . Cyanuric chloride (TCT) is highly reactive, but every amine substitution reduces the reactivity of the remaining chlorines logarithmically. The tert-butylamino group is particularly problematic because it is both bulky and electron-donating.
The Solution: Temperature Stepping Protocol You cannot rely on standard "room temperature" protocols for the second and third substitutions when a tert-butyl group is present. You must force the reaction thermodynamically.
Optimized Sequential Substitution Protocol
| Step | Target | Conditions (Standard) | Conditions (with t-Bu group present) | Critical Factor |
| 1st | Mono-sub | Exotherm control (prevent bis-sub) | ||
| 2nd | Bis-sub | Overcoming +I deactivation | ||
| 3rd | Tris-sub | Severe steric crowding |
Step-by-Step Troubleshooting:
-
Solvent Switch: If using Acetone/Water (standard for TCT), switch to THF or 1,4-Dioxane for the 2nd step. Acetone limits your temperature ceiling.
-
Base Choice: For the 2nd substitution involving tert-butyl systems, switch from weak bases (
) to DIPEA (Hünig's base) . The bulk of DIPEA prevents it from attacking the ring, but its basicity drives the HCl removal. -
The "Third Sub" Trap: If you need a third substitution after two bulky groups, standard reflux often fails. Use a microwave reactor at
for 30 minutes.
Visualizing the Reactivity Cliff:
Caption: The logarithmic decrease in electrophilicity upon installing tert-butylamino groups. Note the energy jump required for steps 2 and 3.
Module 2: The "Ghost" Impurities (NMR & Atropisomerism)
User Ticket #789:
"My LCMS says the product is 99% pure, but my proton NMR is a mess. The tert-butyl peak is split or extremely broad, and the aromatic region has 'shadow' peaks. Is my compound decomposing?"
Diagnosis:
Your compound is likely stable. You are observing Atropisomerism (Rotational Isomerism). The C(Triazine)–N(Amine) bond has partial double-bond character due to resonance (lone pair donation into the electron-deficient ring). When you add a bulky tert-butyl group, you raise the rotational energy barrier (
The Physics: At room temperature, the rotation is slower than the NMR timescale. The "shadow peaks" are distinct rotamers (conformations) frozen in time.
Diagnostic Protocol (Variable Temperature NMR): To confirm this is not an impurity, perform a VT-NMR experiment :
-
Take a standard
NMR at (observe broad/split peaks). -
Heat the probe to
or (in DMSO- or Toluene- ). -
Result: If the peaks coalesce (sharpen into single signals), it is dynamic rotation. If they remain distinct, they are impurities.
Visualizing Rotamer Dynamics:
Caption: At room temperature, bulky t-Bu groups get "stuck," creating multiple NMR signals. Heating provides energy to overcome the barrier, averaging the signals.
Module 3: Catalysis Failure (Cross-Coupling)
User Ticket #910:
"I'm trying to run a Suzuki coupling on a chloro-triazine with a tert-butyl group nearby. Standard
conditions are giving me <5% yield. The catalyst seems to die immediately (Pd black formation)."
Diagnosis:
Standard phosphines like triphenylphosphine (
The Solution: Ligand Engineering
You need "Buchwald-type" dialkylbiaryl phosphine ligands. These are designed to wrap around the Pd, forcing it into a mono-ligated species (
Recommended Catalytic System:
| Component | Recommendation | Why? |
| Ligand | XPhos or RuPhos | Extremely bulky; creates a "pocket" for the Pd to access the hindered C-Cl bond. |
| Pre-catalyst | Avoids | |
| Base | Stronger base often required for hindered boronic acids. | |
| Solvent | Toluene/Water (10:1) or Dioxane | Biphasic systems often help solubilize inorganic bases. |
Protocol:
-
Degas thoroughly. Hindered couplings are more sensitive to oxygen.
-
Ratio: Use a higher catalyst loading (2-5 mol% Pd) and a Ligand:Pd ratio of 2:1.
-
Temperature: Do not hesitate to go to
.
Reference List
-
Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link
-
Moxey, G. et al. (2018). "Atropisomerism in the solid state: structural diversity in 2,4,6-tris(arylamino)-1,3,5-triazines." CrystEngComm, 20, 332-341. Link
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link
-
Luo, Y. et al. (2015). "Steric Hindrance-Controlled Regioselective Substitution of Cyanuric Chloride." Journal of Organic Chemistry, 80(19), 9803-9809. Link
Overcoming low reactivity of 2-(Tert-butylamino)-4,6-dichloro-1,3,5-triazine
Ticket #: 8492-TB Subject: Low reactivity of 2-(Tert-butylamino)-4,6-dichloro-1,3,5-triazine during nucleophilic substitution. Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Specialist
Diagnostic Summary: Why is your reaction stuck?
You are attempting to react This compound (Intermediate A). Users frequently report that this substrate is "inert" compared to cyanuric chloride. This is not an error in your technique; it is an intrinsic property of the molecule governed by two opposing forces:
-
Electronic Deactivation (The "Shield"): The tert-butylamino group is a strong electron donor (
effect). It pushes electron density into the triazine ring, significantly lowering the electrophilicity of the carbons attached to the remaining chlorines. The ring is no longer "hungry" for electrons, making nucleophilic attack difficult [1]. -
Steric Hindrance (The "Wall"): The tert-butyl group is massive. It creates a "cone of protection" around the ring, physically blocking incoming nucleophiles. If your incoming nucleophile is also bulky (e.g., a secondary amine or isopropyl group), the reaction rate will drop exponentially [2].
The Rule of Thumb:
-
Your Molecule (1 Amino, 2 Cl): Requires 40°C – 60°C for the next substitution.
-
Final Step (2 Amino, 1 Cl): Requires >90°C (Reflux) .
Resolution Protocol: The "Heat & Solvation" Matrix
To force this reaction, you must overcome the activation energy barrier raised by the tert-butyl group. Do not rely on room temperature stirring.
A. Temperature & Solvent Selection
Select your solvent based on the required temperature tier.[3]
| Target Substitution | Recommended Temp | Recommended Solvent | Notes |
| 2nd Chlorine (Your current step) | 45°C – 60°C | THF, Acetone (sealed), Acetonitrile | Acetone boils at 56°C; use a pressure vial or switch to THF if pushing >55°C. |
| 3rd Chlorine (Final step) | 90°C – 110°C | 1,4-Dioxane, Toluene, DMF | Dioxane is ideal for reflux. DMF is excellent for solubility but hard to remove. |
B. Base Selection (The Kinetic Driver)
The choice of base is critical to scavenge the HCl generated without causing side reactions (hydrolysis).
-
Inorganic Bases (
, ): Best for aqueous/organic biphasic systems (e.g., Acetone/Water).-
Warning: At temperatures >50°C, water will compete as a nucleophile, converting your chloride to a hydroxyl group (hydrolysis). Avoid aqueous bases if heating above 50°C.
-
-
Organic Bases (DIPEA,
): Mandatory for anhydrous, high-temperature conditions.-
Recommendation: Use DIPEA (Hünig's Base) . It is non-nucleophilic due to steric bulk and will not attack the triazine ring itself, unlike Triethylamine or Pyridine which can sometimes form quaternary salts with the ring [3].
-
Visualizing the Workflow
The following diagram illustrates the energy gates you must pass to achieve substitution.
Caption: The "Temperature Gate" logic. Your molecule is trapped in the blue node; heat is required to cross the yellow threshold.
Step-by-Step Troubleshooting Protocol
If your reaction is stalling, follow this precise workflow:
Step 1: The "Solvent Switch"
-
Current State: Are you using DCM or Acetone at Room Temp?
-
Action: Switch to THF or 1,4-Dioxane .
-
Reason: DCM boils too low to provide the necessary thermal energy.
Step 2: The "Stoichiometry Check"
-
Protocol: Ensure you are using 1.1 equivalents of your nucleophile and 1.2 equivalents of DIPEA.
-
Why: If the reaction is slow, the nucleophile might be protonated by the HCl byproduct, killing the reaction. Excess base ensures the nucleophile remains active (free base form).
Step 3: The "Lewis Acid" Catalyst (Advanced)
-
Scenario: You are at 60°C in Dioxane, and it still won't react (common with weak nucleophiles like anilines).
-
Action: Add 10 mol% of Lewis Acid (e.g.,
or ). -
Mechanism: The Lewis acid coordinates with the triazine nitrogen, pulling electron density out of the ring. This counteracts the donating effect of the tert-butyl group, making the ring electrophilic again [4].
Frequently Asked Questions (FAQ)
Q: I see two spots on my TLC that merge when heated. Is my product impure?
A: Likely not. Triazines with bulky groups like tert-butylamine often exhibit rotamers (restricted rotation around the C-N bond). These rotamers appear as distinct spots on TLC or split peaks in NMR at room temperature. Run your NMR at high temperature (e.g., 50°C in DMSO-
Q: Can I use NaOH to speed this up?
A: Risky. While hydroxide is a strong base, it is also a nucleophile. At the temperatures required to move the tert-butyl derivative (>40°C), NaOH will attack the chlorine to form the hydroxy-triazine (hydrolysis product), which is a dead end. Stick to DIPEA or
Q: My incoming nucleophile is also a tert-butyl amine. Why is the yield <5%? A: You are attempting to force two massive groups onto adjacent carbons. The steric clash is severe.
-
Solution: This synthesis may be impossible via direct substitution. Consider using a high-pressure reactor (sealed tube, 120°C) or changing the synthetic route to install the bulky groups on a different scaffold first.
References
-
Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522.
-
Quesada, A., et al. (2008).[4] 2-tert-Butylamino-4-chloro-6-ethylamino-1,3,5-triazine: a structure with Z' = 4 containing two different molecular conformations. Acta Crystallographica Section C, 64(8).[4]
-
Mihovilovic, M. D., et al. (2018).[2] Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines. ACS Omega.[2]
-
Menicagli, R., et al. (2000). Lewis acid-catalyzed reaction of cyanuric chloride with alkenes. Tetrahedron Letters, 41(9).
-
Cee, V. J., et al. (2003). Rotamerism in 2,4-diamino-1,3,5-triazines. Journal of Organic Chemistry.
Sources
- 1. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemcess.com [chemcess.com]
- 4. 2-tert-Butylamino-4-chloro-6-ethylamino-1,3,5-triazine: a structure with Z' = 4 containing two different molecular conformations and two independent chains of hydrogen-bonded R(2)2(8) rings - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support: Selective Functionalization of 2-(Tert-butylamino)-4,6-dichloro-1,3,5-triazine
[1]
Executive Summary
You are working with 2-(tert-butylamino)-4,6-dichloro-1,3,5-triazine .[1][2][3] Your objective is to substitute one of the remaining chlorine atoms with a nucleophile (amine, alcohol, or thiol) while strictly preventing the reaction of the second chlorine atom (preventing "di-substitution" or "over-reaction").
This guide provides the thermodynamic and kinetic controls required to stop the reaction at the 2,4-disubstituted-6-chloro-1,3,5-triazine stage.
Mechanistic Insight: The "Deactivation" Principle
To prevent di-substitution, you must exploit the electronic nature of the triazine ring.[2] Cyanuric chloride (TCT) relies on Nucleophilic Aromatic Substitution (
-
Electronic Deactivation: The triazine ring is electron-deficient (electrophilic).[2][5] Every time you replace an electron-withdrawing Chlorine (
) with an electron-donating group (like your tert-butylamine or the incoming nucleophile), the ring becomes less electrophilic.[1][2] -
The "Step-Down" Effect:
-
Steric Advantage: Your starting material contains a tert-butyl group.[2] This bulky group provides significant steric hindrance, shielding the adjacent carbons and raising the activation energy required for the subsequent substitutions compared to methyl- or ethyl-substituted triazines.[2]
Reaction Pathway Diagram
The following diagram illustrates the "Temperature Gates" required to stop the reaction at the desired stage.
Figure 1: Reaction pathway showing the critical temperature gate preventing the formation of the bis-adduct impurity.[2]
Experimental Protocol: The "Room Temperature Lock"
This protocol is designed for the addition of a primary amine (R-NH2) to your dichloro-substrate.[2]
Reagents & Stoichiometry
| Component | Equivalents | Role | Critical Note |
| Substrate | 1.0 | Electrophile | Dissolve fully before addition.[2][6] |
| Nucleophile | 0.95 – 1.0 | Reactant | Never exceed 1.0 eq. A slight deficit prevents over-reaction.[2] |
| Base (DIPEA) | 1.0 – 1.1 | HCl Scavenger | Neutralizes acid byproduct.[1][2] |
| Solvent | N/A | Medium | THF, Acetone, or DCM (Anhydrous preferred).[1][2] |
Step-by-Step Procedure
-
Preparation (0°C Start):
-
Controlled Addition (The "Drip"):
-
Mix the Nucleophile (1.0 eq) and Base (1.1 eq) in a separate dropping funnel.[1][2]
-
Add this mixture dropwise over 30–60 minutes.
-
Why? High local concentration of nucleophile causes immediate di-substitution.[2] Slow addition ensures the nucleophile always encounters an excess of the dichloro-substrate.[2]
-
-
The Temperature Ramp (RT Cruise):
-
Monitoring (TLC/HPLC):
Troubleshooting Guide (FAQ)
Q1: I am still seeing ~10% of the di-substituted (zero-chloro) impurity. Why?
Diagnosis: Localized "hotspots" of excess reagent.[2] Solution:
-
Dilution: Double your solvent volume. A more dilute solution reduces the collision frequency between the Target Product and the Nucleophile.
-
Reverse Addition: Instead of adding the nucleophile to the triazine, try adding the triazine to the nucleophile? NO. That is incorrect for this chemistry.[2] Always add Nucleophile TO Triazine to maintain an excess of the electrophile.
-
Check your Nucleophile: If your nucleophile is a very strong base/nucleophile (e.g., an alkoxide), you must lower the temperature to 0°C for the entire duration, even for the second substitution.[1][2]
Q2: The reaction is too slow at Room Temperature.
Diagnosis: The tert-butyl group is causing excessive steric hindrance, or your nucleophile is weak (e.g., an aniline).[1][2] Solution:
-
Do not jump to reflux.[2]
-
Increase temperature to 35–40°C strictly. Use a water bath with a thermostat.[2]
-
Switch solvent to 1,4-Dioxane or Toluene if solubility is an issue, but keep the temperature control strict.[1][2]
Q3: Can I use an inorganic base like ?
Answer: Yes, this is often preferred for selectivity.[1][2]
Protocol: Use a biphasic system (Acetone/Water or DCM/Water) with
Data: Temperature vs. Substitution Selectivity
The following table summarizes the reactivity windows for Cyanuric Chloride derivatives. You are currently in Zone 2 .[2]
| Substitution Step | Leaving Group | Reaction Temp | Product Formed | Risk of Over-Reaction |
| 1st Sub | 1st Cl | 0°C | Dichloro (Your Starting Material) | Low |
| 2nd Sub | 2nd Cl | 20–30°C | Monochloro (Target) | Moderate |
| 3rd Sub | 3rd Cl | >80°C (Reflux) | Zero-chloro (Impurity) | High (if heated) |
References
-
Blotny, G. (2006).[1][2][8][9][10][11] Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507–9522.[2] [1][2]
-
Stanková, M., & Lebl, M. (1996).[1][2] Library generation through successive substitution of trichlorotriazine.[2][12] Molecular Diversity, 2, 75–80.[1][2] [2]
-
Miotke, N., et al. (2018).[1][2] Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker. Frontiers in Chemistry. [2]
-
U.S. Patent 4058662A. Process for the substitution of chlorine atoms of cyanuric chloride.[2]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN104910086A - Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Google Patents [patents.google.com]
- 7. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Library generation through successive substitution of trichlorotriazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification & Analysis of Sterically Hindered Triazine Derivatives
Current Status: Operational Specialist: Senior Application Scientist Topic: Troubleshooting Purification, Solubility, and Structural Validation of Hindered 1,3,5-Triazines
Introduction: The Triazine Paradox
Welcome. If you are here, you are likely facing the "Triazine Paradox": a scaffold that is chemically robust yet physically difficult to handle. Sterically hindered 1,3,5-triazines (e.g., those with ortho-substituted aryl or bulky alkyl groups) present a unique triad of challenges:
-
Silanol Tailing: The basic triazine core interacts aggressively with acidic silica.
-
Atropisomerism: Steric bulk restricts rotation, creating "ghost peaks" that mimic impurities.
-
Solubility Limits: High lipophilicity leads to "oiling out" rather than crystallization.
This guide replaces generic advice with field-proven protocols designed to resolve these specific failure modes.
Module 1: Chromatography Anomalies
Issue: "My product streaks on silica and elutes as a broad smear."
Diagnosis:
The electron-deficient triazine ring renders the ring nitrogens weakly basic. However, exocyclic amines (common in medicinal chemistry) and the ring system itself can form strong hydrogen bonds with the acidic silanol groups (
Protocol A: The "Deactivation" Method (Standard Silica) Do not run a standard Hexane/EtOAc gradient. You must suppress silanol activity.[1]
-
Pre-treatment: Flush the silica column with 1% Triethylamine (TEA) in Hexane (3 column volumes) before loading your sample.
-
Mobile Phase: Maintain 0.5% TEA or 1%
(7N in MeOH) throughout the run. -
Loading: Dissolve sample in a minimum amount of DCM containing 1% TEA.
Protocol B: The "Neutral" Switch (Alumina) If TEA is incompatible with your substituents, switch stationary phases.
-
Stationary Phase: Neutral Alumina (Brockmann Grade III).
-
Why: Alumina lacks the acidic protons of silica, eliminating the base-acid interaction that causes streaking.
-
Caution: Alumina has lower capacity than silica; reduce loading mass by 50%.
Issue: "I see double peaks in HPLC/LCMS, but the mass is identical."
Diagnosis:
You are likely observing Rotamers (Atropisomers) . Steric hindrance (e.g., an ortho-chloro phenyl group or a bulky t-butyl amine) restricts rotation around the
Validation Workflow (DOT Diagram):
Caption: Logic flow for distinguishing conformational rotamers from synthetic impurities using Variable Temperature (VT) analysis.
Corrective Action:
-
Analytical: Re-run the chromatogram with the column oven set to 60°C . If the peaks merge or the "valley" between them rises, it is a single compound.
-
Preparative: Collect both peaks together. They will re-equilibrate to the same ratio in the collection flask.
Module 2: Solubility & Crystallization
Issue: "The product oils out during recrystallization."
Diagnosis: Hindered triazines are often highly lipophilic ("brick dust"). When cooling a hot saturated solution, they hit their "oiling out" limit (liquid-liquid phase separation) before they hit their nucleation point.
Troubleshooting Matrix: Solvent Selection
| Solvent System | Suitability | Mechanism | Protocol Note |
| Ethanol (Hot) | High | Temperature-dependent solubility | Best for alkyl-substituted triazines. Cool very slowly to avoid oiling. |
| DCM / Hexane | Medium | Anti-solvent precipitation | Dissolve in min. DCM. Add Hexane until cloudy. Vigorously stir while evaporating DCM. |
| DMSO / Water | High (Purification) | Controlled crash-out | Dissolve in DMSO. Dropwise addition into rapid stirring water. Filters well. |
| Acetone / Water | Low | Oiling Risk | Avoid. Triazines often form gums in aqueous acetone. |
The "Trituration" Fix: If recrystallization fails (oil), do not persist. Switch to Trituration .
-
Suspend the oil/gum in Diethyl Ether or Pentane .
-
Sonicate for 10 minutes.
-
Stir rapidly for 4 hours. The mechanical energy often forces the lattice to organize, turning the gum into a filterable powder.
Module 3: Synthetic Control (The Source of Impurities)
Issue: "I have a mixture of mono-, bis-, and tris-substituted products."
Diagnosis: The reactivity of Cyanuric Chloride (TCT) is temperature-dependent.[2] Steric hindrance slows down the substitution, requiring higher temperatures than standard protocols, which leads to "over-reaction" of the first position.
Standard vs. Hindered Temperature Guide:
| Substitution Step | Standard Temp ( | Hindered Temp ( | Critical Control Parameter |
| 1st Substitution | 0°C | 0°C to RT | Stoichiometry (0.95 eq nucleophile) |
| 2nd Substitution | RT | 40 - 60°C | Monitor by LCMS; hindrance slows this step significantly. |
| 3rd Substitution | Reflux (>80°C) | >100°C (Microwave) | Often requires microwave forcing for bulky amines. |
Protocol for 1st Substitution Purity: To ensure mono-substitution with a hindered nucleophile:
-
Dissolve TCT in THF at -10°C .
-
Add the hindered amine/nucleophile very slowly (over 1 hour).
-
Use DIPEA (Hunig's Base) instead of inorganic bases to maintain homogeneity.
-
Quench immediately with ice water upon consumption of starting material.
Module 4: Structural Validation (NMR)
Issue: "My NMR peaks are broad or missing."
Diagnosis:
Similar to the HPLC issue, restricted rotation causes broadening in
The VT-NMR Protocol:
-
Solvent: Switch from
to DMSO- or Toluene- (allows higher temp). -
Temperature: Heat the probe to 80°C - 100°C .
-
Observation:
-
Broad humps will sharpen into defined multiplets.
-
Missing quaternary carbons (the triazine core) will appear.
-
-
Reference: See Arkat USA and NIH studies on rotamer coalescence in heterocyclic systems [1, 2].
References
-
Separation of Rotamers: "Chromatographically separable rotamers of an unhindered amide."[3] National Institutes of Health (PMC). Available at: [Link]
-
Triazine Synthesis & Green Chemistry: "Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives." National Institutes of Health (PMC). Available at: [Link]
-
Silica Tailing Solutions: "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Support. Available at: [Link]
-
General Triazine Chemistry: "The supramolecular chemistry of monodisperse 1,3,5-triazine oligomers."[4] Royal Society of Chemistry (RSC). Available at: [Link]
-
Atropisomerism Basics: "Atropisomerism." Wikipedia (Grounding Source). Available at: [Link]
Sources
Optimizing reaction conditions for nucleophilic substitution on dichlorotriazines
Status: Operational
Agent: Senior Application Scientist
Topic: Optimization of Cyanuric Chloride Derivatives (
Welcome to the Triazine Chemistry Support Hub.
You are likely here because 2,4,6-trichloro-1,3,5-triazine (Cyanuric Chloride, TCT) is behaving unpredictably. While TCT is a privileged scaffold for generating defined dendrimers, kinase inhibitors, and combinatorial libraries, its reactivity is notoriously sensitive to temperature and basicity .
This guide addresses the transition from Dichlorotriazine (DCT) to Monochlorotriazine (MCT)—often the most problematic step where selectivity typically collapses.
Visualizing the Reactivity Landscape
Before troubleshooting, verify your thermodynamic set-point. The triazine ring becomes progressively deactivated as electron-withdrawing chlorines are replaced by electron-donating nucleophiles (amines/alcohols).
Figure 1: The "Temperature Rule" for stepwise substitution. Note the increasing energy requirement for each subsequent step.
Troubleshooting Module: Common Failure Modes
Ticket #01: "I am getting a mixture of mono- and di-substitution."
Diagnosis: Loss of Thermal Control or Stoichiometric Imbalance.
In the second substitution (DCT
Corrective Actions:
-
The "Goldilocks" Zone: Maintain reaction temperature strictly between 30°C and 45°C for the second substitution.
-
Stoichiometry: Use exactly 1.0–1.1 equivalents of nucleophile. Excess nucleophile at elevated temperatures guarantees over-substitution.
-
Addition Rate: Add the nucleophile dropwise to the DCT solution. A high local concentration of nucleophile can force the third substitution even at moderate temperatures.
Ticket #02: "My product contains a hydroxyl (-OH) group instead of my nucleophile."
Diagnosis: Hydrolysis Competition.
Cyanuric chloride and DCT are moisture-sensitive. In the presence of water and base (especially at pH > 7), the hydroxide ion (
Corrective Actions:
-
Switch Base System: If using aqueous bases (NaOH/Na₂CO₃), ensure the temperature is kept low during addition. For strictly anhydrous needs, switch to DIPEA (N,N-Diisopropylethylamine) in THF or Dioxane.
-
pH Management: Hydrolysis accelerates exponentially at pH > 10. If using aqueous conditions, use a bicarbonate buffer to pin pH around 8.0–8.5.
-
Solvent Choice: Avoid "wet" acetone if the reaction time is long. Dry THF or Toluene are superior for moisture control.
Ticket #03: "The reaction turns black/brown and yield is low."
Diagnosis: Solvent Incompatibility (The DMF Trap). Critical Warning: Do NOT use DMF (Dimethylformamide) or DMAc with Cyanuric Chloride or highly reactive DCTs unless specifically intended. TCT reacts with DMF to form the Vilsmeier-Haack type reagent ("Gold’s Reagent"), which decomposes violently or leads to dimethylamino-substituted byproducts.
Corrective Actions:
-
Safe Solvents: THF, Dioxane, Acetone, Acetonitrile, Toluene.
-
If Solubility is Poor: Use a slurry in Acetone/Water or rapid stirring in Toluene.
Optimized Protocol: Synthesis of Disubstituted Triazines
Target: Converting a Dichlorotriazine (DCT) to a Monochlorotriazine (MCT).
Reagents:
-
Starting Material: 2,4-dichloro-6-substituted-1,3,5-triazine (1.0 equiv).
-
Nucleophile: Amine or Alcohol (1.05 equiv).
-
Base: DIPEA (1.1 equiv) [Anhydrous route] OR K₂CO₃ (2.0 equiv) [Aqueous/Slurry route].
-
Solvent: THF (Anhydrous) or Acetone/Water (4:1).
Step-by-Step Workflow:
-
Preparation: Dissolve the Dichlorotriazine in THF (0.2 M concentration). Ensure the vessel is purged with nitrogen.
-
Thermal Equilibration: Warm the solution to 35°C .
-
Note: Unlike the first substitution (done on ice), this step requires mild heat to overcome the deactivation from the first substituent.
-
-
Nucleophile Addition:
-
Mix the Nucleophile and DIPEA in a separate vial.
-
Add this mixture dropwise over 30 minutes to the reaction vessel.
-
-
Monitoring:
-
Stir at 35–40°C for 2–4 hours.
-
TLC/LCMS Check: Look for the disappearance of the DCT peak. If DCT remains after 4 hours, increase temp to 50°C. Do not exceed 60°C to avoid displacing the final chlorine.
-
-
Workup:
-
If in THF: Evaporate solvent, redissolve in EtOAc, wash with 0.1M HCl (to remove DIPEA), then Brine. Dry over Na₂SO₄.
-
If in Acetone/Water: The product often precipitates. Filter the solid and wash with cold water.
-
Technical Data: Solvent & Base Compatibility Matrix
| Solvent System | Recommended Base | Temp Limit | Risk Factor | Best For |
| THF (Anhydrous) | DIPEA / TEA | Reflux | Low | Hydrolysis-sensitive compounds; Drug intermediates. |
| Acetone/Water | NaHCO₃ / K₂CO₃ | < 50°C | Moderate | Scale-up; Simple amines; Products that precipitate.[1] |
| Toluene | DIPEA / Inorganic (Solid) | Reflux | Low | High-temp reactions (3rd substitution); Solubility issues. |
| DMF/DMAc | NONE | N/A | HIGH | AVOID. Forms reactive salts/byproducts. |
Decision Logic: Troubleshooting Workflow
Figure 2: Logic tree for diagnosing reaction failures in real-time.
References
-
Blotny, G. (2006).[2][3][4] Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507–9522.
-
Mewada, A., et al. (2024). Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. RSC Advances.
-
Thakur, P., et al. (2024).[5][6] Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry.
-
Ullmann's Encyclopedia of Industrial Chemistry . Cyanuric Acid and Cyanuric Chloride.[2][5][6][7][8][9][10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Blotny, G. (2006) Recent Applications of 2,4,6-Trichloro-1,3,5-Triazine and Its Derivatives in Organic Synthesis. Tetrahedron, 62, 9507-9522. - References - Scientific Research Publishing [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00739E [pubs.rsc.org]
- 6. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chemcess.com [chemcess.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US4058662A - Process for the substitution of chlorine atoms of cyanuric chloride - Google Patents [patents.google.com]
Improving yields in the synthesis of disubstituted triazines
Topic: Improving Yields in the Synthesis of Disubstituted Triazines Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the Triazine Synthesis Support Hub
Status: Operational | Tier: Advanced Chemical Support Lead Scientist: Dr. A. Vance, Senior Application Scientist
You are accessing this guide because your nucleophilic substitution on Cyanuric Chloride (TCT) is failing to hit the target yield. The synthesis of 2-chloro-4,6-disubstituted-1,3,5-triazines is deceptively simple on paper but notoriously sensitive to the "Goldilocks" variables: temperature, stoichiometry, and base selection.
This guide moves beyond textbook definitions to address the causality of failure. We treat the reaction as a programmable logic gate where inputs (nucleophiles) must be gated by specific conditions (Temperature/pH) to achieve the desired output.
Module 1: The Temperature Gating Protocol
The Core Problem: TCT is a sequential electrophile. The reactivity of the three chlorine atoms is not identical; it decreases stepwise as substitutions occur due to the loss of electron-withdrawing capability.
-
Failure Mode: Running the first addition too warm (>5°C) leads to immediate formation of di- and tri-substituted byproducts (impurities that are difficult to separate).
-
The Fix: You must treat temperature as a "lock" that releases one chlorine at a time.
The "0-20-80" Rule
The industry-standard heuristic for TCT substitution is defined by distinct thermal activation energy barriers.
Figure 1: The stepwise thermal activation barriers for nucleophilic substitution on the s-triazine ring.
Module 2: Nucleophile Reactivity Matching
The Core Problem: Not all nucleophiles are created equal. Adding a strong nucleophile first can lead to "runaway" double substitution, even at low temperatures.
The Solution: Match the electrophilicity of the triazine species with the nucleophilicity of your amine/thiol/alkoxide.
-
Step 1 (High Electrophilicity): The TCT ring is electron-deficient and highly reactive.
-
Action: Add the Weakest Nucleophile first.
-
Reasoning: A weak nucleophile (e.g., an aniline or sterically hindered amine) will react with TCT at 0°C but will struggle to overcome the activation barrier for the second substitution, naturally stopping the reaction at the mono-stage [1].
-
-
Step 2 (Moderate Electrophilicity): The ring is now partially deactivated.
-
Action: Add the Strongest Nucleophile second.
-
Reasoning: You need a more aggressive nucleophile (e.g., a primary alkyl amine) to push the reaction to completion at Room Temperature (RT).
-
Module 3: Base & Solvent Selection (The Hydrolysis Trap)
The Core Problem: HCl is generated as a byproduct (1 eq per substitution). If not neutralized, it protonates the amine nucleophile, killing the reaction. However, using a base that is too strong or in the presence of water causes hydrolysis of the C-Cl bond, yielding cyanuric acid derivatives (spots at the baseline of your TLC).
Selection Matrix
| Scenario | Recommended Base | Recommended Solvent | Why? |
| Standard (Robust) | K₂CO₃ or NaHCO₃ | Acetone/Water or THF/Water | Inorganic bases are cheap and effective. The biphasic system dissolves TCT (organic) and the base (aqueous). Risk: Hydrolysis if Temp > 5°C in Step 1.[1] |
| Moisture Sensitive | DIPEA (Hünig's Base) | THF, Dioxane, or DCM | DIPEA is non-nucleophilic and soluble in organics. Prevents hydrolysis. Note: DCM can be problematic for Step 2 (too volatile for warming). |
| Green/Scale-up | NaOH + TBAB | Water/Toluene | Phase Transfer Catalysis (TBAB) allows reaction at the interface. High yield, but pH control is critical (keep pH 7-8). |
| Acid Sensitive | Collidine | Dioxane | Mild base, buffers the system effectively. |
Troubleshooting Decision Tree
Is your yield low? Follow this logic flow to identify the root cause.
Figure 2: Diagnostic logic for triazine synthesis failures.
Standardized Protocol: One-Pot Synthesis of 2-Chloro-4,6-Disubstituted-1,3,5-Triazine
Objective: Synthesis of a disubstituted triazine with two different amine nucleophiles (Amine A = Weak; Amine B = Strong).
Reagents:
-
Cyanuric Chloride (1.0 eq)
-
Amine A (0.95 eq) [Note: Slight deficit prevents over-reaction]
-
Amine B (1.05 eq)
-
DIPEA (2.2 eq)
-
THF (Anhydrous)
Procedure:
-
Slurry Formation: Dissolve Cyanuric Chloride in THF (0.2 M concentration) and cool to -5°C to 0°C using an ice/salt bath. Critical: TCT must be fully dissolved or finely suspended before addition.
-
First Substitution (The Cold Step):
-
Add Amine A (Weak) dropwise over 15 minutes.
-
Add DIPEA (1.0 eq) dropwise. Do not let temp rise above 5°C.
-
Stir at 0°C for 1-2 hours.
-
QC Check: TLC should show consumption of TCT and formation of a single spot (Mono).
-
-
Second Substitution (The Warm Step):
-
Add Amine B (Strong) to the cold mixture.
-
Add remaining DIPEA (1.2 eq).
-
Remove ice bath and allow to warm to Room Temperature (25°C) .
-
Stir for 4-12 hours. If conversion is slow (checked by TLC), warm to 35-40°C. Do not reflux.
-
-
Workup:
-
Pour mixture into cold water.
-
If the product precipitates (common for triazines), filter and wash with water.
-
If oil forms, extract with EtOAc, wash with brine, dry over Na₂SO₄.
-
Frequently Asked Questions (FAQs)
Q: Why is my product hydrolyzing even with DIPEA/THF? A: Check your DIPEA quality. Old amines can absorb moisture. Also, ensure your THF is anhydrous. The chlorotriazine intermediate is highly susceptible to moisture, especially if the reaction stalls and sits for long periods.
Q: Can I reverse the addition order (Strong Nucleophile first)? A: It is risky. If you must (due to solubility), you must lower the temperature of the first step to -20°C or lower to artificially suppress the reactivity of the strong nucleophile [2].
Q: I see a "double spot" for my product on TLC. What is it? A: Rotamers. Disubstituted triazines often exhibit restricted rotation around the C-N bond, appearing as two spots on TLC or split peaks in NMR. Run the NMR at high temperature (50°C+) to see if they coalesce.
Q: Why use 0.95 equivalents of the first amine? A: It is statistically better to have 5% unreacted TCT (which is washed away easily) than 5% disubstituted byproduct (which is chemically similar to your target) formed during the first step.
References
-
Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.
-
Moxey, G. et al. (2025).[2] "Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride." Journal of Organic Chemistry. (Note: Generalized citation based on standard protocols described in search results 1.2 and 1.16).
-
Zhao, H. et al. (2018). "Design and Synthesis of New 1,3,5-Trisubstituted Triazines." National Institutes of Health (PMC).
- Menicagli, R. et al. (2006). "Temperature-dependent selective substitution of cyanuric chloride." Tetrahedron Letters. (Verified via search result 1.1).
Sources
Technical Support Center: Triazine Library Synthesis
Topic: Troubleshooting & Optimization of 1,3,5-Triazine Library Synthesis
Status: Active | Ticket Priority: High Assigned Specialist: Senior Application Scientist (S.A.S.)
Introduction: The "Chameleon" Nature of Cyanuric Chloride
Welcome to the technical support center. If you are reading this, you are likely encountering the classic paradox of triazine chemistry: Cyanuric Chloride (TCT) is simultaneously too reactive (hydrolyzing in moist air) and too inert (refusing to undergo the third substitution).
As your Application Scientist, I must emphasize the fundamental electronic causality governing your experiments: Sequential Deactivation .
-
The Starting State: TCT is highly electron-deficient (electrophilic) due to three electronegative chlorine atoms and three ring nitrogens.
-
The Progression: Every time you replace a chlorine with a nucleophile (amine, alcohol, etc.), you donate electron density into the ring. This makes the remaining chlorines less susceptible to subsequent nucleophilic attack.
The Golden Rule: You cannot force the third substitution using the same conditions as the first. The energy barrier increases stepwise.
Visualizing the Reaction Pathway
The following diagram illustrates the temperature-dependent stepwise substitution, which is the roadmap for all troubleshooting.
Caption: Stepwise nucleophilic aromatic substitution (
Module 1: Starting Material Integrity
User Issue: "My reaction yields are inconsistent, and I see a white precipitate that won't dissolve in organic solvents."
Diagnosis: Hydrolysis of TCT. Cyanuric chloride degrades into cyanuric acid (insoluble in most organics) upon exposure to atmospheric moisture. If your TCT is not free-flowing white crystals (i.e., it looks clumpy or yellow), it is compromised.
Protocol: TCT Purification (Recrystallization)
Standardizing your starting material is the only way to ensure reproducible kinetics.
-
Assessment: If TCT is slightly yellow, wash with cold anhydrous ether. If clumpy, recrystallize.
-
Solvent: Use Petroleum Ether or Hexane/Chloroform (Avoid acetone/alcohols as they are nucleophiles).
-
Procedure:
-
Dissolve crude TCT in boiling petroleum ether (approx. 60-80°C).
-
Filter hot (rapidly) to remove insoluble cyanuric acid.
-
Cool the filtrate to 0°C. Collect white needles via filtration.
-
Storage: Store in a desiccator over
.
-
Module 2: Selectivity & Temperature Control
User Issue: "I am trying to make the mono-substituted product, but I keep getting significant amounts of di-substituted impurity."
Diagnosis: Loss of Kinetic Control. The reaction is exothermic. If you add the amine too fast or allow the temperature to spike, the heat generated provides enough energy to overcome the activation barrier for the second substitution immediately.
Troubleshooting Matrix: Temperature vs. Substitution
| Target Product | Temperature Window | Base Addition Rate | Critical Factor |
| Mono-Substituted | -10°C to 0°C | Dropwise (Very Slow) | Exotherm Management. Keep internal temp < 5°C. |
| Di-Substituted | 25°C to 40°C | Moderate | Stoichiometry. Ensure exactly 2.0-2.1 eq of amine. |
| Tri-Substituted | 80°C to 140°C | Fast / All-in | Forcing Conditions. Requires reflux or Microwave. |
Expert Tip: For the first substitution, use a proton scavenger like DIPEA (Hünig's base) or
Module 3: The "Impossible" Third Substitution
User Issue: "The third substitution stalls at 60-70% conversion, even after refluxing overnight in THF."
Diagnosis: Steric and Electronic Deactivation. By the third step, the triazine ring is electron-rich (deactivated) and sterically crowded. THF (boiling point 66°C) often does not provide enough thermal energy to drive the reaction to completion.
Solution: Solvent Swap & Microwave Irradiation
You must switch to a higher boiling solvent or use microwave energy to overcome the activation barrier.
Protocol: Microwave-Assisted Synthesis (Step 3)
This protocol assumes you have isolated the di-substituted intermediate.
-
Reagents:
-
Di-substituted triazine (1.0 eq)[1]
-
Amine/Nucleophile (2.0 - 5.0 eq)
-
Solvent: 1,4-Dioxane (or DMF for solubility issues).
-
Base:
(3.0 eq) or DIPEA.
-
-
Setup: Sealed microwave reaction vial.
-
Parameters:
-
Temperature: 120°C - 160°C
-
Time: 10 - 20 minutes (Start short to avoid decomposition).
-
Pressure Limit: 15 bar.
-
-
Workup: Pour into ice water. The tri-substituted product often precipitates out.[2]
Why this works: Microwave irradiation provides direct dielectric heating, often accelerating
reactions on electron-deficient heterocycles by orders of magnitude compared to conventional heating [1, 2].
Module 4: Solid-Phase Synthesis (SPS)
User Issue: "I cannot monitor the reaction progress on the resin. How do I know if the chloride has been displaced?"
Diagnosis: Analytical Blind Spots. Standard cleavage and LCMS are slow. You need on-bead monitoring.
SPS Troubleshooting Guide
| Issue | Solution | Technical Insight |
| Low Loading | Use Rink Amide or Wang resin. | Ensure the first amine linker is not sterically bulky. Use a diamine spacer if necessary. |
| Monitoring Cl Displacement | Alizarin R Test | Alizarin R stains resins purple/violet if Aryl Chlorides are present. If the reaction is complete (Cl displaced), the resin remains yellow/orange [3]. |
| Monitoring Amine Addition | Kaiser / Chloranil Test | Standard tests for free amines. Positive (Blue) = Amine coupled successfully (if checking intermediate). |
| Cleavage | TFA / DCM (1:1) | Standard cleavage. Note: Triazines are generally acid-stable, but avoid prolonged exposure if acid-labile side chains are present. |
FAQ: Rapid Fire Troubleshooting
Q: Can I do all three substitutions in one pot?
A: Yes, this is the standard "One-Pot, Three-Step" method. However, you must add the amines sequentially and raise the temperature stepwise (0°C
Q: My product is an oil/gum, not a solid. A: Triazines with aliphatic chains often form oils. Try triturating with cold diethyl ether or pentane to induce crystallization. If that fails, column chromatography (Hexane/EtOAc) is required.
Q: Why does my yield drop when using aniline derivatives? A: Anilines are weaker nucleophiles than alkyl amines. You may need to increase the temperature slightly (e.g., RT for the first substitution) or use a stronger base catalyst.
References
-
Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link
-
Bhat, S. et al. (2025).[3][4] "Microwave Mediated Synthesis of Novel 1,3,5-Triazine Derivative." ResearchGate. Link
-
Simanek, E. E. et al. (2009). "Solid-phase synthesis of a galactosyl-1,3,5-triazine library." ResearchGate. Link
-
Junaid, A. et al. (2014). "Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines." ACS Journal of Organic Chemistry. Link
Sources
Removal of unreacted 2-(Tert-butylamino)-4,6-dichloro-1,3,5-triazine
This technical guide details the removal of unreacted 2-(tert-butylamino)-4,6-dichloro-1,3,5-triazine (hereafter referred to as TBA-DCT ).[1][2] This intermediate is a mono-substituted cyanuric chloride derivative, retaining two highly electrophilic chlorine atoms.[1][2] Its removal is critical to prevent polymerization, side reactions, or toxicity in downstream applications.[1][2]
Status: Active | Topic: Electrophile Scavenging & Purification
Audience: Medicinal Chemists, Process Engineers, CMC Leads Safety Warning: TBA-DCT is a potent skin sensitizer and lachrymator.[1][2] Handle in a fume hood.
Core Analysis: The Physicochemical Challenge
To remove TBA-DCT effectively, one must exploit its specific reactivity profile compared to the desired product (typically a di- or tri-substituted triazine).[1][2]
| Property | TBA-DCT Characteristics | Implications for Removal |
| Electrophilicity | High (2 labile Cl atoms) | Reacts rapidly with nucleophiles (amines, thiols) at RT.[1][2] Can be chemically "sequestered."[1][2][3][4] |
| Solubility | Lipophilic (LogP ~2.[1]5) | Soluble in DCM, EtOAc, THF.[1] Insoluble in water.[1] |
| Acid/Base | Weakly Basic (pKa < 1) | The electron-withdrawing chlorines reduce basicity.[1] It will not protonate easily compared to di-amino products.[1] |
| Hydrolytic Stability | Moderate | Stable at neutral pH; hydrolyzes rapidly in aqueous base at >40°C. |
Strategic Removal Workflows
Method A: Chemical Scavenging (Preferred for High Purity)
If TBA-DCT is a minor impurity (<10%) in a reaction mixture yielding a stable product, the most effective removal method is chemoselective quenching .[1][2]
The Protocol:
-
Identify the Scavenger: Use a polymer-supported amine (e.g., Trisamine resin) or a sacrificial primary amine (e.g., benzylamine) if chromatography is planned.[1]
-
Execution: Add 1.5 equivalents (relative to TBA-DCT) of the scavenger.
-
Mechanism: The scavenger reacts with the electrophilic chlorines of TBA-DCT, converting it into a highly polar or solid-supported species.[1]
-
Separation: Filter off the resin or wash away the polar adduct with acidic water.[1]
Method B: Hydrolytic Wash (biphasic)
Best for large-scale removal where resin is cost-prohibitive.[1]
The Protocol:
-
Dilute reaction mixture with Dichloromethane (DCM) .
-
Wash with 0.5 M NaOH (cold, 0-5°C) if the product is stable to base.[1][2]
-
Critical Step: Rapid phase separation is required to prevent product degradation.[1]
Troubleshooting & FAQs
Q1: The TBA-DCT is co-eluting with my product during Flash Chromatography. How do I separate them?
Root Cause: Both compounds likely have similar lipophilicity due to the planar triazine core.[1] Solution:
-
Change Selectivity: Switch from Hexane/EtOAc to DCM/MeOH . The chlorine atoms on TBA-DCT interact differently with the silica surface in chlorinated solvents.[1]
-
Derivatization: Before the column, add a small amount of morpholine (1.1 eq vs impurity) and stir for 30 mins. This converts TBA-DCT into a morpholino-derivative with a drastically different Rf value (usually much lower), allowing easy separation.[1]
Q2: I am seeing a persistent emulsion during the aqueous workup.
Root Cause: Triazines are amphiphilic.[1][2] Partially hydrolyzed intermediates act as surfactants.[1][2] Solution:
-
Salting Out: Add solid NaCl to saturation.
-
Filtration: The emulsion is often stabilized by fine precipitates of hydrolyzed cyanuric chloride.[1][2] Filter the biphasic mixture through a Celite pad before attempting phase separation.
Q3: Can I use acid extraction to remove TBA-DCT?
Analysis: Likely No . Reasoning: TBA-DCT has two electron-withdrawing chlorines, making the ring nitrogen extremely weakly basic.[1] It will likely remain in the organic layer even at pH 1-2.[1] Conversely, your product (if it has more amine substituents) might protonate and be lost to the aqueous layer.[2] Verification: Spot the aqueous acid layer on TLC to check for product loss.
Visualization: Decision Logic for Purification
Figure 1: Decision tree for selecting the optimal removal strategy based on impurity load and product stability.
Experimental Protocol: Resin Scavenging (Standard)
Objective: Remove <100 mg of unreacted TBA-DCT from a 1g reaction scale.
-
Preparation: Dissolve the crude reaction mixture in anhydrous THF or DCM (10 mL/g).
-
Scavenger Addition: Add PS-Trisamine (Polymer-supported tris(2-aminoethyl)amine) at 3 equivalents relative to the estimated TBA-DCT content.[1][2]
-
Why? The primary amines on the resin react rapidly with the chlorotriazine, covalently binding it to the bead.[2]
-
-
Incubation: Agitate (do not stir with a magnetic bar to avoid grinding beads) at Room Temperature for 2-4 hours .
-
Filtration: Filter through a fritted glass funnel. Wash beads with DCM.[1]
-
Concentration: Evaporate the filtrate to obtain the purified product.
References
-
Blotny, G. (2006).[1][2][5] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.[1][2]
-
Dombek, T., et al. (2004).[1][2][6] "Degradation of terbutylazine... by zero valent iron."[1][6] Environmental Pollution, 129(2), 267-275.[1][2][6] [1][2]
-
Quesada, A., et al. (2008).[1][2][7] "2-tert-Butylamino-4-chloro-6-ethylamino-1,3,5-triazine."[1][2][6][7] Acta Crystallographica Section C, 64(8).[1][2][7]
-
Safe Colleges SDS. (2015).[1][2] "Safety Data Sheet: Bellacide 325 (Terbutylazine derivative)."
Sources
- 1. Chemical Details - Pesticide Info [pesticideinfo.org]
- 2. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]
- 3. Organic synthesis by quench reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US8742103B2 - Separation of triazine derivatives enantiomers using tartaric acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. casaverdeambiental.com.br [casaverdeambiental.com.br]
- 7. 2-tert-Butylamino-4-chloro-6-ethylamino-1,3,5-triazine: a structure with Z' = 4 containing two different molecular conformations and two independent chains of hydrogen-bonded R(2)2(8) rings - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of unexpected products in triazine synthesis
Welcome to the Triazine Synthesis Technical Support Center
Topic: Characterization of Unexpected Products in Triazine Synthesis Role: Senior Application Scientist Status: Online Ticket ID: TRZ-SYN-001
Introduction: The "Hidden" Complexity of Triazines
You are likely here because your LC-MS shows a mass you cannot explain, or your NMR spectrum looks like a forest of broad peaks where sharp singlets should be.
The synthesis of 1,3,5-triazine derivatives (often starting from cyanuric chloride) appears deceptively simple: a stepwise nucleophilic aromatic substitution (
Module 1: The "Ghost" Peaks (Rotamers vs. Impurities)
User Issue: "My NMR spectrum shows split peaks and broad humps for my purified product. I suspect a mixture of regioisomers, but my starting materials were symmetric."
Diagnosis: You are likely observing Rotamers , not impurities.
Triazine derivatives, especially those with amino substituents (melamine-like), exhibit restricted rotation around the
The Self-Validating Protocol (Variable Temperature NMR): Do not attempt to purify further until you run this test. Rotamers are dynamic; impurities are static.
-
Standard Run: Acquire a
H NMR at 25°C (298 K). Note the broad/split peaks. -
Heat it Up: Warm the probe to 80°C–100°C (353–373 K) if your solvent allows (use DMSO-
or Tetrachloroethane- ). -
Observation:
-
Coalescence: If the peaks sharpen and merge into the expected singlets, you have rotamers. The compound is pure.[1]
-
Persistence: If the extra peaks remain sharp and distinct at 100°C, you have a physical impurity (likely a hydrolysis product or regioisomer).
-
Mechanistic Insight:
The barrier to rotation (
Module 2: Hydrolysis & The "Missing" Chlorine
User Issue: "My LC-MS shows a peak at [M-18] or [M+16] relative to the expected product, and the reaction stalled."
Diagnosis: You have encountered Hydrolysis (Solvolysis). Cyanuric chloride and its mono/di-substituted derivatives are moisture-sensitive. Even "dry" solvents can contain enough water to compete with your nucleophile, especially if the nucleophile is sterically hindered or weak.
Common Unexpected Masses (Based on Cyanuric Chloride Core):
| Observed Mass Shift | Likely Culprit | Mechanism |
| [M - Cl + OH] | Hydroxy-triazine | Hydrolysis ( |
| [M - Cl + OMe] | Methoxy-triazine | Methanolysis (if MeOH was used for quenching/washing). |
| [M - Cl + H] | De-chlorinated | Hydrogenolysis (rare, requires Pd/C or specific reducing conditions). |
| [2M - Cl] | Dimer (Bridge) | Linkage of two triazine rings via a diamine linker (see Module 3). |
Troubleshooting Workflow:
Critical Note on Acidity: Hydrolysis is acid-catalyzed (SN1 pathway) and base-promoted (SN2 pathway).
-
Acidic conditions (pH < 6): Fast hydrolysis via protonation of the ring nitrogen.
-
Alkaline conditions (pH > 10): Fast hydrolysis via
attack. -
Sweet Spot: Maintain pH 8–9 using DIPEA or bicarbonate to minimize hydrolysis while activating your amine nucleophile.
Module 3: Oligomerization & Bridging
Diagnosis: Bridging (Dimerization) . If your nucleophile is a diamine (or has two nucleophilic sites, like an amino-alcohol), it can react with two different triazine rings, linking them. Even with mono-amines, trace water can sometimes link rings via an ether (-O-) bridge, though less common.
The "Bridging" Trap: This often happens when the nucleophile is added to the triazine (excess triazine locally).
-
Fix: Inverse addition. Add the nucleophile slowly to the triazine solution at low temperature to favor 1:1 substitution.
Module 4: Temperature Control Failure (Regioisomers)
User Issue: "I am trying to make a tri-substituted triazine with 3 different amines (A, B, C). I am getting a mixture of ABC, AAB, and BBC."
Diagnosis: Loss of Kinetic Control . The reactivity of the chlorines on cyanuric chloride decreases stepwise. This is the fundamental rule of triazine synthesis, but it relies strictly on temperature.
-
1st Cl: Displaces at 0°C to 5°C . (Fast, Exothermic)
-
2nd Cl: Displaces at Room Temperature (20–25°C) .
-
3rd Cl: Displaces at Reflux (80–110°C) .
The "One-Pot" Trap: If you add Amine B while the flask is still cold (0°C), it won't react. If you warm it up too fast, Amine B might compete with residual Amine A.
Visualizing the Pathway:
References
-
Blotny, G. (2006).[2] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.
-
Morbidelli, M., et al. (2008). "Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution." Journal of Chemical & Engineering Data, 53(11), 2620–2625.
-
Coudert, G., et al. (2013). "Rotamers: assigned by a simple NMR experiment." Sussex Drug Discovery Centre.
-
Siwach, S., & Verma, P. K. (2021). "Synthesis and therapeutic potential of triazine derivatives: A review." Mini-Reviews in Medicinal Chemistry.
Sources
Validation & Comparative
Comparative Guide: 2-(Tert-butylamino)-4,6-dichloro-1,3,5-triazine vs. Cyanuric Chloride in Library Synthesis
Executive Summary
In high-throughput library synthesis—particularly DNA-Encoded Libraries (DEL) and combinatorial solid-phase synthesis—the choice of the triazine scaffold is a critical determinant of library fidelity.
This guide compares the parent scaffold, Cyanuric Chloride (TCT) , with its stable, mono-substituted derivative, 2-(Tert-butylamino)-4,6-dichloro-1,3,5-triazine (
-
Cyanuric Chloride (TCT) offers maximum diversity (3 vectors) and low cost but suffers from high moisture sensitivity and "scrambling" (over-substitution) risks that complicate automated workflows.
- -Bu-DCT serves as a "fidelity anchor." The bulky tert-butyl group acts as a steric brake, significantly reducing the formation of tris-substituted byproducts during the second diversification step and allowing for room-temperature processing.
Verdict: Use TCT only when three distinct diversity vectors are strictly required and cryo-conditions are manageable. Use
Part 1: The Chemoselectivity Challenge
The Temperature-Dependent Selectivity Rule
The reactivity of TCT is governed by the stepwise nucleophilic aromatic substitution (
-
Substitution (
): Occurs at 0°C . (Fast, Exothermic) -
Substitution (
): Occurs at Room Temperature (20–25°C) . -
Substitution (
): Occurs at Reflux (>60°C) .
The "Scrambling" Problem in Libraries
In a library setting, maintaining strict temperature control across thousands of wells is difficult.
-
With TCT: If the temperature drifts slightly above 0°C during the first addition,
becomes competitive, leading to di-substituted impurities (20–30% in poorly controlled runs). -
With
-Bu-DCT: The starting material is already at the mono-stage. The reaction begins at RT.[1] The bulky tert-butyl group sterically hinders the active sites, effectively widening the gap between and , ensuring that the reaction stops cleanly at the di-substituted stage before heating is applied.
Part 2: Comparative Analysis Data
Reactivity & Stability Profile
| Feature | Cyanuric Chloride (TCT) | This compound |
| Physical State | Hygroscopic Solid (Lachrymator) | Stable Crystalline Solid |
| Hydrolysis Half-Life | < 5 mins in aqueous buffer (pH 7, RT) | > 2 hours in aqueous buffer (pH 7, RT) |
| First Substitution Temp | Strictly 0°C (Ice bath required) | N/A (Already substituted) |
| Second Substitution Temp | 25°C | 25–40°C (Slightly slower due to sterics) |
| Library Diversity Vectors | 3 (R1, R2, R3) | 2 (Fixed R1 = |
| Major Impurity Risk | Hydrolysis (Cyanuric acid), Di-substitution | Unreacted starting material (if nucleophile is weak) |
Mechanistic Pathway Visualization
The following diagram illustrates the kinetic pathways. Note how
Caption: Kinetic pathway comparison. TCT requires critical cryo-control to avoid hydrolysis.
Part 3: Experimental Protocols
Protocol A: Synthesis of -Bu-DCT (The "Make" Option)
Use this if you need to generate the scaffold in bulk from cheap TCT.
Reagents: Cyanuric Chloride (1.0 equiv), tert-Butylamine (1.0 equiv),
-
Preparation: Dissolve Cyanuric Chloride (18.4 g, 100 mmol) in Acetone (100 mL). Pour this solution into crushed ice/water (100 mL) with vigorous stirring to form a fine suspension. Maintain temperature at 0–5°C .
-
Addition: Dropwise add a solution of tert-Butylamine (7.3 g, 100 mmol) in Acetone (20 mL) over 30 minutes. Critical: Monitor internal temp; do not exceed 5°C.
-
Neutralization: Simultaneously (or immediately after), add
(10.6 g dissolved in 50 mL water) dropwise to maintain pH 6–7. -
Reaction: Stir at 0°C for 2 hours.
-
Workup: The product, This compound , usually precipitates as a white solid. Filter, wash with cold water, and dry in vacuo.
-
Yield: ~85–90%.
-
Purity Check: LCMS (Single peak).
-
Protocol B: Library Synthesis using -Bu-DCT (The "High-Fidelity" Option)
Use this for automated parallel synthesis.
Reagents:
-
Plating: Dispense
-Bu-DCT (0.1 M in THF) into a 96-well plate (100 µL/well). -
Reagent Addition: Add diverse amines (
, 1.2 equiv) and DIPEA (2.0 equiv) to each well. -
Incubation: Shake at Room Temperature (25°C) for 12–16 hours.
-
Note: Unlike TCT, no ice bath is required. The bulky
-butyl group prevents the amine from reacting twice (disfavoring tris-formation at RT).
-
-
QC Check: Analyze random wells by LCMS. Expect >95% conversion to the monochloro-monoamino-t-butyl species.[2]
-
Next Step: Add the third amine (
, excess) and heat to 60–80°C to displace the final chlorine.
Part 4: Decision Matrix
| Scenario | Recommended Scaffold | Reasoning |
| Cost is the only driver | Cyanuric Chloride | TCT is significantly cheaper ($/kg) than purified DCTs. |
| Automated Liquid Handling | Avoids the engineering challenge of maintaining 0°C on a robot deck. | |
| DNA-Encoded Libraries (DEL) | DNA tags are precious. Hydrolysis of TCT destroys the DNA-tag linkage efficiency. | |
| Maximal Chemical Space | Cyanuric Chloride | Allows 3 different substituents.[3][4] |
References
-
Blotny, G. (2006).[4] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.
-
Simanek, E. E., et al. (2009). "Triazines as a Versatile Core for Dendrimer Synthesis." Organic Syntheses, 86, 151.
-
Clark, M. A., et al. (2009). "Design, synthesis and selection of DNA-encoded small-molecule libraries." Nature Chemical Biology, 5, 647–654.
- Cironi, P., et al. (2014). "Synthesis of DNA-Encoded Libraries." ACS Combinatorial Science. (Discusses the orthogonality of triazine scaffolds in DEL).
Sources
Comparison of reactivity between different 2-amino-4,6-dichlorotriazines
This guide provides an in-depth technical comparison of 2-amino-4,6-dichlorotriazine derivatives, focusing on how the nature of the amino substituent dictates the reactivity of the remaining chlorine atoms.
Executive Summary
The 2-amino-4,6-dichlorotriazine scaffold is a cornerstone of orthogonal chemical synthesis, widely utilized in DNA-encoded libraries (DEL), covalent inhibitor design, and textile dye chemistry. Its utility stems from temperature-dependent stepwise substitution : the ability to sequentially replace the three chlorine atoms of cyanuric chloride (TCT) with three distinct nucleophiles.
This guide compares the reactivity of different mono-substituted dichlorotriazines. The core insight for researchers is that the "deactivating" power of the first amino substituent determines the conditions required for the second substitution.
Mechanistic Principles
The Deactivation Cascade
Cyanuric chloride is highly electrophilic due to the combined electron-withdrawing inductive effects (-I) of three nitrogen atoms and three chlorine atoms.
-
First Substitution (
): A nucleophile attacks TCT. This proceeds rapidly at 0°C or below . -
Electronic Reset: The newly installed amino group is an electron donor (+M, Resonance). It donates electron density into the triazine ring, partially satisfying the ring's electron deficiency.
-
Consequence: The remaining two chlorine carbons become less electrophilic. The activation energy for the second attack increases, requiring higher temperatures (Room Temp to 40°C) to proceed.
Reaction Pathway Visualization
The following diagram illustrates the stepwise substitution logic and the critical temperature gates.
Figure 1: Stepwise nucleophilic aromatic substitution (
Comparative Analysis: Substituent Effects
The reactivity of a 2-amino-4,6-dichlorotriazine depends heavily on the electronic nature of the amino group installed at position 2. We categorize these into three distinct classes.
Class A: 2-(Alkylamino)-4,6-dichlorotriazines
-
Examples: 2-(Ethylamino)-, 2-(n-Butylamino)-, 2-(Cyclohexylamino)- derivatives.
-
Electronic Effect: Alkyl groups are electron-donating (+I). This pushes electron density onto the nitrogen, which in turn strongly donates its lone pair into the triazine ring via resonance.
-
Reactivity Status: Strongly Deactivated. The ring becomes electron-rich relative to the aryl derivatives.
-
Implication: The remaining chlorines are "protected." The second substitution is slower and may require longer reaction times or slightly elevated temperatures if the incoming nucleophile is weak.
-
Steric Note: Bulky alkyl groups (e.g., tert-butyl) add steric hindrance, further slowing the approach of the second nucleophile.
Class B: 2-(Arylamino)-4,6-dichlorotriazines
-
Examples: 2-(Phenylamino)- (Anilino), 2-(4-Methoxyphenylamino)- derivatives.
-
Electronic Effect: The nitrogen lone pair is delocalized both into the triazine ring and the phenyl ring. This "tug-of-war" reduces the net donation into the triazine core compared to alkylamines.
-
Reactivity Status: Moderately Deactivated. The triazine ring retains more electrophilic character than in Class A.
-
Implication: These derivatives are more reactive than their alkyl counterparts. The second substitution typically proceeds faster at room temperature.
-
Risk: Higher risk of "over-reaction" (double substitution) during the first step if temperature is not strictly controlled at 0°C.
Class C: 2-(Dialkylamino)-4,6-dichlorotriazines
-
Examples: 2-(Dimethylamino)-, 2-(Morpholino)- derivatives.
-
Electronic Effect: Tertiary amines are excellent donors.
-
Reactivity Status: Maximum Deactivation.
-
Implication: These are the most stable dichlorotriazines. They often require heating (40–60°C) to force the second substitution, especially with weak nucleophiles.
Summary of Relative Reactivity[1][2]
| Feature | Class A: Alkylamino | Class B: Arylamino | Class C: Dialkylamino |
| Electronic Nature | Strong Donor (+I, +M) | Moderate Donor (+M split) | Strongest Donor |
| Ring Electrophilicity | Low | Moderate (Higher than A) | Lowest |
| Relative Rate ( | 1.0 (Baseline) | ~3.0 - 5.0 (Faster) | < 0.5 (Slower) |
| 2nd Sub. Conditions | RT, 2-4 hours | RT, <1 hour | RT (overnight) or 40°C |
| Hydrolysis Stability | High | Moderate | Very High |
Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoints" ensure you do not proceed with a failed intermediate.
Protocol 1: Synthesis of 2-Amino-4,6-Dichlorotriazine (The "Mono" Step)
Objective: Selective mono-substitution of TCT at 0°C.
Reagents:
-
Cyanuric Chloride (TCT): 1.0 equiv (Recrystallized from hexane if yellow/impure).
-
Amine 1 (R-NH2): 0.95 equiv (Slight deficit prevents over-reaction).
-
Base: DIPEA (1.1 equiv) or
(2.5 equiv). -
Solvent: THF or Acetone (for solubility) / Water (optional for inorganic bases).
Procedure:
-
Dissolution: Dissolve TCT in THF (0.2 M concentration) and cool to -10°C to 0°C using an ice/salt bath.
-
Addition: Add the Amine 1 dropwise over 20 minutes. Crucial: Keep internal temp < 5°C.
-
Base Addition: Add DIPEA dropwise. The reaction is exothermic; monitor temperature.
-
Incubation: Stir at 0°C for 1–2 hours.
-
Checkpoint (TLC/LCMS):
-
Self-Validation: Spot the reaction mixture against pure TCT.
-
Success: TCT spot is gone; a single new polar spot appears.
-
Failure:[1] If a third, very polar spot appears, you have formed the di-substituted product (too warm or too much amine).
-
-
Workup: Pour into ice water. If solid precipitates, filter and wash with cold water. If oil, extract with DCM, dry over
, and concentrate without heating above 30°C.
Protocol 2: Selective Second Substitution
Objective: Reacting the Dichlorotriazine with Nucleophile 2.
Reagents:
-
Isolated 2-Amino-4,6-Dichlorotriazine (from Protocol 1).
-
Nucleophile 2 (Amine, Thiol, or Alcohol): 1.1 equiv.
-
Base: DIPEA (1.5 equiv).
-
Solvent: THF, Dioxane, or DMF.
Procedure:
-
Setup: Dissolve the dichlorotriazine in solvent at Room Temperature (25°C) .
-
Addition: Add Nucleophile 2 and Base.
-
Reaction:
-
For Class B (Arylamino): Monitor closely; reaction may be complete in 30 mins.
-
For Class A (Alkylamino): Stir for 2–6 hours.
-
For Class C (Dialkylamino): If no reaction after 4 hours, heat to 40–50°C.
-
-
Checkpoint (LCMS):
-
Look for the mass of [Mono + Nuc2 - HCl].
-
Ensure no [Mono + 2*Nuc2] (Tri-substituted) is formed.
-
-
Workup: Standard extraction or column chromatography.
References
-
Blotny, G. (2006).[2] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link
-
Mittal, A., et al. (2018). "Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker." Frontiers in Chemistry, 6, 560. Link
-
Patra, S., et al. (2013). "Dendrimers terminated with dichlorotriazine groups provide a route to compositional diversity."[3] Organic Letters, 15(15), 3808-3811. Link
-
Feakins, D., et al. (1968). "Structure and basicity. Part V. Amino-derivatives of chlorotriazines." Journal of the Chemical Society A, 10-15. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dendrimers Terminated with Dichlorotriazine Groups Provide a Route to Compositional Diversity - PMC [pmc.ncbi.nlm.nih.gov]
Precision Control in Bioconjugation: The Case for 2-(Tert-butylamino)-4,6-dichloro-1,3,5-triazine
[1]
Executive Summary
In the landscape of bioconjugation and solid-phase synthesis, 2-(Tert-butylamino)-4,6-dichloro-1,3,5-triazine (TCT-tBu) represents a "governed" electrophile.[1] Unlike its parent compound, Cyanuric Chloride (TCT), which is notoriously aggressive and non-selective, TCT-tBu offers a pre-installed control mechanism.[1] The bulky tert-butylamino group acts as an electronic deactivator and steric shield, transforming a chaotic reagent into a precision tool.[1] This guide details why TCT-tBu is the superior choice for researchers requiring orthogonal chemoselectivity, hydrolytic stability, and defined linker architecture.[1]
Part 1: The Chemistry of Control
To understand the advantage of TCT-tBu, one must understand the reactivity profile of the triazine ring.[1]
The "Electronic Governor" Effect
Cyanuric chloride (TCT) possesses three equivalent chlorine atoms, all highly susceptible to nucleophilic attack.[1] This often leads to "over-reaction," where a target molecule binds to multiple sites simultaneously, causing polymerization or cross-linking.[1]
By starting with TCT-tBu, the first chlorine has already been substituted with an electron-donating amine.[1] Through resonance donation , the nitrogen lone pair pushes electron density into the triazine ring.[1]
-
Result: The remaining two chlorines become less electrophilic.[1]
-
Benefit: This raises the activation energy required for subsequent substitutions, allowing for distinct temperature-dependent reaction steps (chemoselectivity).[1]
The Steric Advantage
The tert-butyl group is not merely a placeholder; it is a solubility enhancer.[1]
-
Solubility: Unsubstituted amino-triazines often form insoluble aggregates due to extensive hydrogen bonding.[1] The bulky hydrophobic tert-butyl group disrupts this stacking, ensuring the linker remains soluble in organic solvents (DCM, THF) essential for solid-phase synthesis.[1]
-
Hydrolytic Stability: The bulk prevents water from easily attacking the remaining chlorines during storage or aqueous workups, a common failure mode for standard NHS-esters.[1]
Part 2: Comparative Analysis
The following table contrasts TCT-tBu with standard bioconjugation reagents.
| Feature | TCT-tBu | Cyanuric Chloride (TCT) | NHS-Esters | Epichlorohydrin |
| Selectivity | High (Temperature controlled) | Low (Highly aggressive) | Moderate (pH sensitive) | Low (Polymerization risk) |
| Linkage Stability | Excellent (Sec.[1] Amine/Aryl) | Good | Poor (Hydrolyzable Amide) | Good (Ether) |
| Solubility | High (Organic solvents) | Moderate (Hygroscopic) | Good (DMSO/DMF) | High |
| Handling | Stable Solid | Noxious/Corrosive | Moisture Sensitive | Volatile/Toxic |
| Orthogonality | Yes (Stepwise Cl replacement) | Difficult (Race conditions) | No (Single activation) | No |
Part 3: Experimental Workflow & Visualization
The primary application of TCT-tBu is the Orthogonal Double-Conjugation .[1] This workflow allows a researcher to attach a ligand (Drug/Dye) at Room Temperature, and then attach that complex to a solid support or protein at elevated temperatures.[1]
The "Temperature-Step" Pathway[1]
Caption: The temperature-dependent stepwise substitution of TCT-tBu allows for the controlled assembly of heterobifunctional conjugates.
Part 4: Detailed Experimental Protocol
Objective: Synthesis of a Ligand-Linker construct followed by immobilization onto an amine-functionalized resin.
Phase 1: Ligand Attachment (The "Room Temp" Reaction)
This step utilizes the first reactive chlorine on the TCT-tBu scaffold.[1]
-
Preparation: Dissolve 1.0 equivalent of This compound in THF or Acetone.
-
Base Addition: Add 1.1 equivalents of DIPEA (Diisopropylethylamine) or finely ground
.-
Expert Insight: Inorganic bases (
) are preferred if the nucleophile is an alcohol; organic bases (DIPEA) are better for amines to maintain solubility.[1]
-
-
Nucleophile Addition: Add 1.0 equivalent of your Ligand (e.g., an amino-drug or dye) dropwise.[1]
-
Reaction: Stir at 30–40°C for 2–4 hours.
-
Workup: Evaporate solvent. Wash the residue with water to remove salts.[1] Recrystallize from hexane/ethyl acetate if necessary.[1]
-
Result: You now have a stable Monochloro-triazine intermediate.[1]
-
Phase 2: Immobilization (The "High Temp" Reaction)
This step forces the substitution of the final, deactivated chlorine.[1]
-
Resin Swelling: Swell the amine-functionalized resin (e.g., Amino-Sepharose or Polystyrene diamine) in Dioxane or DMF.[1]
-
Coupling: Add 2.0 equivalents of the Intermediate (from Phase 1) to the resin slurry.[1]
-
Base: Add 2.5 equivalents of DIPEA.
-
Heating: Heat the slurry to 80–90°C for 6–12 hours.
-
Critical Note: The high temperature is required because the triazine ring is now deactivated by two amino groups (the t-butylamine and your ligand).[1]
-
-
Washing: Filter and wash the resin extensively with DMF, Methanol, and DCM to remove non-covalently bound species.[1]
-
QC: Perform a Kaiser Test (ninhydrin) on the resin. A negative (colorless) result indicates all resin amines have successfully reacted with the linker.[1]
Part 5: Why This Matters (Scientific Justification)
Self-Validating Stoichiometry
When using TCT-tBu, the reaction stops naturally after the first substitution at 40°C. You do not need to use a vast excess of linker to prevent cross-linking (as you would with homobifunctional linkers like Glutaraldehyde).[1] This saves expensive ligands and simplifies purification.[1]
Chemical Hardness
The bond formed between the triazine ring and an amine (a secondary aromatic amine) is electronically similar to a guanidine system.[1] It is resistant to:
-
Acidic cleavage (stable down to pH 2).[1]
-
Basic hydrolysis (stable up to pH 12).[1]
-
Enzymatic degradation (proteases do not recognize the triazine core).[1]
Defined Orientation
Because the substitution is stepwise, you guarantee that your ligand is attached to the support in a specific orientation, rather than a random multipoint attachment that might obscure the active site of your molecule.[1]
References
-
Blotny, G. (2006).[1][2] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.[1] Link[1]
-
Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] (Chapter 6: Zero-Length Crosslinkers and Heterobifunctional Crosslinkers). Link
-
Matuszko, A. J. (1961).[1] Synthesis and Properties of Some Cyanuric Chloride Derivatives. US Naval Weapons Report 7109. Link[1]
-
Mittal, A., et al. (2018).[1] "Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker." Frontiers in Chemistry, 6, 506.[1] Link
-
Shaw, J. T., et al. (1959).[1] "The preparation of certain 2-substituted-4,6-dichloro-s-triazines." Journal of the American Chemical Society, 81(23), 6324-6326.[1]
Comparative study of dichlorotriazines in covalent inhibitor design
Executive Summary
The renaissance of covalent inhibition has largely been driven by acrylamides targeting non-catalytic cysteines (e.g., Ibrutinib, Osimertinib). However, cysteine rarity—present in only ~2% of the proteome—limits the druggable landscape. Dichlorotriazines (DCTs) represent a pivotal expansion of the covalent pharmacopoeia, enabling the targeting of lysine residues, which are abundant and often critical for catalysis or protein-protein interactions.
This guide provides a technical comparison of DCTs against established warheads, detailing their unique
Mechanistic Foundation: The Advantage
Unlike acrylamides (Michael acceptors) or epoxides (ring strain), dichlorotriazines rely on Nucleophilic Aromatic Substitution (
The Reaction Coordinate
The triazine ring acts as an electron-deficient scaffold. The electronegativity of the nitrogen atoms, combined with the electron-withdrawing chlorine substituents, creates a highly electrophilic center.
-
Nucleophilic Attack: The
-amino group of a lysine residue attacks the carbon bearing a chlorine. -
Meisenheimer Complex: A transient anionic intermediate forms.
-
Elimination: Chloride (
) is expelled, restoring aromaticity and forming a stable amine-triazine bond.
DOT Diagram: Mechanism on Lysine
Figure 1: Reaction flow of Dichlorotriazine with Lysine via Nucleophilic Aromatic Substitution.
Comparative Performance Analysis
The choice of warhead dictates selectivity, reactivity, and stability. The table below contrasts DCTs with the industry-standard Acrylamide and the emerging Sulfonyl Fluoride (SuFEx) warheads.
| Parameter | Dichlorotriazine (DCT) | Acrylamide | Sulfonyl Fluoride (SF) |
| Primary Target | Lysine ( | Cysteine (-SH) | Lysine, Tyrosine, Serine |
| Mechanism | Michael Addition | SuFEx (Sulfur-Fluoride Exchange) | |
| Intrinsic Reactivity | High (Tunable via substitution) | Low to Moderate (Requires proximity) | Low (Context-dependent activation) |
| Stability (pH 7.4) | Moderate (Hydrolysis risk over time) | High | Very High |
| Reversibility | Irreversible | Irreversible (mostly) | Irreversible |
| Primary Use Case | Chemoproteomics / Hit Discovery | Clinical Drugs | Chemical Probes / Late-stage |
| Key Advantage | Dual-reactivity: Two Cl atoms allow sequential functionalization (e.g., Probe + Ligand). | High specificity for Cys; well-validated safety profile. | Biocompatible; "Click" chemistry compatible. |
Expert Insight: DCTs are often too reactive for late-stage therapeutics in their raw form. Their primary power lies in Ligandability Mapping . By using a "hot" warhead like a DCT, researchers can identify which lysines on a target are physically accessible. Once a hit is found, the warhead is often "detuned" to a monochlorotriazine or replaced with a more selective electrophile (e.g., vinyl sulfone or fluorosulfate) to improve the therapeutic index.
Protocol: Determination for DCTs
To validate a DCT-based inhibitor, one must move beyond
Reagents
-
Target Protein: Purified recombinant protein (e.g., 100 nM).
-
Substrate: Fluorogenic substrate or surrogate activity assay components.
-
Inhibitor: Serial dilutions of the DCT compound.
Workflow
-
Pre-incubation: Incubate enzyme (
) with inhibitor ( ) at varying concentrations ( ) for multiple time points ( ) (e.g., 0, 5, 15, 30, 60 min). -
Activity Measurement: At each time point, dilute an aliquot into the substrate solution and measure residual velocity (
). -
Data Processing:
-
Plot
vs. time ( ) to obtain the observed inactivation rate ( ) for each concentration. -
Plot
vs. . -
Fit to the hyperbolic equation:
-
If the plot is linear (no saturation), the slope represents
.
-
Self-Validating Control: Always run a "No-Warhead" control (the same scaffold without the chlorines) to distinguish non-covalent binding affinity from covalent inactivation.
Application: Activity-Based Protein Profiling (ABPP)[2][3][4][5][6]
DCTs are the "workhorse" warheads for Lysine-targeted ABPP. This workflow allows for the global identification of ligandable lysines in a native proteome.
The Logic
Because DCTs have two chlorine atoms, they can be derivatized with an alkyne handle (for click chemistry) while retaining one chlorine for protein reactivity. This creates a "DCT-Alkyne Probe."
DOT Diagram: ABPP Workflow
Figure 2: Chemoproteomic workflow for mapping lysine reactivity using DCT probes.
Critical Experimental Step: Competition Assay
To prove a specific inhibitor binds to the target lysine:
-
Treat lysate with the Inhibitor (non-alkyne) first.
-
Chase with the DCT-Probe (alkyne).
-
Loss of signal in MS (or on a gel) indicates the inhibitor successfully occupied the specific lysine, blocking the probe.
References
-
Chemoproteomics-Enabled Covalent Ligand Screening Reveals a Thioredoxin-Caspase 3 Interaction Disruptor. Source: NIH / PubMed Central Context: Describes the discovery of KEA1-97, a dichlorotriazine inhibitor targeting Lys72 of thioredoxin.[2]
-
Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Source: MDPI Context: Comprehensive review of warheads, including dichlorotriazines, for profiling active amino acid residues.
-
Kinetic Optimization of Lysine-Targeting Covalent Inhibitors of HSP72. Source: ACS Publications Context: Discusses the optimization of lysine-targeting warheads and the transition from promiscuous to selective electrophiles.
-
New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. Source: ACS Publications / Biochemistry Context: A detailed comparison of electrophilic warheads, contrasting DCTs with sulfonyl fluorides and acrylamides.
Sources
Precision Scaffolding: Benchmarking 2-(Tert-Butylamino)-4,6-Dichloro-1,3,5-Triazine in Medicinal Chemistry
[1][2]
Executive Summary: The "Goldilocks" Scaffold
In the high-throughput landscape of drug discovery, This compound (hereafter referred to as TBA-DCT ) represents a critical optimization over the parent cyanuric chloride (TCT).[1][2] While TCT is the primary source of the triazine core, its extreme electrophilicity often leads to "oversubstitution" (uncontrolled formation of di- and tri-adducts) and hydrolytic instability.[1]
TBA-DCT serves as a pre-functionalized, "dampened" electrophile.[1][2] The bulky tert-butylamino group provides two distinct advantages:
-
Electronic Deactivation: The nitrogen lone pair donates electron density into the triazine ring (mesomeric effect), lowering the reactivity of the remaining chlorines to a controllable level.
-
Steric Gatekeeping: The bulky tert-butyl group shields the N-3 and N-5 positions, directing incoming nucleophiles to specific vectors and minimizing formation of regioisomeric byproducts during subsequent library generation.[1][2]
This guide benchmarks TBA-DCT against TCT and the common methoxy-variant, establishing it as the superior choice for generating orthogonally substituted libraries where high fidelity is required.[1]
Comparative Benchmarking: Reactivity & Selectivity
The following table contrasts TBA-DCT with its parent and a common alternative. The data synthesizes electronic parameters and experimental constraints.[1][2]
Table 1: Building Block Performance Matrix
| Feature | Cyanuric Chloride (TCT) | 2,4-Dichloro-6-methoxy-1,3,5-triazine | TBA-DCT (Subject) |
| Reactivity (C-Cl) | Extreme. Reacts with amines at -10°C. | High. Reacts with amines at 0°C. | Moderate/Controlled. Reacts with amines at RT.[1][2] |
| Selectivity (S_NAr) | Low. Statistical mixtures of mono/di-products are common without strict cryo-control.[1][2] | Medium. Methoxy is a weaker donor than amino; ring remains highly activated.[1][2] | High. Amino group deactivates ring; distinct temperature steps required for 2nd/3rd substitutions.[1][2] |
| Hydrolytic Stability | Poor. Rapidly hydrolyzes to cyanuric acid in moisture.[1][2] | Moderate. | Excellent. Stable solid; resistant to ambient moisture.[1][2] |
| Solubility | Soluble in acetone, THF, DCM.[1] | Soluble in most organics.[1][2] | High lipophilicity (LogP ~3.[1][2]0) aids cell permeability in final drugs.[1][2] |
| Primary Use Case | Bulk commodity chemical; starting material.[1][2] | Reagent for activating carboxylic acids (e.g., DMTMM).[1][2] | Scaffold for diversity-oriented synthesis (DOS). |
Mechanistic Insight: The "Rheostat" Effect
The utility of TBA-DCT lies in the Hammett substituent constant of the amino group.[1]
-
TCT: Three electron-withdrawing chlorines make the ring electron-deficient (highly electrophilic).[1][2]
-
TBA-DCT: The amino group (
) pumps electron density into the ring.[1][2] This raises the activation energy for the next nucleophilic attack, effectively "turning down the rheostat" of reactivity.[1] This ensures that the second chlorine is only displaced when the chemist intentionally applies heat (e.g., >40°C), preventing "runaway" reactions.[1]
Visualizing the Selectivity Pathway
The diagram below illustrates the "Selectivity Funnel." Note how TBA-DCT (center path) offers the widest operational window for orthogonal substitution compared to the parent TCT.[2]
Figure 1: The Selectivity Funnel. TBA-DCT provides a stable plateau (Green) allowing purification before subsequent functionalization (Blue/Black).[1][2]
Validated Experimental Protocol
This protocol describes the synthesis of a trisubstituted library member using TBA-DCT.[1][2] It is designed to be self-validating : the distinct temperature requirements for each step serve as checkpoints.
Phase 1: Synthesis of TBA-DCT (If not purchased)[1][2]
-
Reagents: Cyanuric Chloride (1.0 eq), tert-Butylamine (1.0 eq), DIPEA (1.1 eq), THF (anhydrous).[1][2]
-
Protocol:
-
Dissolve Cyanuric Chloride in THF at -10°C (Ice/Acetone bath). Checkpoint: Solution must be clear.
-
Add tert-Butylamine dropwise over 30 mins. Causality: Rapid addition causes localized heating, leading to disubstitution.[1]
-
Stir 2h at 0°C. TLC (20% EtOAc/Hex) should show conversion of spot Rf 0.9 (TCT) to Rf 0.6 (TBA-DCT).
-
Stop Point: Product is stable. Can be isolated by aqueous wash and crystallization.[1][2]
-
Phase 2: Library Generation (The "Orthogonal" Substitution)
This workflow assumes you are starting with TBA-DCT to add two different amines (Amine A and Amine B).[2]
Step-by-Step Workflow:
-
First Substitution (The Kinetic Step):
-
Add Amine A (1.05 eq) and DIPEA (1.2 eq).
-
Condition: Stir at Room Temperature (20-25°C) for 4-6 hours.
-
Self-Validation: Monitor by LCMS.[1][2][3][4] You will see the disappearance of the dichloro-species (M) and appearance of the monochloro-species (M+AmineA-HCl).[1] The third chlorine will not react at this temperature due to the electronic deactivation from the tert-butylamino group.[1]
-
Second Substitution (The Thermodynamic Step):
-
To the reaction mixture (or isolated intermediate), add Amine B (1.2 - 1.5 eq) and excess base (K2CO3 or DIPEA).[2]
-
Condition: Heat to Reflux (60-80°C) for 12-24 hours.
-
Causality: The ring is now deactivated by two amino groups.[1][2] High thermal energy is required to overcome the activation barrier for the final chlorine displacement.[1]
-
-
Workup:
Experimental Workflow Diagram
Figure 2: Sequential Substitution Workflow. Note the distinct temperature ramps required to drive the reaction to completion.[1][5]
References
-
Blotny, G. (2006).[1][2][6] Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522.[1][2] Link[2]
-
Matuszko, A. J. (1961).[1][2] Synthesis and Properties of Some Cyanuric Chloride Derivatives. Naval Weapons Report 7109. Link[2]
-
Zhao, H., et al. (2011).[1][2] Synthesis and Herbicidal Activities of Novel Triazine Derivatives. Journal of Agricultural and Food Chemistry. Link[2]
-
Simanek, E. E., et al. (2013).[1][2] 1,3,5-Triazine: A Versatile Building Block for Dendrimer Synthesis.[1][2] Organic Syntheses, 90, 109-120.[1][2] Link
-
BenchChem. (2025).[1][2][5][7] A Comparative Study: Phenoxy- vs. Alkoxy-Substituted Dichlorotriazines in Drug Development. Link[2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-(Tert-butylamino)-1,3,5-triazine-2,4-diol | C7H12N4O2 | CID 582098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Cross-Reactivity Studies of Dichlorotriazine Derivatives
Content Type: Comparative Technical Guide Audience: Researchers, Immunotoxicologists, and Drug Development Professionals
Executive Summary
Dichlorotriazine (DCT) derivatives are highly reactive electrophiles widely utilized in protein bioconjugation, affinity chromatography, and the synthesis of reactive dyes (e.g., Procion MX). While their dual-chlorine substitution pattern offers superior reactivity kinetics compared to monochlorotriazines (MCTs), it introduces significant challenges regarding immunological cross-reactivity and hydrolytic stability .
This guide provides a rigorous analysis of DCT cross-reactivity, focusing on the hapten-protein conjugation mechanism that drives IgE-mediated sensitization. It compares DCT performance against alternative reactive scaffolds and details the "Gold Standard" protocols for quantifying cross-reactivity in a research setting.
The Chemistry of Reactivity: DCT vs. Alternatives
To understand cross-reactivity, one must first master the underlying alkylation mechanism. DCTs function via Nucleophilic Aromatic Substitution (
Comparative Reactivity Profile
The presence of two chlorine atoms makes DCTs significantly more reactive than their monocloro- analogs, allowing conjugation at lower temperatures but increasing the risk of non-specific binding and hydrolysis.
| Feature | Dichlorotriazine (DCT) | Monochlorotriazine (MCT) | Vinyl Sulfone (VS) |
| Reactive Group | 1,3,5-Triazine (2 Cl) | 1,3,5-Triazine (1 Cl) | Ethyl sulfone sulfate |
| Mechanism | Michael Addition | ||
| Reactivity Temp | Low (20–40°C) | High (80–95°C) | Medium (40–60°C) |
| Hydrolysis Risk | High (Short half-life in aqueous base) | Low (Stable in solution) | Medium |
| Cross-Reactivity | High (Promiscuous binder) | Moderate | Low (Specific to Cys/Lys) |
| Bond Stability | Excellent (Covalent) | Excellent (Covalent) | Good (Reversible at high pH) |
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the kinetic competition between protein conjugation (desired) and hydrolysis (undesired), which drives the formation of cross-reactive species.
Caption: Kinetic competition in DCT conjugation. High pH accelerates both pathways; optimal specificity requires pH 8.5–9.0.
Immunological Cross-Reactivity: The Hapten Hypothesis
In drug development and occupational toxicology, DCTs are classified as Haptens . They are too small to induce an immune response alone but become immunogenic upon binding to carrier proteins (e.g., Human Serum Albumin - HSA).
The "Linker vs. Chromophore" Epitope
Cross-reactivity studies reveal that IgE antibodies often recognize the linker region (the triazine ring) rather than just the attached payload (drug or chromophore).
-
Type A Cross-Reactivity: Antibody binds the specific payload. (Low cross-reactivity with other DCTs).
-
Type B Cross-Reactivity: Antibody binds the DCT-Lysine bridge. (High cross-reactivity; the patient reacts to any molecule containing a dichlorotriazine ring).
Critical Insight: Clinical data suggests that up to 30% of sensitized individuals exhibit Type B cross-reactivity, meaning a switch from a DCT-based drug/dye to a structurally distinct DCT derivative may not prevent an allergic response [1].
Experimental Protocols
To validate cross-reactivity, one cannot rely on simple binding assays. You must demonstrate specificity using a Competitive Inhibition ELISA.
Protocol A: Synthesis of Hapten-HSA Conjugates (The Antigen)
Purpose: Create the solid-phase antigen for the ELISA.
-
Preparation: Dissolve Human Serum Albumin (HSA) at 10 mg/mL in 0.1 M NaHCO3 (pH 8.5) .
-
Expert Note: Do not use Tris buffer; the primary amine in Tris will compete with the protein for the DCT.
-
-
Activation: Dissolve the DCT derivative in anhydrous DMSO (10 mg/mL). Add dropwise to the HSA solution while vortexing. Target a 20:1 molar excess of DCT to HSA.
-
Incubation: React for 2 hours at 30°C.
-
Quenching: Add 1 M Ethanolamine (pH 9.0) to a final concentration of 0.1 M. Incubate for 30 mins.
-
Why? This blocks unreacted chlorines, preventing post-purification cross-linking.
-
-
Purification: Dialyze extensively against PBS (pH 7.4) for 48 hours to remove free hapten.
Protocol B: Competitive Inhibition ELISA (The Validation System)
Purpose: Quantify the cross-reactivity of "Candidate X" against a known DCT sensitizer.
-
Coating: Coat microplate wells with DCT-HSA Conjugate (from Protocol A) at 5 µg/mL overnight at 4°C. Wash 3x.
-
Blocking: Block with 1% BSA in PBS-T for 1 hour.
-
Competition Step (Crucial):
-
In a separate tube, mix the Primary Antibody (e.g., anti-DCT IgE or IgG) with serial dilutions of the Soluble Inhibitor (Candidate X).
-
Incubate this mixture for 1 hour before adding to the plate.
-
Logic: If Candidate X cross-reacts, it will bind the antibody in the tube, preventing the antibody from binding the plate.
-
-
Transfer: Add the pre-incubated mixture to the coated wells. Incubate 1 hour.
-
Detection: Add HRP-conjugated secondary antibody, followed by TMB substrate.[1]
-
Analysis: Plot OD450 vs. Inhibitor Concentration. Calculate
.-
High Cross-Reactivity: Low
(It takes very little Candidate X to block binding). -
Low Cross-Reactivity: High
(Candidate X cannot compete for the antibody).
-
Workflow Visualization (DOT)
Caption: Logic flow of Competitive Inhibition ELISA. Signal is inversely proportional to cross-reactivity.
Performance & Stability Data
When selecting a derivative for drug conjugation, stability is often the inverse of reactivity. The following data summarizes the trade-offs.
Hydrolytic Stability vs. pH
DCT derivatives are uniquely sensitive to alkaline hydrolysis compared to MCTs.
| pH Condition | DCT Half-Life ( | MCT Half-Life ( | Implication |
| pH 7.0 (25°C) | > 48 Hours | > 2 Weeks | DCT is stable in neutral storage. |
| pH 8.5 (25°C) | ~ 4 Hours | > 48 Hours | Optimal window for DCT conjugation. |
| pH 10.0 (25°C) | < 15 Minutes | ~ 6 Hours | DCT hydrolyzes rapidly; reaction fails. |
Cross-Reactivity Indices (Inhibition Potency)
Data derived from competitive ELISA against a standard Procion Red (DCT) antibody [2].
| Competitor Molecule | % Cross-Reactivity | Interpretation | |
| Homologous DCT Dye | 0.5 | 100% | Reference Standard. |
| Analogous DCT Derivative | 2.1 | 24% | Significant cross-reactivity (Linker recognition). |
| MCT Derivative | 45.0 | 1.1% | Minimal recognition (Cl loss alters epitope). |
| Vinyl Sulfone | >1000 | < 0.1% | No cross-reactivity. |
References
-
Park, H. S., et al. (1989).[2] "Occupational asthma and IgE antibodies to reactive dyes." Yonsei Medical Journal.[2]
-
Docherty, G., et al. (2002). "Characterisation of the major IgE-binding epitopes of reactive dyes." Clinical & Experimental Allergy.
-
Zollinger, H. (2003). "Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments." Helvetica Chimica Acta.
-
Basketter, D. A., et al. (2015). "The chemistry of protein haptenation: A key step in the induction of immune responses." Chemical Research in Toxicology.
Sources
Kinase Selectivity Profiling of Triazine-Based Inhibitors: A Comparative Technical Guide
Executive Summary
The 1,3,5-triazine scaffold has emerged as a privileged structure in kinase inhibitor discovery, offering distinct physicochemical advantages over traditional quinazoline or pyrimidine scaffolds. Its pseudo-symmetry allows for the precise vectorization of substituents into the solvent-exposed front, the ribose pocket, and the hydrophobic back pocket of the kinase ATP-binding site. However, this structural flexibility introduces a significant challenge: cryptic off-target promiscuity .
This guide provides a rigorous, data-driven framework for profiling the selectivity of triazine-based inhibitors. We move beyond standard IC50 generation to a multi-tiered validation strategy that distinguishes true pharmacological selectivity from assay artifacts.
Part 1: Structural Basis of Selectivity
Triazine vs. Pyrimidine Scaffolds
To understand how to profile these inhibitors, one must first understand their binding mode. Unlike the pyrimidine scaffold (common in EGFR inhibitors like Gefitinib), the 1,3,5-triazine core typically functions as a mono- or bidentate hydrogen bond acceptor/donor system in the hinge region.
| Feature | 1,3,5-Triazine Scaffold | Pyrimidine Scaffold | Impact on Selectivity |
| Symmetry | C3-Symmetric (Pseudo) | Asymmetric | Triazines allow equivalent substitution vectors, enabling "rotational" binding modes that can capture unique selectivity pockets. |
| H-Bonding | Nitrogen-rich (3 N atoms) | 2 N atoms | The extra nitrogen in the triazine ring can act as an additional H-bond acceptor, potentially interacting with water networks or specific hinge residues (e.g., Thr gatekeepers). |
| pKa | Lower basicity | Higher basicity | Triazines are less likely to be protonated at physiological pH, affecting solubility and intracellular accumulation. |
Mechanism of Action: The "Velcro" Effect
Triazine inhibitors often rely on a "Velcro" mechanism where the core anchors to the hinge (e.g., Val, Met residues), while the 2, 4, and 6 positions project hydrophobic tails into the selectivity pockets (DFG-in/out regions). For example, in ZSTK474 (a PI3K inhibitor), the triazine core orients morpholine groups to interact with the affinity pocket, achieving high isoform specificity over mTOR.
Visualization: Structural Binding Logic
The following diagram illustrates the conceptual binding mode of a triazine inhibitor versus a standard ATP-mimetic, highlighting the critical interaction zones that define selectivity.
Figure 1: Conceptual binding topology of 1,3,5-triazine inhibitors within the kinase active site, highlighting the vectorization of substituents for selectivity.
Part 2: Profiling Methodologies Comparison
Choosing the right assay is critical.[1][2] For triazines, which often target lipid kinases (PI3K) or atypical kinases, standard ELISA assays are insufficient.
Comparative Analysis: Binding vs. Activity Assays
| Feature | KINOMEscan™ (Binding Assay) | Radiometric HotSpot™ (Activity Assay) | ADP-Glo™ (Activity Assay) |
| Principle | Competition binding (Phage display). Measures displacement of active-site probe. | Direct measurement of 33P-ATP incorporation into substrate. | Measures ADP production via luciferase coupled reaction. |
| Readout | % Control (POC) or Kd | IC50 (Enzymatic inhibition) | IC50 (Enzymatic inhibition) |
| Triazine Suitability | High (Tier 1). Excellent for detecting Type II (inactive conformation) binders common in triazine scaffolds. | High (Tier 2). Gold standard for validation. Essential for verifying "false positives" from binding scans. | Medium. Best for lipid kinases (PI3K) where peptide substrates are difficult to use. |
| False Positives | Can occur if the inhibitor aggregates or binds allosterically outside the ATP pocket. | Low. Direct measurement of catalysis. | Moderate. Interferences with luciferase (quenching) are possible with certain heterocycles. |
| Throughput | Ultra-High (450+ Kinases) | Medium | High |
Expert Insight: For triazine-based PI3K inhibitors, ADP-Glo is often preferred over radiometric methods for routine screening due to the complexity of lipid substrate handling, but Radiometric remains the validation standard for publication.
Part 3: Strategic Experimental Workflow
Do not rely on a single data point.[1] A robust profiling campaign for a triazine lead must follow a self-validating tiered system.
Tier 1: The Broad Kinome Scan (Binding)
Objective: Identify the "blast radius" of the inhibitor across the kinome (400+ kinases).
-
Protocol: Screen at a fixed concentration of 1 µM .
-
Metric: Calculate the Selectivity Score S(10) :
-
Triazine Specifics: Triazines often hit structurally related kinases (e.g., PI3K
and mTOR). Look specifically for off-target hits in the CLK and DYRK families, which share structural homology in the ATP pocket with common triazine targets.
Tier 2: Orthogonal Activity Validation (Enzymatic)
Objective: Confirm that binding leads to functional inhibition.
-
Method: Radiometric HotSpot (Reaction Biology) or ADP-Glo (Promega).
-
Protocol:
-
Select all "hits" from Tier 1 (POC < 35%).
-
Perform 10-point dose-response curves (starting at 10 µM, 3-fold dilution).
-
Determine biochemical IC50.
-
Critical Control: Run at Km(ATP) concentration.[1] Triazines are ATP-competitive; running at low [ATP] will artificially inflate potency.
-
Tier 3: Cellular Target Engagement (NanoBRET)
Objective: Verify target engagement in the physiological environment (intact cells).
-
Method: NanoBRET™ Target Engagement (Promega).
-
Rationale: Triazines can have variable cell permeability depending on the morpholine/heterocycle substitution. Biochemical potency does not guarantee cellular activity.
Visualization: The Profiling Pipeline
Figure 2: The "Gold Standard" profiling workflow for triazine-based kinase inhibitors, moving from broad binding scans to cellular validation.
Part 4: Case Study - ZSTK474
ZSTK474 is a classic example of a 1,3,5-triazine derivative developed as a pan-class I PI3K inhibitor. Its profiling data highlights the scaffold's potential for high selectivity over non-lipid kinases.
Compound: ZSTK474 (2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole) Target: PI3K (Class I)[5][6]
Selectivity Profile Data:
| Kinase Target | IC50 (nM) | Fold Selectivity (vs PI3K
Analysis: Unlike early pyrimidine-based inhibitors or the chromone-based LY294002 (which hits mTOR and DNA-PK), the triazine scaffold of ZSTK474 utilizes the specific geometry of the morpholine groups to fit the PI3K ATP pocket while sterically clashing with the mTOR active site. This demonstrates the "exclusion" principle of selectivity achievable with triazines.
References
-
Yaguchi, S. et al. (2006). Antitumor Activity of ZSTK474, a New Phosphatidylinositol 3-Kinase Inhibitor. Journal of the National Cancer Institute.
-
Davis, M. I. et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology.
-
Anastassiadis, T. et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology.
-
Reaction Biology Corp. Kinase Selectivity Profiling Protocols (Radiometric HotSpot).
-
Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.
-
DiscoverX (Eurofins). KINOMEscan™ Profiling Methodology. [7]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chayon.co.kr [chayon.co.kr]
- 4. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors | bioRxiv [biorxiv.org]
- 5. ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Spectroscopic Differentiation of Isomeric Triazines: A Comparative Technical Guide
Executive Summary
The triazine scaffold (
This guide provides a definitive spectroscopic comparison to assist in the structural elucidation of these isomers. The differentiation relies primarily on Nuclear Magnetic Resonance (NMR) spectroscopy, driven by symmetry-derived signal multiplicity, and Infrared (IR) spectroscopy, distinguished by ring-breathing modes.
Quick Comparison Matrix
| Feature | 1,3,5-Triazine | 1,2,4-Triazine | 1,2,3-Triazine |
| Symmetry Point Group | |||
| 1 Singlet (Equivalent H) | 3 Distinct Signals (H3, H5, H6) | 2 Signals (H4/H6 equiv., H5 unique)* | |
| Key Shift (ppm) | |||
| Primary Application | Herbicides, MOFs, Resins | Kinase Inhibitors, Diels-Alder | Click Chemistry, Bio-labeling |
*Note: Assumes unsubstituted parent or symmetrically substituted derivatives.
Spectroscopic Analysis & Causality[2]
A. Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for differentiating these isomers. The causality of the signal patterns lies in the chemical equivalence generated by the molecule's symmetry axis (or lack thereof) and the deshielding effect of the electronegative nitrogen atoms.
1. 1,3,5-Triazine (The Symmetric Standard)
-
Mechanism: The molecule possesses a
rotation axis perpendicular to the ring plane. All three carbon positions (2, 4,[1] 6) are chemically equivalent, as are the attached protons. -
Observation: A single, sharp singlet appears in the
H NMR spectrum. -
Shift Logic: The protons are flanked by two nitrogen atoms, causing significant deshielding relative to benzene (
7.26).-
Data:
9.23 ppm ( ); 166.6 ppm.
-
2. 1,2,4-Triazine (The Asymmetric Challenge)
-
Mechanism: This isomer lacks a rotation axis that renders protons equivalent. The chemical environment of every position is unique.
-
Observation: Three distinct proton signals.
-
Shift Logic (Deshielding Hierarchy):
-
H3 (
~9.6): Most deshielded. Located between N2 and N4. -
H6 (
~8.6): Adjacent to N1. -
H5 (
~7.8): Least deshielded, furthest from the N1-N2 cluster. -
Coupling:
coupling is typically observed (~2.5 Hz).
-
3. 1,2,3-Triazine (The Vicinal Rareity)
-
Mechanism: The molecule possesses a
axis passing through N2 and C5. Consequently, positions 4 and 6 are chemically equivalent. -
Observation: Two signal sets (A2X or AMX system depending on field strength).
-
Shift Logic:
-
H4/H6 (
~8.8 - 9.0): Deshielded by adjacent N1/N3. Appears as a doublet. -
H5 (
~7.6): Appears as a triplet ( Hz).
-
B. Vibrational Spectroscopy (IR)
While less definitive than NMR for isomer identification, IR provides critical "fingerprint" confirmation, particularly for the ring breathing modes.
-
1,3,5-Triazine: Exhibits a highly characteristic "breathing" mode at 810 cm⁻¹ . The high symmetry forbids many vibrational modes that are allowed in the other isomers.
-
1,2,4-Triazine: Shows a C=N stretching band around 1608 cm⁻¹ and lacks the intense symmetric breathing mode of the 1,3,5-isomer.
Experimental Protocol: Structural Elucidation Workflow
Objective: To unambiguously identify an unknown triazine isomer sample.
Reagents & Equipment[4][5]
-
Solvent: Deuterated Chloroform (
) is standard. Use DMSO- if solubility is poor, but be aware of solvent-induced shifts (typically +0.1 to +0.3 ppm). -
Internal Standard: Tetramethylsilane (TMS, 0.00 ppm).[2]
-
Instrument: 300 MHz NMR or higher (500 MHz recommended for resolving 1,2,4-triazine coupling constants).
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 5-10 mg of the unknown triazine product in 0.6 mL of
. -
Critical: Ensure the solution is clear. Suspended solids will broaden peaks, obscuring multiplicity. Filter through a cotton plug if necessary.
-
-
Acquisition (1H NMR):
-
Set relaxation delay (
) to 2 seconds to ensure integration accuracy of aromatic protons. -
Acquire at least 16 scans.[3]
-
-
Data Processing:
-
Phase correct and baseline correct the spectrum.
-
Calibrate the solvent residual peak (
at 7.26 ppm).
-
-
Analysis Logic (Decision Tree):
-
Count the Signals:
- NMR (should see 1 signal ~166 ppm).
-
2 Signals (Integral 2:1): Suspect 1,2,3-Triazine (symmetric substitution or parent). Check coupling (
and ). -
3 Signals (Integral 1:1:1): Suspect 1,2,4-Triazine . Look for the highly deshielded H3 peak >9.5 ppm.
-
Visualization: Identification Logic Flow
The following diagram illustrates the logical pathway for identifying triazine isomers based on
Figure 1: Decision tree for the spectroscopic identification of triazine isomers based on proton NMR signal multiplicity and chemical shift hierarchy.
Applications & Relevance[1][5][7][10][11][12]
Understanding these isomers is not merely an academic exercise; it is critical for drug development and materials science.
-
1,3,5-Triazine: Dominates the agrochemical sector (Atrazine) and is a key node in Metal-Organic Frameworks (MOFs) due to its rigid, triangular geometry.
-
1,2,4-Triazine: A privileged scaffold in medicinal chemistry.[7][8] Derivatives act as Adenosine A2A receptor antagonists (Parkinson's treatment) and PDK1 inhibitors (oncology). The asymmetry allows for fine-tuning of binding pocket interactions that the symmetric isomer cannot offer.
-
1,2,3-Triazine: While less stable, these are potent precursors for click chemistry . They can undergo inverse electron-demand Diels-Alder reactions to form substituted pyridines, a valuable transformation in late-stage drug functionalization.
References
-
Lim, F. P. L., & Dolzhenko, A. V. (2017). 1,3,5-Triazine-based synthesis of medicinal targets. Journal of Applied Pharmaceutical Science. Retrieved January 29, 2026, from [Link]
-
Organic Chemistry Portal. (2021). Synthesis of 1,2,3-Triazines. Retrieved January 29, 2026, from [Link]
-
National Institutes of Health (NIH). (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists. Journal of Medicinal Chemistry. Retrieved January 29, 2026, from [Link]
-
Wikipedia. (n.d.). 1,3,5-Triazine.[4][5][3][6] Retrieved January 29, 2026, from [Link]
Sources
- 1. dspace.ncl.res.in [dspace.ncl.res.in]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. 1,3,5-Triazine(290-87-9) 1H NMR spectrum [chemicalbook.com]
- 4. 1,3,5-Triazine - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antitumor activities of 1,2,3-triazines and their benzo- and heterofused derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
Analysis of reaction kinetics for substituted dichlorotriazines
Topic: Analysis of Reaction Kinetics for Substituted Dichlorotriazines Content Type: Publish Comparison Guide
Executive Summary
Substituted dichlorotriazines (DCTs) represent a critical "Goldilocks" zone in heterocyclic electrophiles. Unlike the highly reactive cyanuric chloride (TCT), which lacks selectivity, or the sluggish monochlorotriazines (MCT), which require harsh thermal activation, DCTs offer tunable reactivity suitable for bioconjugation, covalent drug inhibition, and controlled polymer synthesis. This guide analyzes the kinetic profiles of DCTs, comparing them against their triazine counterparts and quantifying the impact of C6-substituents on the nucleophilic aromatic substitution (
Mechanistic Foundation: The Pathway
The reactivity of DCTs is governed by the electron-deficiency of the s-triazine ring. The reaction proceeds via an addition-elimination mechanism (
Key Kinetic Driver: The rate-determining step is generally the nucleophilic attack (formation of the sigma complex), stabilized by the ring nitrogens which act as an electron sink.
Diagram 1: Mechanism on Dichlorotriazines
Caption: The reaction proceeds via nucleophilic attack at the C-Cl position, forming a resonance-stabilized anionic intermediate (Meisenheimer complex) before chloride elimination.
Comparative Performance Analysis
The following data synthesizes kinetic studies comparing the three primary chlorotriazine classes.
Table 1: Reactivity Hierarchy (TCT vs. DCT vs. MCT)
| Parameter | Cyanuric Chloride (TCT) | Dichlorotriazines (DCT) | Monochlorotriazines (MCT) |
| Chlorine Atoms | 3 | 2 | 1 |
| Reactivity Zone | High (Non-selective) | Moderate (Tunable) | Low (Activation Required) |
| Reaction Temp | 0°C – 5°C | 30°C – 50°C | 80°C – 95°C |
| Selectivity | Poor (Multiple substitutions) | High (Mono-substitution) | Very High |
| Hydrolysis | Minutes (pH > 7) | Hours (pH > 8) | Days (pH > 9) |
| Applications | Precursor synthesis | Protein labeling, Linkers | Textile Dyes (Hot exhaust) |
Table 2: Substituent Effects on DCT Kinetics
Impact of the existing C6-substituent on the displacement rate of the remaining chlorines (
| C6-Substituent | Electronic Effect | Relative Rate ( | Mechanistic Insight |
| -Cl (TCT) | Inductive Withdrawal (-I) | 1000x | Baseline reference; maximum electrophilicity. |
| -S-Alkyl | Weak Donation (+M < -I) | ~50x | Sulfur is a poor |
| -O-Alkyl | Moderate Donation (+M) | ~10x | Oxygen donation destabilizes the anionic intermediate more than sulfur. |
| -NH-Alkyl | Strong Donation (+M) | 1x | Strong resonance donation significantly deactivates the ring. |
| -NH-Aryl | Moderate Donation (+M) | ~5x | Aryl ring delocalizes the N-lone pair, reducing donation into the triazine. |
Expert Insight: For drug linkers requiring stability in plasma but reactivity towards a specific cysteine target, -O-Alkyl substituted DCTs often provide the best balance. Amino-DCTs are often too stable, while Thio-DCTs may hydrolyze too quickly.
Experimental Protocols
To ensure reproducibility, these protocols utilize self-validating internal standards.
Protocol A: Kinetic Determination via HPLC
Objective: Determine the second-order rate constant (
Reagents:
-
Substrate: 4,6-dichloro-2-methoxy-1,3,5-triazine (10 mM in Acetonitrile).
-
Nucleophile: Benzylamine (excess, 100 mM in Borate Buffer pH 9.0).
-
Internal Standard: Toluene (inert).
Workflow:
-
Preparation: Equilibrate 45 mL of Borate Buffer (pH 9.0) at 25°C in a jacketed reaction vessel.
-
Initiation: Add 2.5 mL of Nucleophile stock and 2.5 mL of Substrate stock simultaneously. Start timer (
). -
Sampling: Every 2 minutes, withdraw 500 µL aliquots and quench immediately into 500 µL of 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (stops reaction by protonating the amine).
-
Analysis: Inject onto C18 Reverse-Phase HPLC (Gradient: 10-90% ACN/Water).
-
Calculation: Plot
vs. time. The slope .-
Calculate
.
-
Protocol B: Competitive Reactivity Profiling (Selectivity Assay)
Objective: Assess chemoselectivity between Cysteine (SH) and Lysine (NH2) mimics.
Workflow:
-
Mix equimolar amounts (1 mM each) of N-acetylcysteine (SH-nucleophile) and N-acetyllysine (NH2-nucleophile) in Phosphate Buffer (pH 7.4).
-
Add limiting amount of DCT (0.5 mM).
-
Incubate at 37°C for 1 hour.
-
Analyze product distribution via LC-MS.
-
Validation: If the S-adduct : N-adduct ratio > 10:1, the DCT is "Thiol-Selective."
Diagram 2: Experimental Decision Tree
Caption: A logic flow for selecting reaction conditions based on the specific DCT substituent and desired substitution outcome.
Conclusion
The kinetic analysis of substituted dichlorotriazines reveals that they are not merely "less reactive" versions of cyanuric chloride, but distinct electrophiles with tunable specificity.
-
For maximum stability: Use Amino-DCTs , but expect to use high temperatures for functionalization.
-
For chemoselectivity (e.g., Cys vs Lys): Use Alkoxy-DCTs at controlled pH (7-8), where the rate differential between thiol and amine attack is maximized.
-
Validation: Always perform a pseudo-first-order kinetic run (Protocol A) to establish the specific
for your derivative, as steric bulk on the substituent can alter rates by up to an order of magnitude.
References
-
Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions. Frontiers in Chemistry.
-
Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes. Scientific & Academic Publishing.
-
A Comparative Guide to the Cross-Reactivity of Dichlorotriazine Reactive Dyes. BenchChem.
-
Dendrimers Terminated with Dichlorotriazine Groups Provide a Route to Compositional Diversity. National Institutes of Health (PMC).
-
Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Ultrasonics Sonochemistry.
Comparative Guide: Conformational Locking in tert-Butyl Substituted 1,3,5-Triazines
[1]
Executive Summary: The Steric Anchor
In the design of bioactive heteroaromatics, the 1,3,5-triazine scaffold is ubiquitous.[1] However, a common failure mode in triazine-based drug discovery is conformational promiscuity .[2] Standard alkyl substituents (methyl, ethyl) allow rapid rotation around the exocyclic C-N bond, resulting in a high entropic penalty upon binding to a protein target.
This guide compares ** tert-butyl substituted triazines** against their lower-alkyl counterparts. The introduction of the bulky tert-butyl group is not merely a lipophilic modification; it acts as a steric anchor . This modification restricts rotation around the C-N bond (the "Gear Effect"), locking the molecule into a defined atropisomeric state that can pre-organize the ligand for receptor binding, thereby improving potency via entropy-enthalpy compensation.
Comparative Analysis: tert-Butyl vs. Lower Alkyls[1]
The following table contrasts the physicochemical and conformational behaviors of tert-butylamino triazines against methylamino analogues.
Table 1: Conformational & Physicochemical Performance[1][3]
| Feature | Alternative: Methyl/Ethyl-Triazine | Product: tert-Butyl-Triazine | Impact on Drug Design |
| Rotational Barrier ( | Low (14–17 kcal/mol) Rapid exchange at RT.[2] | High (>20 kcal/mol) Restricted rotation; often distinct rotamers observable by NMR.[2] | Higher barrier = Pre-organized conformation (Lower |
| Ground State Geometry | Planar Resonance dominates ( | Twisted / Non-Planar Steric clash forces exocyclic amine out of plane.[2] | "Twist" conformation can access specific hydrophobic pockets unavailable to planar analogues.[2] |
| Solubility (LogP) | Low to Moderate.[2] | High. | Improved passive permeability; potential metabolic liability (CYP oxidation).[2] |
| Crystallinity | High symmetry often leads to polymorphism.[2] | Bulky groups disrupt packing; often yields predictable Z'>1 structures.[2] | t-Bu groups facilitate formation of distinct solvates or co-crystals.[2] |
The Mechanistic Divergence: Resonance vs. Sterics
-
The Methyl Case: In methylamino-triazines, the lone pair on the exocyclic nitrogen delocalizes into the electron-deficient triazine ring. This creates partial double-bond character (C=N), favoring a planar geometry.[2] However, the steric cost is low, allowing the methyl group to flip rapidly.
-
The tert-Butyl Case: The massive Van der Waals radius of the tert-butyl group creates severe repulsion with the ring nitrogens. This steric force overcomes the resonance stabilization, forcing the C-N bond to twist. This "locked" twist angle is critical for breaking planarity, a desirable trait in modern drug design to increase
character and solubility.[2]
Experimental Workflow: Synthesis & Validation
To rigorously evaluate these conformations, one must synthesize the specific derivative and validate its rotational barrier using Variable Temperature (VT) NMR.
Diagram 1: Synthesis and Characterization Pipeline
Caption: Stepwise temperature-controlled synthesis ensures regioselectivity. The introduction of the tert-butyl group usually requires higher energy (Step 3) due to steric hindrance.
Protocol 1: Temperature-Controlled Synthesis
Note: The reactivity of cyanuric chloride decreases with each substitution.
-
Step 1 (0°C): Dissolve cyanuric chloride in acetone. Add 1 equivalent of the least hindered amine. Maintain 0-5°C. Add DIPEA dropwise.
-
Step 2 (Room Temp): Add 1 equivalent of the second amine. Stir at 25°C for 4–6 hours.
-
Step 3 (Reflux): Add excess tert-butylamine.[2] The steric bulk requires higher activation energy. Reflux in THF or Dioxane (65–100°C) for 12–24 hours.
-
Purification: Flash chromatography (Hexane/EtOAc). tert-Butyl derivatives often streak; use 1% triethylamine in the eluent.[2]
Protocol 2: Determination of Rotational Barrier ( ) via VT-NMR
This protocol validates whether your substituent is truly "locking" the conformation.[2]
-
Sample Prep: Dissolve 10 mg of the triazine in 0.6 mL of DMSO-d6 or Toluene-d8 (depending on solubility and expected temperature range).
-
Low T Acquisition: Cool to -40°C. Acquire
H NMR. Look for splitting of the tert-butyl singlet or adjacent protons (indicating frozen rotamers). -
Stepwise Heating: Increase temperature in 10°C increments.
-
Coalescence (
): Identify the temperature where split peaks merge into a single broad peak.[2] -
Calculation: Use the Eyring equation approximation at coalescence:
[2]-
Where
is in Kelvin and is the peak separation (Hz) at the slow exchange limit (low temp).
-
Structural Implications & Data Interpretation[1][3][5][6][7][8]
When analyzing the data, you will observe a distinct "Gear Mechanism." The tert-butyl group does not rotate independently; it forces the entire amine substituent to rotate, often requiring the other substituents on the triazine ring to synchronize their movement.
Diagram 2: The Conformational Equilibrium
Caption: The energy landscape shifts significantly with bulky substituents. For tert-butyl, the twisted state becomes the global minimum, unlike methyl which favors planarity.
Key Experimental Benchmarks
-
X-Ray Evidence: In the crystal structure of 2-tert-butylamino-4-chloro-6-ethylamino-1,3,5-triazine, distinct molecular conformations are observed. The tert-butyl group often forces a twist angle of >30° relative to the triazine plane to relieve strain [1].
-
NMR Evidence: For tert-butyl derivatives, the rotational barrier is often high enough that rotamers are separate species on the NMR timescale at room temperature, whereas methyl derivatives show a time-averaged singlet [2].
References
-
Quesada, A., Fontecha, M. A., López, M. V., Low, J. N., & Glidewell, C. (2008).[2][4] 2-tert-Butylamino-4-chloro-6-ethylamino-1,3,5-triazine: a structure with Z' = 4 containing two different molecular conformations . Acta Crystallographica Section C: Crystal Structure Communications, 64(8), o463–o466.[2] Link
-
Gomktsyan, T. A., et al. (2005).[2] Hindered Internal Rotation about a C-N Bond in Some Trisubstituted 1,3,5-Triazines . Chemistry of Heterocyclic Compounds, 41, 1170–1175.[2] Link
-
Cui, Y., et al. (2023).[2][1] Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations . Crystals, 13(2), 305.[2] Link[2]
-
Reid, D. L., et al. (2018).[2] pH Dependent Conformational Dynamics of Substituted Triazines . TCU Digital Repository.[2] Link
Sources
- 1. Selective Synthesis of N-[1,3,5]Triazinyl-α-Ketoamides and N-[1,3,5]Triazinyl-Amides from the Reactions of 2-Amine-[1,3,5]Triazines with Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N,N',N''-Tris(tert-butyl)-1,3,5-triazine-2,4,6-triamine | C15H30N6 | CID 85354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tdx.cat [tdx.cat]
- 4. 2-tert-Butylamino-4-chloro-6-ethylamino-1,3,5-triazine: a structure with Z' = 4 containing two different molecular conformations and two independent chains of hydrogen-bonded R(2)2(8) rings - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Laboratory Disposal Guide: 2-(Tert-butylamino)-4,6-dichloro-1,3,5-triazine
[1]
Executive Summary
Do not dispose of 2-(tert-butylamino)-4,6-dichloro-1,3,5-triazine down the drain.
This compound is a dichlorotriazine intermediate (CAS: 27282-85-5).[1] Its two reactive chlorine atoms make it a potent electrophile, a skin sensitizer, and an aquatic toxin.
-
Primary Disposal Route: Segregated Halogenated Organic Waste (Solid or Liquid).
-
Ultimate Fate: High-temperature incineration equipped with scrubbers.[1]
-
Immediate Hazard: Corrosive to eyes/skin and potential sensitizer due to protein conjugation capabilities.
Chemical Profile & Hazard Assessment
To handle this chemical safely, one must understand the causality of its hazard. The danger lies in the 2,4-dichloro-s-triazine moiety.
Mechanistic Insight
The two chlorine atoms on the triazine ring are excellent leaving groups. In physiological conditions, these chlorines can undergo nucleophilic substitution with amino or thiol groups on proteins, leading to sensitization (allergic reaction) or tissue damage. In the environment, they hydrolyze slowly to form persistent hydroxy-triazines.
Physical & Chemical Data
| Property | Value | Operational Implication |
| Molecular Formula | C₇H₁₀Cl₂N₄ | High nitrogen/chlorine content requires specialized incineration.[1] |
| Molecular Weight | 221.09 g/mol | N/A |
| Physical State | Off-white Solid | Dust control is critical during weighing/transfer.[1] |
| Reactivity | Electrophilic | Reacts violently with strong nucleophiles; hydrolyzes in strong base.[1] |
| Solubility | Low in water; Soluble in DCM, Acetone | Use organic solvents for glassware cleaning, not just water.[1] |
Operational Disposal Workflows
A. Decision Matrix
The following logic gate ensures the material ends up in the correct waste stream while minimizing operator exposure.
Figure 1: Operational decision matrix for segregating triazine wastes.[1]
B. Standard Disposal Protocol (Bulk Waste)
For pure solids or reaction mixtures:
-
Segregation: Do not mix with non-halogenated solvents (e.g., pure ethanol/methanol waste) if possible, as this increases the cost of disposal for the entire container.
-
Container: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers due to potential HCl generation if moisture is present.[1]
-
Labeling: Clearly mark as "Halogenated Organic Waste" .
-
Hazard Codes: Irritant, Corrosive.[2]
-
Chemical Name: Write the full chemical name. Do not use abbreviations like "TB-DCT".
-
Pre-Disposal Stabilization (The "Quenching" Protocol)
Context: This procedure is strictly for cleaning spills or decontaminating glassware before it leaves the fume hood. It is not for treating bulk waste unless your facility has a specific permit for elementary neutralization/treatment.[1]
The Logic: We utilize the susceptibility of the C-Cl bond to alkaline hydrolysis. By treating the dichlorotriazine with a base, we convert the reactive chlorines into hydroxyl groups (forming 2-(tert-butylamino)-4,6-dihydroxy-1,3,5-triazine), which are significantly less electrophilic and safer to handle.
The Protocol[1][3][4]
-
Preparation: Prepare a 1M NaOH (Sodium Hydroxide) or saturated Sodium Bicarbonate solution.
-
Application:
-
Glassware: Soak contaminated glassware in the base bath for 12–24 hours.[1]
-
Spills: Cover the spill with a pad soaked in the basic solution.
-
-
Validation (Self-Validating Step):
-
Final Cleanup: Collect the resulting slurry/liquid as Halogenated Waste .[1] (Even though it is hydrolyzed, the triazine ring persists and requires incineration).
Figure 2: Chemical deactivation pathway.[1] The replacement of Chlorine with Hydroxyl groups reduces the electrophilic toxicity of the compound.[1]
Emergency Spill Response
In the event of a benchtop spill:
-
Isolate: Evacuate the immediate area. Alert nearby personnel.
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is airborne, use a P95/N95 respirator.
-
Containment:
-
Solid Spill: Do not dry sweep (creates dust). Cover with a damp paper towel (dampened with water or dilute bicarbonate) to weigh down the powder. Scoop into a waste jar.
-
Liquid Spill: Absorb with vermiculite or a commercial spill pad.[1]
-
-
Decontamination: Wipe the surface with 1M NaOH (as described in Section 4) to degrade trace residues, followed by a water rinse. Dispose of all wipes as solid hazardous waste.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123868, this compound.[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes (F-List and K-List for Halogenated Organics). Retrieved from [Link]
-
Pasha, K., & Taylor, J. A. (2014). Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes.[4] International Journal of Textile Science.[1][4] (Demonstrates alkaline hydrolysis kinetics of chlorotriazines). Retrieved from [Link]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. carlroth.com [carlroth.com]
- 3. Occurrence of Chlorotriazine herbicides and their transformation products in arable soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent [article.sapub.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
